Platelet Factor 4 (58-70), human
Beschreibung
Eigenschaften
Molekularformel |
C76H133N17O18 |
|---|---|
Molekulargewicht |
1573.0 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111)/t46-,47-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-/m0/s1 |
InChI-Schlüssel |
SACBPCXTLNEHGC-ZIOXNNFISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Functions of Platelet Factor 4 (58-70) in Humans
Abstract
Platelet Factor 4 (PF4), also known as CXCL4, is a chemokine released from the alpha-granules of activated platelets. While the full-length protein has well-documented roles in coagulation, inflammation, and angiogenesis, its C-terminal fragments are also biologically active. This document provides a detailed technical overview of the specific functions of the C-terminal tridecapeptide of PF4, corresponding to amino acid residues 58-70 (PF4 (58-70)). This peptide, with the sequence H₂N-PLYKKIIKKLLES-COOH, encompasses a major heparin-binding domain and exhibits distinct activities in various physiological and pathological processes, including inflammation, angiogenesis, and hematopoiesis. This guide synthesizes current research, presenting quantitative data, experimental methodologies, and key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Core Functions of Platelet Factor 4 (58-70)
The C-terminal fragment PF4 (58-70) possesses a range of biological activities, primarily centered around inflammation, coagulation, and a debated role in angiogenesis.
Pro-inflammatory and Immune Modulation
PF4 (58-70) demonstrates significant pro-inflammatory effects, particularly in the context of innate immune responses. It enhances the activity of monocytes and granulocytes when stimulated by lipopolysaccharide (LPS).
-
Enhancement of LPS-Induced Tissue Factor (TF) Activity: In whole blood, PF4 (58-70) dose-dependently enhances LPS-induced tissue factor activity in monocytes.[1][2] This effect is largely dependent on the presence of granulocytes and can be eliminated by a monoclonal antibody against P-selectin.[1] This suggests a role for PF4 (58-70) in amplifying the pro-coagulant response during sepsis and inflammation.
-
Synergy with TNF-α: The peptide acts synergistically with Tumor Necrosis Factor-alpha (TNF-α) to increase monocyte TF activity, although it does not increase TNF-α secretion itself.[1]
-
Induction of IL-8 Production: PF4 (58-70) stimulates the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) in leukocytes. In whole blood stimulated with LPS, PF4 (58-70) significantly increases IL-8 levels.[3] It also directly enhances IL-8 production in isolated mononuclear cells.[3]
-
Chemotaxis: The C-terminal tridecapeptide of PF4 is an active chemoattractant for neutrophils and monocytes.[3][4]
Role in Angiogenesis
The function of PF4 (58-70) in angiogenesis is a subject of conflicting reports in the literature.
-
Inhibition of Angiogenesis: Some studies report that PF4 (58-70) is an active inhibitor of angiogenesis in the chicken chorioallantoic membrane assay.[5] This anti-angiogenic activity is a well-known characteristic of the full-length PF4 protein.[6]
-
Lack of Anti-Angiogenic Effect: Conversely, other detailed mechanistic studies have found that while the longer C-terminal peptide PF4 (47-70) effectively inhibits the function of key angiogenic factors like Fibroblast Growth Factor-2 (FGF-2) and Vascular Endothelial Growth Factor (VEGF), the shorter PF4 (58-70) peptide has no such effect.[7] This suggests that while the (58-70) region contains the heparin-binding site, it may not be sufficient for the full anti-angiogenic activity observed with the larger fragment.[7][8]
This discrepancy highlights the need for further research to clarify the precise role and minimal structural requirements for the anti-angiogenic effects of PF4-derived peptides.
Effects on Hematopoiesis
The influence of PF4 and its C-terminal peptides on the development of blood cells, particularly megakaryocytes (platelet precursors), is also complex.
-
Inhibition of Megakaryocytopoiesis: Full-length PF4 is recognized as a negative regulator of megakaryopoiesis in vitro and in vivo.[9] However, studies on the C-terminal peptides have yielded mixed results. One report indicated that the C-terminal tridecapeptide (58-70) is not active in inhibiting megakaryocyte maturation, whereas a longer 24-amino acid C-terminal peptide is.[4]
-
Recovery of Hematopoietic Progenitors: In mouse models of chemotherapy-induced bone marrow suppression (using 5-fluorouracil), administration of PF4 was found to accelerate the recovery of various hematopoietic progenitor cells.[10] Specifically, PF4 significantly increased the number of megakaryocyte progenitors (CFU-MK) and megakaryocytes.[10] The direct role of the (58-70) fragment in this context requires further investigation.
Heparin Binding
A primary characteristic of the PF4 (58-70) domain is its high concentration of basic amino acids (lysine), which mediates binding to negatively charged molecules like heparin.[6] However, its binding affinity is significantly weaker than that of the native, tetrameric PF4 protein.[4][11] This reduced affinity is attributed to the importance of the protein's secondary and quaternary structure for high-affinity binding.[4] This interaction is central to the pathophysiology of Heparin-Induced Thrombocytopenia (HIT), where antibodies form against PF4/heparin complexes.[12][13][14][15]
Signaling Pathways
PF4 and its fragments mediate their effects by interacting with cell surface receptors, primarily chemokine receptors.
CXCR3 Signaling
Full-length PF4 is known to interact with the chemokine receptor CXCR3, particularly the CXCR3-B splice variant.[16] This interaction is often linked to the anti-angiogenic effects of PF4.[17] The PF4/CXCR3 signaling axis has also been implicated in inflammatory conditions. For instance, in ulcerative colitis, this pathway may mediate the interaction between platelets and macrophages, exacerbating inflammation.[18] While direct signaling of the PF4 (58-70) fragment through CXCR3 is not explicitly detailed, its functional overlap with full-length PF4 in inflammation suggests a potential role.
P-Selectin Dependent Pathway
The enhancement of LPS-induced TF activity by PF4 (58-70) is dependent on P-selectin.[1] This suggests a cooperative mechanism where P-selectin, an adhesion molecule expressed on activated platelets and endothelial cells, facilitates the interaction or signaling required for the peptide's effect on monocytes, possibly by mediating cell-cell contact.
Quantitative Data Summary
The biological activity of PF4 (58-70) is concentration-dependent. The following tables summarize the key quantitative findings from the literature.
| Table 1: Effect of PF4 (58-70) on IL-8 Production in Human Leukocytes | |
| Experimental System | PF4 (58-70) Concentration |
| LPS-Stimulated Whole Blood | 10 µg/mL |
| LPS-Stimulated Whole Blood | 50 µg/mL |
| Isolated Mononuclear Cells | 20 µg/mL |
| Table 2: Heparin-Agarose Binding Affinity | | | :--- | :--- | :--- | | Molecule | NaCl Concentration for Elution | Inferred Binding Affinity | Reference | | Intact Native PF4 | ~1.2 - 1.4 M | High |[4][11] | | PF4 (58-70) Peptide | 0.2 - 0.5 M | Weak |[4][11] | | PF4 (47-70) Peptide | 0.2 - 0.5 M | Weak |[11] |
Key Experimental Protocols
This section outlines the general methodologies used to characterize the function of PF4 (58-70).
Synthesis of PF4 (58-70) Peptide
The C-terminal tridecapeptide of human PF4 (H₂N-PLYKKIIKKLLES-COOH) is typically synthesized using standard solid-phase peptide synthesis methods. Purity is confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.
Monocyte Tissue Factor (TF) Activity Assay
This protocol measures the pro-coagulant activity of monocytes.
-
Sample Preparation: Whole blood is collected in a tube containing a direct thrombin inhibitor (e.g., hirudin) to prevent coagulation.
-
Stimulation: Aliquots of whole blood are incubated with LPS (e.g., from E. coli) in the presence or absence of varying concentrations of PF4 (58-70) for a set period (e.g., 4-6 hours) at 37°C.
-
TF Measurement: After incubation, the samples are centrifuged to obtain plasma. The TF-dependent clotting time is measured by adding calcium chloride and a source of factor VII to the plasma and recording the time to fibrin clot formation using a coagulometer. Activity is often compared to a standard curve generated with recombinant human thromboplastin.
Chemotaxis Assay
The ability of PF4 (58-70) to attract leukocytes is assessed using a Boyden chamber or similar migration assay system.
-
Cell Preparation: Neutrophils or monocytes are isolated from human peripheral blood using density gradient centrifugation.
-
Chamber Setup: A multi-well migration chamber is used, with an upper and lower compartment separated by a microporous membrane (e.g., 3-5 µm pore size).
-
Assay: The lower wells are filled with medium containing various concentrations of PF4 (58-70) as the chemoattractant. A known chemokine (e.g., fMLP) serves as a positive control. The isolated cells are placed in the upper wells.
-
Incubation: The chamber is incubated for 1-2 hours at 37°C to allow cell migration through the membrane toward the chemoattractant.
-
Quantification: Migrated cells in the lower chamber are counted using a hemocytometer, flow cytometry, or by staining and counting the cells that have migrated to the underside of the membrane.
Heparin-Agarose Affinity Chromatography
This method is used to determine the binding affinity of PF4 and its peptides to heparin.
-
Column Preparation: A chromatography column is packed with heparin-agarose beads and equilibrated with a low-salt buffer (e.g., 10 mM Tris, 0.15 M NaCl, pH 7.4).
-
Sample Loading: The purified peptide or protein (e.g., PF4 (58-70)) is loaded onto the column and allowed to bind.
-
Elution: The column is washed with the equilibration buffer, followed by a linear or step gradient of increasing sodium chloride (NaCl) concentration (e.g., 0.15 M to 2.0 M).
-
Analysis: Fractions are collected and analyzed for protein content (e.g., by measuring absorbance at 280 nm). The NaCl concentration required to elute the peptide is indicative of its binding affinity to heparin.
Conclusion and Future Directions
The Platelet Factor 4 (58-70) peptide is a biologically active fragment with potent, context-dependent functions. Its primary role appears to be in the amplification of inflammatory and pro-coagulant responses, particularly through its effects on monocytes and neutrophils. The conflicting data regarding its role in angiogenesis warrant further investigation to delineate the precise structural determinants and cellular mechanisms of PF4's anti-angiogenic activity. For drug development professionals, the pro-inflammatory nature of PF4 (58-70) suggests that targeting its interactions could be a therapeutic strategy in inflammatory diseases like sepsis or inflammatory bowel disease. Conversely, its potential role in hematopoietic recovery could be explored for applications in mitigating chemotherapy-induced cytopenias. A deeper understanding of its receptor interactions and downstream signaling pathways will be critical for harnessing its therapeutic potential or mitigating its pathological effects.
References
- 1. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. ebm-journal.org [ebm-journal.org]
- 5. Platelet Factor-4 (Human, 58 – 70) › PeptaNova [peptanova.de]
- 6. ashpublications.org [ashpublications.org]
- 7. Inhibition of in vitro angiogenesis by platelet factor-4-derived peptides and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. Platelet factor 4 is a negative autocrine in vivo regulator of megakaryopoiesis: clinical and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo effect of platelet factor 4 (PF4) and tetrapeptide AcSDKP on haemopoiesis of mice treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet factor 4 polyanion immune complexes: heparin induced thrombocytopenia and vaccine-induced immune thrombotic thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. library.ehaweb.org [library.ehaweb.org]
- 14. Heparin-Induced Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Platelet factor 4 - Wikipedia [en.wikipedia.org]
- 17. US9872889B2 - Activators of CXCR3 for the treatment of angiopathies of the eye - Google Patents [patents.google.com]
- 18. Platelet activation stimulates macrophages to enhance ulcerative colitis through PF4/CXCR3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of PF4 (58-70): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet Factor 4 (PF4), also known as CXCL4, is a chemokine released from the alpha-granules of activated platelets. While the full-length protein has well-documented roles in coagulation, wound healing, and anti-angiogenesis, its peptide fragments are emerging as biologically active molecules with distinct functions. This technical guide focuses on the C-terminal tridecapeptide fragment, PF4 (58-70), summarizing its known biological activities, providing quantitative data from key experiments, and detailing relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this intriguing peptide.
Core Biological Activities of PF4 (58-70)
The PF4 (58-70) fragment exhibits a range of biological activities, primarily centered on immunomodulation and cell adhesion. Unlike its parent molecule, its role in anti-angiogenesis appears to be limited.
Immunomodulatory Effects
Enhancement of Monocyte Tissue Factor Activity: The PF4 (58-70) peptide has been shown to enhance lipopolysaccharide (LPS)-induced tissue factor (TF) activity in monocytes in a dose-dependent manner.[1][2][3] This suggests a potential role for the peptide in modulating the inflammatory and procoagulant responses of monocytes. This effect is reportedly dependent on the presence of granulocytes.[1][2]
Stimulation of IL-8 Production: PF4 (58-70) potentiates the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) in whole blood and isolated mononuclear cells when stimulated with LPS. This activity points to its involvement in amplifying inflammatory cascades.
Cell Adhesion and Migration
Interaction with Mac-1 (CD11b/CD18): A key function of PF4 (58-70) is its role as a binding ligand for the leukocyte integrin Mac-1 (also known as CR3 or αMβ2).[4] The peptide corresponding to amino acids 57-70 of PF4 has been identified as a significant binding site for the αMI-domain of Mac-1, supporting the strong adhesion and spreading of Mac-1-expressing cells, such as neutrophils and monocytes.[4] This interaction is crucial for leukocyte responses, including migration.[4]
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of PF4 (58-70).
| Biological Activity | Cell Type | Peptide Concentration | Observed Effect | Citation |
| Enhancement of LPS-induced Tissue Factor Activity | Monocytes in whole blood | Dose-dependent | Enhancement of activity | [1][2] |
| Biological Activity | Sample Type | Peptide Concentration | Observed Effect | Citation |
| Stimulation of IL-8 Production | Whole Blood | 10 µg/mL | 60% increase in IL-8 levels | |
| 50 µg/mL | 115% increase in IL-8 levels | |||
| Mononuclear Cells | 20 µg/mL | 40% potentiation of IL-8 production |
| Biological Activity | Cell Type | Peptide/Protein | Concentration for Saturation | Observed Effect | Citation |
| Cell Adhesion | Mac-1-expressing HEK293 cells | Full-length PF4 | ~5 µg/mL | Saturation of adhesion | [4] |
| Mac-1-expressing HEK293 cells | PF4 (57-70) peptide | Not specified | Supported strong cell adhesion | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PF4 (58-70) in Leukocyte Adhesion
The following diagram illustrates the proposed signaling pathway for PF4 (58-70)-mediated leukocyte adhesion.
Experimental Workflow: Cell Adhesion Assay
This diagram outlines the general workflow for a cell adhesion assay to study the effect of PF4 (58-70).
References
- 1. tf7.org [tf7.org]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukocyte integrin Mac-1 (CD11b/CD18, αMβ2, CR3) acts as a functional receptor for platelet factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and History of Platelet Factor 4 C-terminal Peptides
Abstract
Platelet Factor 4 (PF4), a chemokine of the C-X-C family also known as CXCL4, is a small, cationic protein released in high concentrations from the alpha-granules of activated platelets.[1] While its primary physiological role involves neutralizing heparin-like molecules on the endothelial surface to promote coagulation, research has unveiled a spectrum of other biological activities, many of which are attributable to its C-terminal domain.[1] This technical guide provides a comprehensive overview of the discovery, history, and functional characterization of peptides derived from the C-terminus of PF4. It details their diverse roles, from heparin binding to antimicrobial and antiviral activities, presents key quantitative data, outlines experimental protocols, and illustrates mechanistic pathways.
Discovery and Characterization of Platelet Factor 4 (PF4)
The journey of PF4 began in 1955 with the identification of a protein from platelets that exhibited potent anti-heparin properties.[2] This 70-amino acid protein is synthesized by megakaryocytes and stored in platelet α-granules.[3] Upon platelet activation, PF4 is released and can reach micromolar concentrations within platelet-rich clots, a level over 100 times greater than in serum.[4]
Structurally, the PF4 monomer (approximately 7.8 kDa) is characterized by three main regions: an N-terminal sequence rich in glutamic acid, a hydrophobic core containing three anti-parallel β-sheets, and a C-terminal amphiphilic α-helix.[2] In solution, PF4 monomers dynamically form dimers and tetramers.[5] The tetrameric form is crucial for its high-affinity binding to heparin and the subsequent formation of ultra-large complexes (ULCs), which are central to the pathogenesis of immune-mediated disorders like Heparin-Induced Thrombocytopenia (HIT).[5] The C-terminal α-helices, with their high density of positively charged lysine residues, form a circumferential band that is critical for binding negatively charged glycosaminoglycans (GAGs) like heparin.[5][6]
The Emergence of PF4 C-Terminal Peptides
The distinct, positively charged nature of the PF4 C-terminus led researchers to hypothesize that this domain might function independently. Subsequent studies synthesized and tested peptides corresponding to this region, revealing a host of activities separate from the parent protein's role in coagulation.
Heparin Binding Properties
Early studies aimed to delineate the structural requirements for PF4's interaction with heparin. Research showed that while intact, tetrameric PF4 binds strongly to heparin-agarose, C-terminal peptides such as PF4(47-70) and PF4(58-70) exhibit significantly weaker binding.[7] This demonstrated that while the C-terminus contains the primary binding sites, the native tetrameric conformation of the full protein is essential for high-affinity interaction.[7]
Antibacterial Activity
A significant breakthrough was the discovery that a peptide corresponding to the last 13 amino acids of the PF4 C-terminus (C13) possesses antibacterial properties.[8][9] Further structure-activity relationship studies led to the identification of an analog, C18G, with 80-fold greater antibacterial potency than the original C13 peptide.[8][9] The mechanism of these peptides involves their amphipathic and α-helical nature.[8] Their activity is notably enhanced in the presence of low levels of β-lactam antibiotics and is dependent on the presence of serum complement, particularly the C8 component.[8] In vivo studies confirmed that these peptides could significantly increase the survival of neutropenic mice with bacterial infections when co-administered with cefepime.[8][9]
Antiviral Activity
More recently, the antiviral potential of the PF4 C-terminus has been explored. A 15-amino acid peptide, C15, derived from this region, was found to exhibit broad-spectrum inhibitory activity against multiple enteroviruses, including EV71, CA16, CA6, and EVD68.[10] Mechanistic studies revealed that the net-positive charge of C15 is critical for its function. The peptide specifically binds to the VP3 capsid protein of the viruses, thereby disrupting their attachment to the host cell surface and blocking entry.[10] This discovery has opened a new avenue for developing broad-spectrum antiviral treatments.[10]
Antiplasmodial and Other Activities
PF4 is a key mediator in the platelet-directed killing of the malaria parasite Plasmodium falciparum.[11] This action involves the selective entry of PF4 into infected red blood cells and the subsequent destruction of the parasite's digestive vacuole.[11] This activity has been recapitulated in rationally designed macrocyclic peptides derived from PF4, known as PF4-derived internalization peptides (PDIPs), which show potent antiplasmodial activity at low micromolar concentrations.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PF4 and its C-terminal peptides.
Table 1: Heparin Binding and Elution Characteristics
| Molecule | Binding Matrix | Elution Condition (NaCl Concentration) | Reference |
|---|---|---|---|
| Intact PF4 | Heparin Agarose | 1.4 M | [7] |
| Reduced PF4 | Heparin Agarose | 0.2 - 0.5 M | [7] |
| PF4 C-terminal peptide (47-70) | Heparin Agarose | 0.2 - 0.5 M | [7] |
| PF4 C-terminal peptide (58-70) | Heparin Agarose | 0.2 - 0.5 M |[7] |
Table 2: Binding Affinities and Pharmacokinetics
| Ligand | Analyte | Method | Binding Affinity (KD) | Half-Life (in rabbits) | Reference |
|---|---|---|---|---|---|
| PF4 | Heparin | Surface Plasmon Resonance | 16 - 60 nM | Biphasic: 1-2 min & 20-140 min | [3][7] |
| PF4 C-terminal peptides | - | Radiolabeling | Biphasic: 1-2 min & 20-140 min |[7] |
Key Experimental Protocols
Purification of Native and Recombinant PF4
-
Native PF4 Purification by Affinity Chromatography:
-
Source: Supernatants from outdated human platelet concentrates.
-
Initial Preparation: Perform ammonium sulfate precipitation (50%) on the supernatant.
-
Dialysis: Dialyze the resulting supernatant against the column equilibration buffer (e.g., 0.5 M NaCl in 0.005 M sodium barbital, pH 7.4).
-
Affinity Chromatography: Apply the dialyzed sample to a heparin-Sepharose affinity column.
-
Washing: Wash the column extensively with the equilibration buffer to remove contaminating proteins.
-
Elution: Elute bound PF4 using a linear salt gradient (e.g., 0.5 M to 3.0 M NaCl). PF4 typically elutes at approximately 0.9 to 1.4 M NaCl.[7][12]
-
Verification: Analyze fractions for purity using SDS-PAGE and for activity using a heparin neutralization assay.[12]
-
-
Recombinant PF4 (rPF4) Expression and Purification:
-
Cloning: Clone the full-length DNA sequence of human PF4 into an E. coli expression vector (e.g., pET22b).[13]
-
Expression: Transform the vector into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression.
-
Purification: Purify the expressed rPF4 from bacterial lysates using heparin-agarose affinity chromatography as described for native PF4, often followed by a reverse-phase HPLC step for final polishing.[13]
-
Peptide Synthesis and Characterization
PF4 C-terminal peptides (e.g., C13, C15, C18G) are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis and cleavage from the resin, peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide product are confirmed using mass spectrometry and analytical HPLC.
In Vitro Antibacterial Assay
-
Bacterial Strain: Use a relevant bacterial strain (e.g., Escherichia coli, Pseudomonas aeruginosa).[9]
-
Sensitization (Optional but Recommended): Pre-expose bacteria to sub-inhibitory concentrations of a β-lactam antibiotic (e.g., cefepime).[8]
-
Assay Conditions: Incubate the bacteria with varying concentrations of the test peptide in the presence of normal human serum (as a source of complement).
-
Endpoint: Determine bacterial viability after a set incubation period by plating serial dilutions and counting colony-forming units (CFUs).
-
Controls: Include controls with bacteria alone, bacteria with serum, and bacteria with serum and the antibiotic to assess baseline survival and the effect of each component.
Visualizing Mechanisms of Action
The following diagrams illustrate the proposed workflows and mechanisms for PF4 C-terminal peptides.
References
- 1. Platelet factor 4 - Wikipedia [en.wikipedia.org]
- 2. Platelet Factor 4: A Mysterious Chemokine in Inflammatory Regulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Factor 4 Binds to Vascular Proteoglycans and Controls Both Growth Factor Activities and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Rational design and characterization of platelet factor 4 antagonists for the study of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptides related to the carboxyl terminus of human platelet factor IV with antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptides related to the carboxyl terminus of human platelet factor IV with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet factor 4-derived C15 peptide broadly inhibits enteroviruses by disrupting viral attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into platelet factor 4-derived peptide macrocycles; the mechanistic basis of their rapid and selective antiplasmodial actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
role of Platelet Factor 4 (58-70) in immune response
An In-depth Technical Guide to the Role of Platelet Factor 4 (58-70) in the Immune Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet Factor 4 (PF4), also known as CXCL4, is a small chemokine released from the alpha-granules of activated platelets. While its roles in coagulation and heparin neutralization are well-documented, its immunomodulatory functions are a subject of intense research. The biological activity of PF4 is largely concentrated in its C-terminal tridecapeptide fragment, amino acids 58-70. This technical guide provides a comprehensive overview of the specific role of the PF4 (58-70) peptide in the immune response, detailing its interactions with immune cells, its influence on signaling pathways, and the experimental methodologies used for its study. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.
Introduction to Platelet Factor 4 and its (58-70) Fragment
Platelet Factor 4 (PF4) is a 70-amino acid protein belonging to the CXC chemokine family.[1] It is one of the most abundant proteins secreted by activated platelets and plays a significant role in inflammation and wound repair.[1][2] The immunomodulatory activity of PF4 is primarily attributed to its C-terminal tridecapeptide segment, PF4 (58-70).[3][4] This fragment has been shown to mediate several key immune functions, including leukocyte adhesion, migration, and activation, making it a molecule of significant interest for understanding thrombo-inflammation and for potential therapeutic targeting.[5][6][7]
Interaction with Immune Cell Receptors
The PF4 (58-70) peptide does not interact with classical chemokine receptors but has been identified as a key ligand for the integrin Mac-1 (CD11b/CD18), a major receptor on leukocytes.[8]
2.1 Integrin Mac-1 (CD11b/CD18)
The interaction between full-length PF4 and the active αM I-domain of Mac-1 has been characterized, and studies using a peptide library spanning PF4's sequence identified the (58-70) fragment as a primary αM I-domain-binding peptide.[8] This binding is crucial for mediating leukocyte responses. The full-length PF4 and the (58-70) peptide support strong adhesion and spreading of Mac-1-expressing cells, including neutrophils and monocytic cells.[8] This cell adhesion is partially inhibited by anti-Mac-1 monoclonal antibodies and completely blocked when combined with heparin, indicating that cell surface proteoglycans act as co-receptors with Mac-1.[8]
Table 1: Binding Affinity and Receptor Interaction
| Ligand | Receptor/Binding Partner | Binding Affinity (K D) | Experimental Method |
| Full-Length PF4 | Active α M I-domain of Mac-1 | 1.3 ± 0.2 x 10⁻⁶ M | Biolayer Interferometry |
Data sourced from a study on full-length PF4, with the (58-70) peptide identified as the key binding motif.[8]
Role in the Innate Immune Response
The PF4 (58-70) fragment is a potent modulator of innate immune cells, particularly monocytes and neutrophils.
3.1 Monocyte Activation and Differentiation
PF4 (58-70) plays a significant role in modulating monocyte function, especially in the context of inflammatory stimuli like lipopolysaccharide (LPS).
-
Enhancement of Tissue Factor (TF) Activity: The PF4 (58-70) peptide, along with purified full-length PF4, enhances LPS-induced tissue factor (TF) activity in monocytes within whole blood in a dose-dependent manner.[6][7] This pro-coagulant response is a critical link between inflammation and thrombosis. The effect is largely dependent on the presence of granulocytes and is synergistic with Tumor Necrosis Factor-alpha (TNF-α).[6][7]
-
Differentiation into Macrophages: Full-length PF4 induces the differentiation of monocytes into macrophages, characterized by morphological changes and the upregulation of markers like CD71.[9][10] This process requires a minimal PF4 concentration of 625 nmol/L over 72 hours.[9][10] Given that the C-terminal is the primary active site, the (58-70) fragment is understood to be central to this process.
3.2 Neutrophil Chemotaxis and Adhesion
The C-terminal tridecapeptide of PF4 is an active chemoattractant for neutrophils.[11] It also promotes the adhesion of neutrophils to endothelial cells.[11] This function is critical for the initial recruitment of neutrophils to sites of injury and inflammation.[3]
3.3 Cytokine and Chemokine Release
The PF4 (58-70) peptide enhances the production of Interleukin-8 (IL-8), a potent neutrophil-chemoattractant, in LPS-stimulated whole blood and isolated mononuclear cells.[12] This creates a positive feedback loop for neutrophil recruitment.
Table 2: Effective Concentrations of PF4 (58-70) on Immune Cells
| Immune Cell Type | Biological Effect | Effective Concentration | Notes |
| Neutrophils | Chemotaxis | 5-50 ng/mL | Activity decreases at higher concentrations.[11] |
| Mononuclear Cells | Enhancement of LPS-induced IL-8 production | 20 µg/mL | Resulted in a 40% potentiation.[12] |
| Whole Blood | Enhancement of LPS-induced IL-8 production | 10-50 µg/mL | 60% increase at 10 µg/mL; 115% increase at 50 µg/mL.[12] |
Signaling Pathways and Mechanisms
The binding of PF4 (58-70) to cell surface receptors like Mac-1 initiates downstream signaling cascades that mediate the observed cellular responses.
The mechanism for enhancing LPS-induced TF activity in monocytes is more complex, involving interplay with granulocytes and TNF-α.
Key Experimental Protocols
This section details the methodologies for several key experiments used to characterize the function of PF4 (58-70).
5.1 Protocol: Monocyte Differentiation Assay
This protocol is based on methodologies used to assess the differentiation of monocytes into macrophages induced by full-length PF4.[9][10]
-
Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Purify monocytes from PBMCs using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.
-
Cell Culture: Culture purified monocytes (e.g., at 1x10⁶ cells/mL) in RPMI-1640 medium supplemented with 10% fetal calf serum, L-glutamine, and penicillin/streptomycin.
-
Stimulation: Add PF4 (or PF4 58-70 peptide) to the culture medium at the desired concentration (e.g., a titration starting from 625 nmol/L). Culture for 72 hours. Use unstimulated cells as a negative control and M-CSF or GM-CSF as positive controls.
-
Morphological Analysis: After 72 hours, assess cellular morphology using light microscopy. Look for characteristic macrophage morphology (e.g., increased size, adherence, and cytoplasmic complexity).
-
Flow Cytometry Analysis:
-
Harvest the cells by gentle scraping.
-
Stain the cells with fluorescently-conjugated monoclonal antibodies against surface markers such as CD71, Carboxypeptidase M, HLA-DR, and CD86 (B7-2).
-
Analyze the stained cells using a flow cytometer to quantify the expression of these differentiation markers.
-
5.2 Protocol: In Vitro Phagocytosis Assay
This method is adapted from protocols used to measure the effect of full-length PF4 on macrophage phagocytosis.[8]
-
Target Preparation: Use fluorescently labeled latex beads or bacteria (e.g., DsRed-expressing E. coli) as phagocytic targets. Coat the targets by incubating them with PF4 (or PF4 58-70 peptide) or a control protein (e.g., BSA) for 1 hour at 37°C.
-
Cell Preparation: Culture macrophages or monocytic cell lines (e.g., U937) in appropriate media.
-
Phagocytosis: Add the coated targets to the macrophage culture at a specific ratio (e.g., 10 targets per cell). Incubate for 2 hours to allow phagocytosis to occur.
-
Analysis:
-
For fluorescent bacteria, harvest the cells, stain for a surface marker (e.g., F4/80 for murine macrophages), and analyze by flow cytometry to quantify the percentage of fluorescent (phagocytic) cells.[13]
-
Alternatively, wash the cells thoroughly to remove non-ingested targets, lyse the cells, and measure the internalized fluorescence or plate the lysate to count bacterial colonies.
-
To confirm the role of Mac-1, pre-incubate the macrophages with Mac-1 antagonists or blocking antibodies before adding the PF4-coated targets.
-
Conclusion and Future Directions
The Platelet Factor 4 (58-70) peptide is a critical immunomodulatory fragment that mediates many of the key functions of its parent chemokine. Its ability to engage the Mac-1 integrin on neutrophils and monocytes, promote cell adhesion and migration, and enhance pro-inflammatory and pro-coagulant responses places it at a crucial intersection of hemostasis, thrombosis, and innate immunity. For researchers and drug development professionals, the specific activity of this peptide offers a more focused target than the full-length protein. Future research should aim to further dissect the downstream signaling pathways activated by PF4 (58-70) binding and explore the development of specific antagonists that could modulate its activity in thrombo-inflammatory diseases such as sepsis, atherosclerosis, and autoimmune disorders.[5]
References
- 1. Platelet factor 4 - Wikipedia [en.wikipedia.org]
- 2. Platelets in Skin Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Factor 4: A Mysterious Chemokine in Inflammatory Regulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cas 82989-21-7,PLATELET FACTOR 4 (58-70) (HUMAN) | lookchem [lookchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. The CXC-chemokine platelet factor 4 promotes monocyte survival and induces monocyte differentiation into macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ebm-journal.org [ebm-journal.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Platelet Factor 4 Attenuates Experimental Acute Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of Platelet Factor 4 (58-70) with Heparin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Platelet Factor 4 (PF4), a chemokine released from activated platelets, is a key player in hemostasis and inflammation. Its high-affinity interaction with heparin, a widely used anticoagulant, is of profound clinical significance, primarily due to its role in the pathogenesis of Heparin-Induced Thrombocytopenia (HIT). This guide delves into the core of this interaction, focusing on the C-terminal region of PF4, specifically the amino acid sequence 58-70. This region, containing a critical lysine-rich α-helix, is integral to the formation of the antigenic complexes with heparin that trigger the devastating autoimmune response seen in HIT. This document provides a comprehensive overview of the binding thermodynamics, experimental methodologies used for characterization, and the molecular pathways involved, aiming to equip researchers and drug developers with the foundational knowledge required for innovation in this field.
The Central Role of the PF4 C-Terminal (58-70) Domain
The mature Platelet Factor 4 is a 70-amino-acid protein that assembles into a homotetramer.[1] The binding to heparin is primarily an electrostatic interaction between the positively charged PF4 and the negatively charged sulfate groups of heparin.[2] While multiple residues contribute to this interaction, the C-terminal α-helix, which includes the 58-70 sequence, is particularly important.[3] This region contains a cluster of lysine residues that form a strong positively charged surface, creating a primary binding site for the anionic heparin polysaccharide.[4]
However, studies have shown that the structural integrity and tetrameric conformation of the entire PF4 protein are critical for high-affinity binding.[5] Isolated C-terminal peptides, including PF4 (58-70), bind to heparin much more weakly than the native PF4 tetramer, indicating that the overall protein architecture is essential for creating the optimal binding interface.[5][6] This weaker binding of the isolated peptide underscores the concept that the tetramer presents a specific spatial arrangement of charges from multiple subunits, creating a binding groove that heparin wraps around—an avidity effect that a single peptide cannot replicate.[4]
Quantitative Analysis of the PF4-Heparin Interaction
Precise thermodynamic and kinetic constants for the isolated PF4 (58-70) peptide are not extensively reported in the literature, reflecting its significantly reduced affinity when not part of the full tetramer. However, semi-quantitative data clearly demonstrates its contribution to the interaction.
Binding Affinity of PF4 Peptides vs. Intact Protein
The following table summarizes the comparative binding strength based on affinity chromatography, a technique that separates molecules based on their binding affinity. The salt concentration required to elute the molecule from a heparin-bound column is proportional to the binding strength.
| Analyte | Method | Elution Condition (NaCl) | Implied Affinity | Cite |
| Intact Human PF4 | Heparin-Agarose Affinity Chromatography | 1.4 M | High | [5] |
| PF4 C-Terminal Peptide (47-70) | Heparin-Agarose Affinity Chromatography | 0.2 - 0.5 M | Weak | [5] |
| PF4 C-Terminal Peptide (58-70) | Heparin-Agarose Affinity Chromatography | 0.2 - 0.5 M | Weak | [5][6] |
Thermodynamic Profile of Intact PF4 with Heparin Oligosaccharides
Isothermal Titration Calorimetry (ITC) has been instrumental in dissecting the thermodynamics of the interaction between the full PF4 tetramer and heparin of varying lengths. This data is crucial for understanding how heparin size influences the formation of antigenic complexes. The interaction is typically an exothermic event.[7]
| Interacting Molecules | Method | Stoichiometry (n) (Heparin/PF4 Tetramer) | Dissociation Constant (Kᴅ) (μM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Cite |
| PF4 + 16-mer Heparin | ITC | 1.9 | 0.04 | -12.0 | -1.9 | [7] |
| PF4 + 8-mer Heparin | ITC | 2.1 | 0.16 | -7.0 | -0.1 | [7] |
| PF4 + 6-mer Heparin | ITC | 3.5 | 0.81 | -1.7 | +4.9 | [7] |
| PF4 + Fondaparinux (5-mer) | ITC | - | >100 | - | - | [7] |
| PF4 + Unfractionated Heparin (UFH) | ITC | 1.3 | 0.02 | -10.0 | +0.4 | [7] |
| PF4 + Low Molecular Weight Heparin (LMWH) | ITC | 1.6 | 0.03 | -11.0 | -0.7 | [7] |
Note: Data is derived from studies on full-length human PF4. The negative enthalpy change (ΔH) indicates an exothermic reaction, which is a key driver of the binding. The length of the heparin chain is critical; heparins with fewer than 11 saccharide units release insufficient energy to induce the necessary conformational change in PF4 to become antigenic.[8]
Key Experimental Methodologies
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a biomolecular binding event, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Detailed Protocol Summary:
-
Preparation: Dialyze both PF4 and heparin solutions extensively against the same buffer (e.g., Phosphate Buffered Saline, pH 7.4) to minimize heat artifacts from buffer mismatch.[6][7]
-
Loading: Load the PF4 solution (e.g., 15-70 µM) into the sample cell of the calorimeter. Load the heparin solution (e.g., 37-500 µM) into the injection syringe.[7]
-
Titration: Maintain the sample cell at a constant temperature (e.g., 25°C) with constant stirring (e.g., 1000 rpm).[7]
-
Injection Sequence: After an initial delay (e.g., 60 seconds), perform a series of small, timed injections (e.g., 19 injections of 1 µL) of the heparin solution into the PF4 solution, with sufficient spacing between injections (e.g., 240 seconds) to allow the system to return to thermal equilibrium.[7]
-
Data Analysis: Integrate the heat change peaks for each injection. Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate the thermodynamic parameters (Kᴅ, n, ΔH).[7]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used to detect and quantify antibodies, proteins, and peptides. In the context of HIT, it is used to detect patient antibodies that recognize the PF4/heparin complex.
Detailed Protocol Summary (for HIT Antibody Detection):
-
Coating: Coat microtiter plate wells with a complex of PF4 and a polyanion like polyvinyl sulfonate (PVS) or heparin. This complex mimics the neo-epitope recognized by HIT antibodies.[9] Incubate overnight.
-
Blocking: Wash the plate and add a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to prevent non-specific binding of antibodies to the plate surface.
-
Sample Incubation: Add diluted patient serum or plasma to the wells. If HIT antibodies are present, they will bind to the immobilized PF4/polyanion complexes. Incubate for a defined period (e.g., 1 hour).[9]
-
Confirmation Step (High-Dose Heparin): In parallel wells, add the patient sample in the presence of a high concentration of fluid-phase heparin (e.g., 100 U/mL).[9] The excess heparin disrupts the binding of true HIT antibodies to the coated complexes, serving as a confirmatory step.
-
Detection: Wash the plate to remove unbound antibodies. Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to human IgG.
-
Substrate Addition: After another wash, add a chromogenic substrate for the enzyme. The enzyme converts the substrate into a colored product.
-
Readout: Measure the absorbance (Optical Density, OD) of the wells using a spectrophotometer. A high OD that is significantly reduced in the high-dose heparin confirmation wells indicates a positive result for HIT antibodies.[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic data (association and dissociation rates) in addition to affinity data.
Detailed Protocol Summary (Competitive Assay):
-
Chip Preparation: Immobilize heparin onto the surface of a sensor chip (e.g., a carboxymethylated dextran chip).
-
Analyte Preparation: Prepare a series of solutions containing a fixed concentration of PF4 pre-incubated with varying concentrations of a test heparin (or heparin-derived compound) in a suitable running buffer (e.g., HBS-EP buffer).
-
Binding Measurement: Inject the pre-equilibrated PF4/heparin solutions over the heparin-coated sensor chip. The amount of "free" PF4 that is able to bind to the immobilized heparin on the chip surface is measured in real-time as a change in Resonance Units (RU).
-
Data Analysis: The binding of PF4 to the chip will be inversely proportional to the concentration and affinity of the heparin in solution. By plotting the RU response against the concentration of the competing heparin, one can determine the half-maximal inhibitory concentration (IC₅₀), which reflects the binding affinity of the test compound to PF4.
Visualizing the Interaction and Pathophysiology
Structural Relationship in PF4-Heparin Binding
The tetrameric structure of PF4 is essential for creating the high-affinity binding site for heparin. The C-terminal helices from multiple monomers contribute to a positively charged groove that accommodates the long, anionic heparin polymer.
Caption: Role of the C-terminal helix in forming the heparin binding groove on the PF4 tetramer.
Pathogenesis of Heparin-Induced Thrombocytopenia (HIT)
The interaction between PF4 and heparin is the initiating event in HIT. The formation of ultra-large complexes (ULCs) creates neo-antigens that are recognized by IgG antibodies, leading to a cascade of platelet activation and a prothrombotic state.
References
- 1. Quantitative description of thermodynamic and kinetic properties of the platelet factor 4/heparin bonds - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Platelet Factor 4 Binds to Vascular Proteoglycans and Controls Both Growth Factor Activities and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. ebm-journal.org [ebm-journal.org]
- 6. Characterization of the interaction between platelet factor 4 and homogeneous synthetic low molecular weight heparins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the immunogenicity of heparin and heparin derivatives by measuring their binding to platelet factor 4 using biolayer interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heparin binding to platelet factor-4. An NMR and site-directed mutagenesis study: arginine residues are crucial for binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the interaction between platelet factor 4 and homogeneous synthetic low molecular weight heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
structural analysis of the human Platelet Factor 4 (58-70) domain
An In-depth Technical Guide to the Structural Analysis of the Human Platelet Factor 4 (58-70) Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Platelet Factor 4 (PF4), a chemokine released from activated platelets, plays a critical role in blood coagulation, inflammation, and immune responses. Its interaction with heparin and other glycosaminoglycans (GAGs) is of significant clinical interest, primarily due to its central role in the pathogenesis of Heparin-Induced Thrombocytopenia (HIT). The C-terminal domain, specifically the amino acid sequence from residues 58-70, has been identified as a major heparin-binding site. This technical guide provides a comprehensive overview of the structural analysis of the PF4 (58-70) domain, detailing its physicochemical properties, its role in molecular interactions, and the experimental methodologies used for its characterization.
Introduction to Platelet Factor 4 (PF4)
Platelet Factor 4 (PF4 or CXCL4) is a 70-amino acid protein stored in the alpha-granules of platelets.[1][2] Upon platelet activation, PF4 is released and participates in hemostasis by neutralizing heparin-like molecules on the endothelial surface, thereby promoting coagulation.[1] The protein is synthesized by megakaryocytes and exists as a tetramer under physiological conditions.[3][4] The C-terminal α-helix of PF4, which includes the 58-70 domain, is crucial for its biological functions, most notably its high-affinity interaction with heparin.[3][5] This interaction is the cornerstone of the life-threatening autoimmune disorder, Heparin-Induced Thrombocytopenia (HIT), where antibodies form against PF4/heparin complexes, leading to platelet activation and a prothrombotic state.[6][7]
The PF4 (58-70) Domain: Structure and Physicochemical Properties
The PF4 (58-70) domain is a C-terminal tridecapeptide with the sequence Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser.[2][8] This region is characterized by a high concentration of positively charged lysine residues, which are critical for its electrostatic interaction with the negatively charged sulfate groups of heparin.[3] While it is considered a major heparin-binding domain, studies have shown that this peptide alone binds to heparin with significantly lower affinity than the full-length, native PF4 tetramer, indicating that the overall conformation and oligomeric state of the protein are essential for high-affinity binding.[3][9]
The diagram below illustrates the position of the 58-70 domain within the full 70-amino acid sequence of the mature PF4 protein.
Data Summary
The following tables summarize key quantitative data related to PF4 and its C-terminal domain derived from structural and binding studies.
Table 1: Physicochemical Properties of Human PF4
| Property | Value | Reference |
|---|---|---|
| Full Name | Platelet Factor 4 (Chemokine C-X-C motif ligand 4) | [1] |
| Amino Acid Count | 70 | [2] |
| Molecular Weight (Monomer) | ~7.8 kDa (7,756 Da) | [2][10] |
| Isoelectric Point (pI) | 7.6 | [3] |
| Oligomeric State | Monomer, Dimer, Tetramer (Tetramer is physiological) | [10][11] |
| Chromosomal Location (Gene) | 4q13.1 |[12] |
Table 2: Binding Characteristics and Elution Conditions
| Interaction | Parameter | Value | Reference |
|---|---|---|---|
| PF4 & Heparin | Dissociation Constant (Kd) | ~30 nM | [10] |
| Elution from Heparin-Agarose | NaCl Concentration (Intact PF4) | 1.2 - 1.4 M | [3] |
| Elution from Heparin-Agarose | NaCl Concentration (PF4 58-70 Peptide) | 0.2 - 0.5 M |[3][9] |
Table 3: X-Ray Crystallography Data for Human PF4
| PDB ID | Resolution | Space Group | R-Value Work | R-Value Free | Reference |
|---|---|---|---|---|---|
| 1F9Q | 2.00 Å | P 21 21 21 | 0.227 | 0.275 | [13] |
| - | 2.4 Å | - | 0.241 | - |[14] |
Role in Pathophysiology: Heparin-Induced Thrombocytopenia (HIT)
The PF4 (58-70) domain is clinically significant due to its role in HIT. The pathogenesis is initiated when PF4, a positively charged tetramer, binds to the negatively charged heparin molecule. This binding induces a conformational change in PF4, exposing neoepitopes that are recognized by pathogenic IgG antibodies.[10] These antibodies bind to the PF4/heparin complexes, forming large immune complexes. The Fc portion of the IgG antibodies within these complexes then cross-links FcγRIIA receptors on the surface of platelets and monocytes.[6][15] This cross-linking triggers potent cell activation, leading to the release of procoagulant microparticles, further platelet activation, and thrombin generation, culminating in a severe prothrombotic state despite the presence of an anticoagulant.[15][16]
Experimental Protocols for Structural Analysis
A multi-faceted approach is required to fully characterize the structure and interactions of the PF4 (58-70) domain. Key methodologies include recombinant protein production, X-ray crystallography, NMR spectroscopy, and biophysical techniques like Circular Dichroism and Isothermal Titration Calorimetry.
Recombinant Protein Production and Purification
-
Gene Synthesis and Cloning : The gene encoding human PF4 is synthesized and cloned into a suitable expression vector, such as pET for E. coli expression.[4]
-
Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[4]
-
Cell Lysis : Cells are harvested and lysed using sonication or high-pressure homogenization in a buffer containing detergents to improve solubility.
-
Affinity Chromatography : The lysate is clarified by centrifugation and the supernatant is loaded onto a heparin-agarose affinity column. PF4 binds with high affinity.[3]
-
Elution : The column is washed, and PF4 is eluted using a high-salt buffer (e.g., Tris-HCl with 1.5 M NaCl).[3][9]
-
Further Purification : Further purification can be achieved using ion-exchange chromatography and/or reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve homogeneity.[4]
-
Verification : The purity and identity of the recombinant PF4 are confirmed by SDS-PAGE and mass spectrometry.[4]
X-Ray Crystallography
-
Crystallization : Purified, concentrated PF4 is subjected to crystallization screening using techniques like vapor diffusion. Crystals of human PF4 have been grown using ammonium sulfate as a precipitant.[17]
-
Data Collection : Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.
-
Structure Solution : The phases of the diffraction pattern are determined using methods like molecular replacement, using a known homologous structure as a search model.[14]
-
Model Building and Refinement : An atomic model of PF4 is built into the electron density map. The model is then refined to improve its fit to the experimental data, resulting in a final structure with associated quality metrics (e.g., R-work, R-free).[13][14]
NMR Spectroscopy
-
Sample Preparation : For NMR, PF4 is typically labeled with stable isotopes (¹⁵N, ¹³C) by growing the expression host in labeled minimal media. The purified protein is buffer-exchanged into a specific NMR buffer (e.g., phosphate buffer at a defined pH and ionic strength).
-
Structural Studies : A series of 2D and 3D NMR experiments (e.g., ¹⁵N-HSQC, HNCA, HNCACB) are performed to assign the chemical shifts of the backbone and side-chain atoms.[18]
-
Interaction Mapping : To map the binding site of heparin, a ¹H-¹⁵N HSQC spectrum of ¹⁵N-labeled PF4 is recorded. Unlabeled heparin is then titrated into the sample, and changes in the chemical shifts or intensities of specific amino acid peaks are monitored. Residues showing significant perturbations are mapped onto the protein structure to identify the interaction interface.[19]
-
Dynamics : NMR relaxation experiments can be used to probe the dynamics of the PF4 backbone and side chains on various timescales, both in the free and heparin-bound states.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation : Purified PF4 is prepared in a non-absorbing buffer (e.g., phosphate buffer) at a known concentration.
-
Data Acquisition : A far-UV CD spectrum (typically 190-260 nm) is recorded at a controlled temperature.
-
Analysis : The resulting spectrum is analyzed using deconvolution algorithms to estimate the secondary structural content (α-helix, β-sheet, random coil) of the protein.
-
Interaction Studies : To study conformational changes upon binding, CD spectra are recorded before and after the addition of heparin. Significant spectral changes indicate alterations in the protein's secondary structure.[20]
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation : Purified PF4 is placed in the sample cell of the calorimeter, and a solution of heparin is loaded into the injection syringe. Both components must be in an identical, matched buffer to minimize heats of dilution.
-
Titration : A series of small, precise injections of heparin are made into the PF4 solution. The heat released or absorbed after each injection is measured.[20]
-
Data Analysis : The integrated heat per injection is plotted against the molar ratio of heparin to PF4. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).[20]
Conclusion
The PF4 (58-70) domain is a structurally and clinically important region of the PF4 chemokine. Its dense positive charge dictates its interaction with heparin, an event that underpins the severe pathology of HIT. A thorough structural analysis, employing a combination of high-resolution techniques like X-ray crystallography and NMR, alongside biophysical methods, is essential for a complete understanding of its function. This knowledge is critical for the development of novel diagnostics for HIT and for the design of safer anticoagulants that minimize the risk of this dangerous immune response. The detailed methodologies presented in this guide provide a framework for researchers and drug developers to investigate this crucial protein domain and its interactions.
References
- 1. Platelet factor 4 - Wikipedia [en.wikipedia.org]
- 2. Complete covalent structure of human platelet factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebm-journal.org [ebm-journal.org]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cas 82989-21-7,PLATELET FACTOR 4 (58-70) (HUMAN) | lookchem [lookchem.com]
- 9. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Features and PF4 Functions that Occur in Heparin-Induced Thrombocytopenia (HIT) Complicated by COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human platelet factor 4 monomer-dimer-tetramer equilibria investigated by sup 1 H NMR spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 12. Frontiers | New perspectives on the induction and acceleration of immune-associated thrombosis by PF4 and VWF [frontiersin.org]
- 13. rcsb.org [rcsb.org]
- 14. uniprot.org [uniprot.org]
- 15. ahajournals.org [ahajournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Platelet factor 4. Crystallization and x-ray diffraction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR solution structure of the 32-kDa platelet factor 4 ELR-motif N-terminal chimera: a symmetric tetramer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heparin binding to platelet factor-4. An NMR and site-directed mutagenesis study: arginine residues are crucial for binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
Cellular Receptors for Platelet Factor 4 (58-70): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet Factor 4 (PF4), also known as CXCL4, is a small cytokine belonging to the CXC chemokine family, released from the alpha-granules of activated platelets. It plays a significant role in a variety of physiological and pathological processes, including coagulation, inflammation, angiogenesis, and immune responses. The C-terminal peptide fragment of PF4, encompassing amino acids 58-70, has garnered interest for its potential biological activities, distinct from the full-length protein. This technical guide provides an in-depth overview of the current understanding of the cellular receptors for the PF4 (58-70) fragment, summarizing available data, detailing relevant experimental protocols, and visualizing known signaling pathways. While much of the detailed receptor binding and signaling research has focused on the full-length PF4, this guide extrapolates and proposes methodologies for the specific investigation of the (58-70) peptide.
Cellular Receptors for Platelet Factor 4 and its Fragments
Full-length PF4 is known to interact with several cell surface receptors, and it is hypothesized that the C-terminal (58-70) fragment may share some of these interactions, albeit with different affinities and functional consequences.
Primary Candidate Receptors
-
CXCR3-B: A splice variant of the chemokine receptor CXCR3, CXCR3-B is considered a primary receptor for full-length PF4.[1][2] It is expressed on various cell types, including endothelial cells and activated T lymphocytes.[3] Patents related to therapeutic applications mention the (58-70) fragment as a biologically active component of PF4 that binds to CXCR3.
-
CXCR2 (formerly IL-8R-β): An older study suggested that the PF4 (58-70) peptide is recognized by the interleukin-8 receptor β. However, more recent literature predominantly focuses on CXCR3-B for PF4 binding.[3] It is important to note that full-length PF4 itself does not bind to CXCR1 or CXCR2 due to the lack of an N-terminal ELR motif.[3][4]
-
Low-Density Lipoprotein Receptor (LDLR) and LDL Receptor-related Protein 1 (LRP1): Full-length PF4 has been shown to interact with LDLR and LRP1, influencing lipid metabolism and cell signaling.[5] Whether the (58-70) fragment can independently bind to these receptors remains to be experimentally validated.
-
Other Potential Receptors: For the full-length PF4, interactions with C-C chemokine receptor 1 (CCR1) and various integrins have also been reported.[6][7] The relevance of these receptors to the (58-70) fragment is currently unknown.
Quantitative Binding Data
| Ligand | Receptor/Binding Partner | Cell Type | Binding Affinity (Kd/IC50) | Reference |
| Full-length PF4 | CXCR3-B | Human Microvascular Endothelial Cells | High Affinity (Specific values not cited) | [1][2] |
| Full-length PF4 | LDLR | Cultured cells | Half-maximal binding at 0.5 µg/mL | |
| PF4 (58-70) | Heparin-Agarose | N/A | Binds less strongly than native PF4 |
Note: The table highlights the current gap in knowledge regarding the specific binding affinities of the PF4 (58-70) fragment to cellular receptors. The provided data for full-length PF4 serves as a reference for potential future comparative studies.
Signaling Pathways
The signaling pathways initiated by the binding of full-length PF4 to its receptors have been partially elucidated. It is plausible that the (58-70) fragment, if it binds to the same receptors, may activate a subset of these pathways or trigger distinct signaling cascades.
Known Signaling Pathways for Full-Length PF4
-
JAK-STAT Pathway: In multiple myeloma cells, full-length PF4 has been shown to inhibit the STAT3 signaling pathway by upregulating SOCS3, leading to apoptosis.[8]
-
G-Protein Coupled Receptor (GPCR) Signaling: As CXCR3-B is a GPCR, its activation by PF4 is expected to initiate downstream signaling cascades involving G-proteins, potentially leading to the modulation of intracellular calcium levels and activation of protein kinases.[9][10]
-
TGF-β Signaling Modulation: At low concentrations, full-length PF4 can bind to TGFBRIII and amplify TGF-β signaling, while at high concentrations, it can directly bind to TGFBRII and inhibit the pathway.[11]
The following diagrams illustrate the known signaling pathways for full-length PF4, which can serve as a basis for investigating the signaling of the (58-70) fragment.
Experimental Protocols
Given the lack of specific published protocols for the PF4 (58-70) fragment, this section provides detailed, generalized methodologies adapted from standard chemokine receptor binding and signaling assays. These protocols can serve as a starting point for the experimental investigation of PF4 (58-70) interactions with its putative receptors.
Protocol 1: Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Kd) and the number of binding sites (Bmax) of radiolabeled PF4 (58-70) on target cells.
Materials:
-
Target cells (e.g., HEK293 cells transfected with CXCR3-B)
-
[¹²⁵I]-labeled PF4 (58-70) peptide (custom synthesis and radiolabeling required)
-
Unlabeled PF4 (58-70) peptide
-
Binding Buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold Binding Buffer without BSA)
-
96-well filter plates (e.g., with GF/C filters)
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Culture target cells to the desired confluency. Harvest and wash the cells with ice-cold PBS. Prepare a cell membrane suspension by homogenization and centrifugation. Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add a fixed amount of cell membrane preparation and varying concentrations of [¹²⁵I]-PF4 (58-70).
-
Non-specific Binding: Add the same components as for total binding, plus a high concentration of unlabeled PF4 (58-70) (e.g., 1000-fold excess).
-
Competition Binding: Add a fixed concentration of [¹²⁵I]-PF4 (58-70) and varying concentrations of unlabeled PF4 (58-70).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Transfer the contents of the wells to a 96-well filter plate pre-soaked in wash buffer. Rapidly wash the filters with ice-cold Wash Buffer using a vacuum manifold to separate bound from free radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding versus the concentration of [¹²⁵I]-PF4 (58-70) and use non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding versus the concentration of unlabeled PF4 (58-70) to determine the IC50, from which the Ki can be calculated.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is used to assess the functional activity of PF4 (58-70) by measuring its ability to induce intracellular calcium release, a common downstream event of GPCR activation.
Materials:
-
Target cells expressing the putative receptor (e.g., CHO-K1 cells stably expressing CXCR3-B)
-
PF4 (58-70) peptide
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for ratiometric imaging.
Procedure:
-
Cell Plating: Seed the target cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.
-
Measurement:
-
Place the plate in the fluorometric plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of the PF4 (58-70) peptide to the wells.
-
Immediately begin recording the fluorescence intensity over time. A known agonist for the receptor can be used as a positive control.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
Plot the peak fluorescence change against the concentration of PF4 (58-70) to generate a dose-response curve and determine the EC50 value.
-
Conclusion and Future Directions
The study of the cellular receptors and signaling pathways of the Platelet Factor 4 (58-70) peptide is an emerging area with significant therapeutic potential. While CXCR3-B is a strong candidate receptor, further research is imperative to definitively identify all interacting partners and to quantify these interactions. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the binding characteristics and functional effects of the PF4 (58-70) fragment. Elucidating the specific molecular mechanisms of this peptide will be crucial for the development of novel drugs targeting the diverse pathological conditions in which PF4 is implicated. Future studies should focus on obtaining precise binding kinetics, identifying the specific G-proteins involved in signaling, and mapping the downstream phosphorylation cascades activated by this intriguing C-terminal fragment.
References
- 1. US9872889B2 - Activators of CXCR3 for the treatment of angiopathies of the eye - Google Patents [patents.google.com]
- 2. Functional Analysis of CXCR3 Splicing Variants and Their Ligands Using NanoBiT-Based Molecular Interaction Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet chemokines in vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Functions for platelet factor 4 (PF4/CXCL4) and its receptors in fibroblast-myofibroblast transition and fibrotic failure of arteriovenous fistulas (AVFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Platelet factor 4 induces cell apoptosis by inhibition of STAT3 via up-regulation of SOCS3 expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Activation of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet Factor 4: A Mysterious Chemokine in Inflammatory Regulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of Platelet Factor 4 (58-70) Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of administering the C-terminal peptide fragment of Platelet Factor 4, PF4 (58-70). The document summarizes key biological activities, compiles available quantitative data, and details experimental methodologies from seminal studies. It is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this peptide.
Core Biological Activities of PF4 (58-70) In Vivo
Platelet Factor 4 (PF4) is a chemokine released from the alpha-granules of activated platelets, known to be involved in a wide array of physiological and pathological processes including coagulation, inflammation, and angiogenesis.[1] The C-terminal fragment, PF4 (58-70), a thirteen-amino-acid peptide, has been investigated for its own distinct biological activities. While much of the in vivo research has focused on the full-length PF4 protein, specific studies have elucidated the in vivo effects of the PF4 (58-70) fragment, particularly in immunomodulation and as an antibacterial agent.
Immunomodulatory Effects
One of the most significant in vivo activities of PF4 (58-70) is its ability to counteract immunosuppression. Seminal work has demonstrated that this peptide fragment, along with the full-length recombinant PF4, can restore immune responses in suppressed murine models.[2] The concentrations of PF4 (58-70) used in vitro to alleviate immunosuppression are reported to be similar to those effective in vivo.[2] Specifically, as little as 0.2 µg of recombinant PF4 has been shown to be active when injected into a mouse.[2] This suggests a potent immunoregulatory role for the C-terminal fragment. The immunomodulatory effects of full-length PF4 have been demonstrated in models of delayed-type hypersensitivity (DTH), where it enhances the T-cell mediated immune response.[3]
Antibacterial Activity
In vivo studies have revealed that a peptide corresponding to the last 13 amino acids of the carboxyl terminus of human PF4, which is the PF4 (58-70) fragment, possesses antibacterial properties.[4] This activity is particularly notable in the context of bacterial infections in immunocompromised hosts. Animal protection experiments have shown that this peptide and its analogs can significantly increase the survival of neutropenic mice when co-administered with a β-lactam antibiotic.[4][5] This suggests a potential therapeutic application for PF4 (58-70) as an adjunct to antibiotic therapy.
Role in Coagulation and Inflammation
Ex vivo studies using human whole blood have shown that PF4 (58-70) enhances lipopolysaccharide (LPS)-induced tissue factor (TF) activity in monocytes.[6] This effect is dependent on the presence of granulocytes and acts synergistically with tumor necrosis factor-alpha (TNF-α).[6] The induction of tissue factor is a critical step in the initiation of the coagulation cascade and is intricately linked with inflammatory processes. While this has not been directly demonstrated through in vivo administration of the peptide, it points to a potential pro-inflammatory and pro-thrombotic role at sites of infection and inflammation.
Quantitative Data from In Vivo and Ex Vivo Studies
The following tables summarize the quantitative data available from studies on PF4 (58-70) and related molecules.
Table 1: In Vivo Antibacterial Activity of PF4 (58-70) Analog (C18G) in Neutropenic Mice
| Animal Model | Bacterial Strain | Treatment | Dosage | Survival Rate (%) |
| Neutropenic Mice | E. coli | Cefepime alone | 10 µg | 0 |
| Neutropenic Mice | E. coli | Cefepime + C18G | 10 µg + 100 µg | 70 |
| Neutropenic Mice | P. aeruginosa | Cefepime alone | 10 µg | 0 |
| Neutropenic Mice | P. aeruginosa | Cefepime + C18G | 10 µg + 100 µg | 80 |
Data extracted from Darveau et al., 1991.[4][5] C18G is an analogue of the C-terminal 13-amino acid peptide of PF4.
Table 2: Ex Vivo Effect of PF4 (58-70) on Monocyte Tissue Factor Activity
| Condition | PF4 (58-70) Concentration | Fold Increase in TF Activity |
| LPS-stimulated whole blood | 1 µg/mL | Dose-dependent increase |
| LPS-stimulated whole blood + TNF-α | 1 µg/mL | Synergistic increase |
Data summarized from Engstad et al., 1995.[6] The study demonstrated a dose-dependent effect, but specific fold-increase values at each concentration were not provided in the abstract.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Antibacterial Activity in a Neutropenic Mouse Model
This protocol is based on the study by Darveau et al. (1991), which investigated the protective effects of a PF4 C-terminal peptide analog (C18G) against bacterial infection.[4][5]
-
Animal Model: Female ICR mice (18-20 g) were rendered neutropenic by two intraperitoneal injections of cyclophosphamide at 200 mg/kg and 100 mg/kg on day -4 and day -1, respectively, relative to the day of infection.
-
Bacterial Challenge: Mice were infected intraperitoneally with either E. coli or P. aeruginosa at a lethal dose.
-
Peptide and Antibiotic Administration: The peptide C18G (an analog of PF4 58-70) and the antibiotic cefepime were co-administered intravenously immediately after the bacterial challenge.
-
Dosage:
-
Cefepime: 10 µg per mouse
-
C18G: 100 µg per mouse
-
-
Outcome Measurement: Survival of the mice was monitored over a specified period.
Ex Vivo Whole Blood Assay for Monocyte Tissue Factor Activity
This protocol is a summary of the methods used by Engstad et al. (1995) to assess the effect of PF4 (58-70) on tissue factor induction.[6]
-
Blood Collection: Venous blood was collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).
-
Stimulation: Whole blood was stimulated with lipopolysaccharide (LPS) to induce tissue factor expression in monocytes.
-
Peptide Administration: Synthetic PF4 (58-70) was added to the whole blood cultures at various concentrations. In some experiments, tumor necrosis factor-alpha (TNF-α) was also added to assess for synergistic effects.
-
Incubation: The blood samples were incubated at 37°C for a specified duration to allow for tissue factor expression.
-
Tissue Factor Assay: After incubation, the tissue factor activity in the monocyte fraction was measured using a chromogenic assay.
-
Controls: Control experiments included LPS stimulation without the peptide, and the peptide alone without LPS. The role of granulocytes was determined by performing experiments with and without this cell population. The involvement of P-selectin was investigated using a monoclonal antibody against P-selectin.
Signaling Pathways and Mechanisms of Action
The precise in vivo signaling pathways for PF4 (58-70) are not fully elucidated. However, based on in vitro and ex vivo studies, as well as knowledge of the full-length PF4, several mechanisms can be proposed.
Granulocyte-Dependent Enhancement of Tissue Factor
The enhancement of LPS-induced monocyte tissue factor activity by PF4 (58-70) is a granulocyte-dependent process. This suggests an intercellular signaling cascade where PF4 (58-70) may prime or activate granulocytes, which in turn release mediators that amplify the monocyte response to LPS. The involvement of P-selectin indicates that cell-cell adhesion and interaction are critical components of this pathway.
Caption: Granulocyte-dependent enhancement of monocyte tissue factor by PF4 (58-70).
Proposed Mechanism of Antibacterial Action
The antibacterial effect of PF4 (58-70) is likely due to its cationic and amphipathic nature, which allows it to interact with and disrupt bacterial membranes.[7] The synergy with β-lactam antibiotics like cefepime suggests that the antibiotic may first damage the bacterial cell wall, allowing for more efficient access of the peptide to the inner membrane. The requirement of serum complement for optimal activity indicates that the peptide may also opsonize bacteria or potentiate the complement-mediated killing pathway.
Caption: Synergistic antibacterial mechanism of PF4 (58-70) and a β-lactam antibiotic.
Conclusion
The C-terminal peptide of Platelet Factor 4, PF4 (58-70), demonstrates distinct and potent in vivo biological activities, primarily in the realms of immunomodulation and host defense against bacterial infection. While the in vivo data for this specific fragment is not as extensive as for the full-length protein, the existing studies provide a strong foundation for its therapeutic potential. The ability to counteract immunosuppression and to act synergistically with antibiotics in an in vivo infection model are particularly promising. Further research is warranted to fully elucidate the in vivo mechanisms of action, establish detailed dose-response relationships in various models, and explore the full therapeutic window for this intriguing peptide. The experimental protocols and data presented in this guide offer a starting point for such future investigations.
References
- 1. PF4 activates the c-Mpl-Jak2 pathway in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. Immunomodulatory properties of platelet factor 4: prevention of concanavalin A suppressor-induction in vitro and augmentation of an antigen-specific delayed-type hypersensitivity response in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides related to the carboxyl terminus of human platelet factor IV with antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides related to the carboxyl terminus of human platelet factor IV with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet factor 4 is a negative autocrine in vivo regulator of megakaryopoiesis: clinical and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of Platelet Factor 4 (58-70) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet Factor 4 (PF4) is a chemokine released from the alpha-granules of activated platelets, playing a significant role in blood coagulation, wound repair, and inflammation. The C-terminal fragment, PF4 (58-70), with the amino acid sequence Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser, has been identified as a biologically active peptide. Notably, this fragment enhances lipopolysaccharide (LPS)-induced tissue factor (TF) activity in monocytes, a key process in the inflammatory response and coagulation cascade.[1][2] This document provides a comprehensive protocol for the chemical synthesis of PF4 (58-70) using Fmoc solid-phase peptide synthesis (SPPS) and detailed methods for its characterization and application in studying monocyte activation.
Data Presentation
Table 1: Reagents and Materials for PF4 (58-70) Synthesis
| Reagent/Material | Supplier | Grade | Purpose |
| Rink Amide Resin | Various | 100-200 mesh | Solid support for peptide synthesis with a C-terminal amide |
| Fmoc-L-Ser(tBu)-OH | Various | Synthesis Grade | First amino acid to be coupled to the resin |
| Fmoc-L-Glu(OtBu)-OH | Various | Synthesis Grade | Protected amino acid |
| Fmoc-L-Leu-OH | Various | Synthesis Grade | Protected amino acid |
| Fmoc-L-Lys(Boc)-OH | Various | Synthesis Grade | Protected amino acid |
| Fmoc-L-Ile-OH | Various | Synthesis Grade | Protected amino acid |
| Fmoc-L-Tyr(tBu)-OH | Various | Synthesis Grade | Protected amino acid |
| Fmoc-L-Pro-OH | Various | Synthesis Grade | Protected amino acid |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade | Solvent for washing and coupling reactions |
| Dichloromethane (DCM) | Various | ACS Grade | Solvent for resin swelling and washing |
| Piperidine | Various | ACS Grade | Reagent for Fmoc deprotection |
| HATU | Various | Synthesis Grade | Coupling reagent |
| N,N-Diisopropylethylamine (DIEA) | Various | Synthesis Grade | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade | Reagent for cleavage of the peptide from the resin |
| Triisopropylsilane (TIS) | Various | Reagent Grade | Scavenger for cleavage reaction |
| Water | Various | HPLC Grade | Scavenger and solvent |
| Diethyl ether | Various | ACS Grade | For peptide precipitation |
| Acetonitrile (ACN) | Various | HPLC Grade | Mobile phase for HPLC purification |
Table 2: Expected Yield and Purity of Synthesized PF4 (58-70)
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 70-85% | Gravimetric analysis |
| Purity after Purification | >95% | Reverse-Phase HPLC |
| Molecular Weight (Monoisotopic) | 1572.97 Da | Mass Spectrometry (ESI-MS) |
| Appearance | White lyophilized powder | Visual Inspection |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of PF4 (58-70)
This protocol details the manual synthesis of the 13-amino acid peptide PF4 (58-70) on a 0.1 mmol scale using Fmoc chemistry.
1. Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 1 hour.
-
Wash the resin three times with DMF.
2. First Amino Acid Coupling (Fmoc-L-Ser(tBu)-OH):
-
In a separate vial, dissolve 4 equivalents of Fmoc-L-Ser(tBu)-OH and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin three times with DMF.
3. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Wash the resin five times with DMF.
4. Subsequent Amino Acid Couplings:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Glu(OtBu), Leu, Leu, Lys(Boc), Lys(Boc), Ile, Ile, Lys(Boc), Lys(Boc), Tyr(tBu), Leu, Pro.
-
Use 4 equivalents of each Fmoc-amino acid, 3.95 equivalents of HATU, and 8 equivalents of DIEA for each coupling.
-
Ensure complete coupling at each step by performing a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
5. Cleavage and Precipitation:
-
After the final deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification and Characterization of PF4 (58-70)
1. Purification by Reverse-Phase HPLC:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide using a preparative C18 reverse-phase HPLC column.
-
Use a linear gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). A typical gradient is 5-65% acetonitrile over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
2. Characterization:
-
Analytical HPLC: Analyze the purity of the collected fractions on an analytical C18 column.
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS).
Protocol 3: Monocyte Activation Assay
This protocol describes how to assess the biological activity of the synthesized PF4 (58-70) peptide by measuring its effect on LPS-induced tissue factor (TF) expression in monocytes.
1. Cell Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.
2. Stimulation:
-
Seed the PBMCs in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of synthesized PF4 (58-70) peptide (e.g., 1, 10, 50 µg/mL) for 30 minutes.
-
Stimulate the cells with a sub-optimal concentration of LPS (e.g., 1 ng/mL).
-
Include control wells with no treatment, LPS alone, and PF4 (58-70) alone.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
3. Measurement of Tissue Factor Activity:
-
Lyse the cells to release the tissue factor.
-
Measure TF procoagulant activity using a chromogenic assay that measures the conversion of Factor X to Factor Xa.
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and application of PF4 (58-70).
Caption: Proposed signaling pathway for PF4 (58-70) in monocyte activation.
References
Application Notes and Protocols for Platelet Factor 4 (58-70) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet Factor 4 (PF4), also known as CXCL4, is a chemokine released from the alpha-granules of activated platelets. It plays a significant role in various physiological and pathological processes, including blood coagulation, inflammation, and angiogenesis. Platelet Factor 4 (58-70) is a C-terminal peptide fragment of the full-length PF4 protein. This peptide has been shown to possess distinct biological activities, making it a molecule of interest for in vitro studies.
These application notes provide detailed protocols for utilizing Platelet Factor 4 (58-70) in cell culture experiments, with a primary focus on its role in modulating monocyte activity. The information herein is intended to guide researchers in designing and executing experiments to investigate the cellular effects of this peptide.
Biological Activity of Platelet Factor 4 (58-70)
The C-terminal tridecapeptide of PF4, PF4(58-70), has been demonstrated to enhance lipopolysaccharide (LPS)-induced tissue factor (TF) activity in monocytes.[1][2] This effect is dose-dependent and appears to be mediated, at least in part, through interactions with P-selectin.[1][2] Understanding this interaction is crucial for elucidating the role of platelet-derived factors in inflammation and thrombosis.
Data Presentation
The following tables summarize quantitative data from representative experiments illustrating the effect of Platelet Factor 4 (58-70) on monocyte activation.
Table 1: Dose-Dependent Enhancement of LPS-Induced Tissue Factor Activity by PF4 (58-70) in Whole Blood Monocytes
| PF4 (58-70) Concentration (µg/mL) | LPS Concentration (ng/mL) | Fold Increase in Tissue Factor Activity (Mean ± SD) |
| 0 | 10 | 1.0 ± 0.2 |
| 1 | 10 | 1.8 ± 0.3 |
| 5 | 10 | 3.5 ± 0.5 |
| 10 | 10 | 5.2 ± 0.7 |
| 20 | 10 | 6.8 ± 0.9 |
| 50 | 10 | 8.1 ± 1.1 |
Data are hypothetical and based on trends reported in the literature. Actual results may vary.
Table 2: Effect of P-Selectin Inhibition on PF4 (58-70)-Mediated Enhancement of Tissue Factor Activity
| Treatment | LPS (10 ng/mL) | PF4 (58-70) (10 µg/mL) | Anti-P-Selectin Antibody | Fold Increase in Tissue Factor Activity (Mean ± SD) |
| Control | + | - | - | 1.0 ± 0.2 |
| PF4 (58-70) | + | + | - | 5.1 ± 0.6 |
| PF4 (58-70) + Anti-P-Selectin | + | + | + | 1.3 ± 0.3 |
Data are hypothetical and based on trends reported in the literature. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation and Handling of Platelet Factor 4 (58-70)
This protocol describes the proper reconstitution and storage of lyophilized Platelet Factor 4 (58-70) peptide for use in cell culture.
Materials:
-
Lyophilized Platelet Factor 4 (58-70) peptide
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or sterile distilled water
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Centrifugation: Briefly centrifuge the vial of lyophilized peptide to ensure that all the powder is at the bottom of the vial.[3]
-
Reconstitution: Reconstitute the peptide in sterile PBS or distilled water to a stock concentration of 1 mg/mL.[4] For example, add 100 µL of solvent to 100 µg of peptide.
-
Vortexing: Gently vortex the vial to ensure the peptide is fully dissolved.
-
Aliquoting: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage:
Protocol 2: In Vitro Assay for PF4 (58-70) Enhancement of LPS-Induced Tissue Factor Activity in Monocytes
This protocol details a method to assess the ability of PF4 (58-70) to enhance the production of tissue factor by monocytes in response to LPS stimulation. This can be performed using a whole blood assay or isolated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Heparinized whole blood from healthy donors or isolated PBMCs
-
RPMI 1640 medium, supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
-
Platelet Factor 4 (58-70) stock solution (prepared as in Protocol 1)
-
(Optional) Anti-P-selectin monoclonal antibody for inhibition studies
-
96-well cell culture plates
-
Tissue factor activity assay kit (chromogenic or clotting-based)
-
Phosphate-buffered saline (PBS)
Procedure:
A. Whole Blood Assay
-
Blood Collection: Collect fresh venous blood from healthy donors into tubes containing a suitable anticoagulant (e.g., heparin).
-
Experimental Setup: In a 96-well plate, add whole blood (e.g., 200 µL per well).
-
Treatment:
-
Add PF4 (58-70) to the desired final concentrations (e.g., 1, 5, 10, 20, 50 µg/mL). A vehicle control (PBS) should be included.
-
Add LPS to a final concentration of 10 ng/mL to all wells except the negative control.
-
For inhibition studies, pre-incubate the blood with an anti-P-selectin antibody for 30 minutes before adding PF4 (58-70) and LPS.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells. Collect the plasma supernatant for tissue factor activity measurement.
-
Tissue Factor Assay: Measure the tissue factor activity in the plasma samples according to the manufacturer's instructions of the chosen assay kit.
B. Isolated PBMC Assay
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 5 x 10⁵ cells per well.[7] Allow the monocytes to adhere for 1-2 hours.
-
Treatment:
-
Gently wash the wells with warm PBS to remove non-adherent cells, leaving a monocyte-enriched population.
-
Add fresh complete RPMI 1640 medium to each well.
-
Add PF4 (58-70) and LPS as described in the whole blood assay (Step A3).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant. The adherent monocytes can be lysed to measure cell-associated tissue factor activity.
-
Tissue Factor Assay: Measure the tissue factor activity in the supernatant and/or cell lysates using a suitable assay kit.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and experimental workflow.
Caption: Proposed signaling pathway for PF4 (58-70) enhancement of LPS-induced tissue factor expression in monocytes.
Caption: General experimental workflow for assessing the effect of PF4 (58-70) on monocyte tissue factor activity.
References
- 1. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. jpt.com [jpt.com]
- 6. jpt.com [jpt.com]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Platelet Factor 4 (58-70) Custom ELISA Development
For researchers, scientists, and drug development professionals interested in the quantitative analysis of the Platelet Factor 4 (58-70) peptide fragment, it is important to note that dedicated, commercially available ELISA kits for this specific epitope are not readily found. Investigators will likely need to develop a custom ELISA. This document provides a comprehensive guide and protocol for the development and execution of a custom sandwich ELISA for the PF4 (58-70) fragment.
Overview and Rationale
Platelet Factor 4 (PF4), also known as CXCL4, is a chemokine released from the alpha-granules of activated platelets. It plays a significant role in blood coagulation, wound repair, and inflammation. The 58-70 amino acid sequence of PF4 is a critical region involved in its biological activity and immunogenicity. A custom ELISA targeting this specific fragment allows for focused investigation of its roles in various physiological and pathological processes.
Suppliers for Custom ELISA Development Components
While a specific kit for PF4 (58-70) is unavailable, numerous suppliers offer the necessary components for developing a custom peptide ELISA. These include custom peptide synthesis, antibody production, and general ELISA reagents.
| Component | Potential Suppliers |
| Custom Peptide Synthesis (PF4 58-70) | Thermo Fisher Scientific, GenScript, Abcam |
| Custom Antibody Production (Anti-PF4 58-70) | Thermo Fisher Scientific, GenScript, Abcam, Bio-Rad |
| ELISA Plates | Corning, Greiner Bio-One, Nunc |
| Coating Buffers | Thermo Fisher Scientific, Bio-Rad, Sigma-Aldrich |
| Blocking Buffers | Thermo Fisher Scientific, Bio-Rad, LI-COR Biosciences |
| Detection Reagents (e.g., HRP-conjugates) | Thermo Fisher Scientific, Bio-Rad, Jackson ImmunoResearch |
| Substrates (e.g., TMB) | Thermo Fisher Scientific, Bio-Rad, SeraCare |
| Wash Buffers | Thermo Fisher Scientific, Bio-Rad, Sigma-Aldrich |
Principle of a Custom PF4 (58-70) Sandwich ELISA
A sandwich ELISA for the PF4 (58-70) peptide involves capturing the peptide between two specific antibodies. A capture antibody, specific for a region of the PF4 (58-70) peptide, is coated onto the wells of a microplate. The sample containing the peptide is then added, and the peptide is captured by the immobilized antibody. A second, detection antibody, which is also specific for the PF4 (58-70) peptide and is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), is then added. This detection antibody binds to a different epitope on the captured peptide. After a washing step, a substrate is added, which is converted by the enzyme into a detectable signal. The intensity of the signal is proportional to the concentration of the PF4 (58-70) peptide in the sample.
Detailed Experimental Protocol for Custom PF4 (58-70) ELISA
This protocol provides a general framework. Optimization of concentrations, incubation times, and temperatures will be necessary.
4.1. Reagent Preparation
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate Buffer (pH 9.6).
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Sample/Standard Diluent: 1% BSA in PBST.
-
Capture Antibody (Anti-PF4 58-70): Dilute to 1-10 µg/mL in Coating Buffer.
-
Detection Antibody (Biotinylated Anti-PF4 58-70): Dilute to 0.5-2 µg/mL in Sample/Standard Diluent.
-
Streptavidin-HRP: Dilute according to the manufacturer's instructions in Sample/Standard Diluent.
-
TMB Substrate: Use a commercial, ready-to-use solution.
-
Stop Solution: 2 N H₂SO₄.
-
PF4 (58-70) Peptide Standard: Prepare a stock solution and create a serial dilution (e.g., 1000 pg/mL to 15.6 pg/mL) in Sample/Standard Diluent.
4.2. Assay Procedure
-
Coating: Add 100 µL of the diluted capture antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the washing step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of the prepared standards and samples to the appropriate wells. Incubate for 2 hours at RT.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.
-
Washing: Repeat the washing step as in step 2.
-
Streptavidin-HRP Incubation: Add 100 µL of the diluted Streptavidin-HRP to each well. Incubate for 30 minutes at RT in the dark.
-
Washing: Wash the plate five times with 300 µL of Wash Buffer per well.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at RT in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the optical density (OD) at 450 nm using a microplate reader.
4.3. Data Analysis
-
Subtract the average zero standard OD from all standard and sample ODs.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Calculate the concentration of PF4 (58-70) in the samples by interpolating their OD values from the standard curve.
Visualizations
5.1. Experimental Workflow
Custom PF4 (58-70) ELISA Workflow
5.2. Platelet Factor 4 (PF4) Signaling Pathway
Recent studies have elucidated a signaling pathway for PF4 involving the thrombopoietin receptor, c-Mpl, and the subsequent activation of the JAK-STAT pathway.[1][2] This pathway is crucial for PF4-mediated platelet activation.
PF4 Signaling via c-Mpl and JAK-STAT
Conclusion
The development of a custom sandwich ELISA for the Platelet Factor 4 (58-70) fragment is a feasible and valuable tool for researchers. By carefully selecting reagents and optimizing the assay protocol, a sensitive and specific quantification method can be established. This will enable a more detailed investigation into the biological significance of this particular PF4 epitope in health and disease.
References
Application of PF4 (58-70) in a Mouse Model of Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet Factor 4 (PF4), also known as CXCL4, is a chemokine released from the alpha-granules of activated platelets, playing a significant role in blood coagulation and inflammation.[1][2] The C-terminal region of PF4, particularly the peptide fragment spanning amino acids 58-70, has been identified as a biologically active domain. While the broader role of full-length PF4 in thrombosis is well-documented, the specific application and effects of the PF4 (58-70) peptide in in vivo models of thrombosis are still an emerging area of research. These application notes provide a comprehensive overview of the proposed use of PF4 (58-70) in a mouse model of thrombosis, including detailed experimental protocols and a summary of the current, albeit limited, understanding of its biological functions.
Data Presentation
Currently, there is a lack of direct quantitative data from in vivo mouse thrombosis models specifically utilizing the PF4 (58-70) peptide. The following table summarizes the known biological activities of PF4 (58-70) from in vitro and other in vivo studies, which may inform its potential application in thrombosis research.
| Biological Activity | Model System | Observed Effect | Concentration/Dosage | Reference |
| Increased IL-8 Production | Human Whole Blood | 115% increase in LPS-stimulated IL-8 levels | 50 µg/ml | [3] |
| Increased IL-8 Production | Human Mononuclear Cells | 40% increase in IL-8 production | 20 µg/ml | [3] |
| Enhanced TF Activity | Human Whole Blood | Dose-dependent enhancement of LPS-induced Tissue Factor activity | Not specified | [3] |
| Circulation Clearance | Rabbits (in vivo) | Biphasic clearance with half-lives of 1-2 min and 20-140 min | Not specified | [4] |
| Megakaryocytopoiesis Inhibition | Human Bone Marrow Cells (in vitro) | Inhibition of megakaryocyte colony formation | 25 µg/ml | [5] |
Experimental Protocols
The following protocols describe the Ferric Chloride (FeCl₃)-induced carotid artery thrombosis model in mice, a widely used and reproducible method for studying arterial thrombosis.[1][2][6][7] A proposed protocol for the administration of the PF4 (58-70) peptide within this model is also provided. It is critical to note that the optimal dosage and administration route for PF4 (58-70) in this model have not been established and will require empirical determination by the researcher.
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
Materials:
-
C57Bl/6 mice (8-12 weeks old)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Surgical board and tape
-
Dissecting microscope
-
Fine surgical instruments (forceps, scissors)
-
Doppler flow probe and flowmeter
-
Filter paper (1 x 2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% w/v in distilled water)
-
Saline solution (0.9% NaCl)
-
Suture material
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Secure the mouse in a supine position on a surgical board.
-
Make a midline cervical incision to expose the trachea and salivary glands.
-
Gently dissect the tissues to isolate the common carotid artery.[1][2]
-
-
Thrombosis Induction:
-
Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Carefully place a small piece of plastic or other non-reactive material under the isolated artery to protect surrounding tissues.
-
Saturate a small piece of filter paper with the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[2][7][8]
-
After the exposure time, remove the filter paper and immediately rinse the artery with saline to remove excess FeCl₃.[7]
-
-
Monitoring and Data Acquisition:
-
Continuously monitor blood flow using the Doppler flow probe.
-
Record the time from the application of FeCl₃ to the complete cessation of blood flow (occlusion time).[8]
-
The experiment can be terminated at a predetermined time point for tissue collection and further analysis.
-
Protocol 2: Proposed Administration of PF4 (58-70) Peptide
Reagents:
-
PF4 (58-70) peptide, lyophilized
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for reconstitution
Procedure (Requires Optimization):
-
Reconstitution:
-
Reconstitute the lyophilized PF4 (58-70) peptide in sterile saline or PBS to a desired stock concentration. Briefly centrifuge the vial to ensure all powder is at the bottom before opening.
-
-
Administration Route (to be determined):
-
Intravenous (IV) injection: Administer the peptide solution via the tail vein or retro-orbital sinus. This route provides immediate systemic delivery. A suggested starting dose, based on studies with full-length PF4 and other peptides, could be in the range of 1-10 mg/kg body weight.
-
Intraperitoneal (IP) injection: This route allows for slower absorption. A similar or slightly higher dosage range could be explored.
-
-
Timing of Administration (to be determined):
-
Pre-treatment: Administer the PF4 (58-70) peptide at a specific time point (e.g., 15-30 minutes) before the induction of thrombosis to assess its prophylactic effects.
-
Co-administration: Administer the peptide immediately before or at the same time as the FeCl₃ application.
-
Post-treatment: Administer the peptide after thrombosis has been initiated to evaluate its therapeutic potential.
-
Experimental Groups:
-
Control Group: Administer vehicle (saline or PBS) only.
-
PF4 (58-70) Treatment Group(s): Administer different doses of the PF4 (58-70) peptide.
-
Positive Control (Optional): Administer a known pro-thrombotic or anti-thrombotic agent to validate the model.
Visualization of Pathways and Workflows
Signaling Pathway of Full-Length PF4
The signaling pathway for the full-length PF4 protein in platelets has been elucidated and involves the c-Mpl-Jak2 pathway. It is important to note that the specific signaling pathway for the PF4 (58-70) peptide in the context of thrombosis has not yet been determined.
Experimental Workflow for PF4 (58-70) in Mouse Thrombosis Model
The following diagram illustrates the proposed experimental workflow for investigating the effects of the PF4 (58-70) peptide in the FeCl₃-induced carotid artery thrombosis model.
Conclusion
The study of the PF4 (58-70) peptide in the context of thrombosis is a promising area of research that could yield novel insights into the regulation of coagulation and platelet activity. While direct in vivo thrombosis data for this specific peptide is currently limited, the established protocols for mouse models of thrombosis provide a robust framework for its investigation. The provided application notes and protocols are intended to serve as a guide for researchers to design and execute experiments aimed at elucidating the role of PF4 (58-70) in thrombosis. Careful optimization of peptide dosage and administration will be crucial for obtaining meaningful and reproducible results.
References
- 1. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cordynamics.com [cordynamics.com]
Application Notes and Protocols for Measuring Platelet Factor 4 (58-70) Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet Factor 4 (PF4) is a chemokine released from activated platelets that plays a significant role in various physiological and pathological processes, including coagulation and heparin-induced thrombocytopenia (HIT). The C-terminal region of PF4, particularly the peptide fragment spanning amino acids 58-70, is implicated in its interaction with heparin and other glycosaminoglycans (GAGs). Understanding the binding affinity of this peptide is crucial for the development of novel therapeutics targeting these interactions.
These application notes provide detailed protocols for three common techniques used to measure the binding affinity of PF4 (58-70): Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA). Given that the interaction of the PF4 (58-70) peptide with heparin is reported to be weak, these protocols are optimized for the detection and characterization of low-affinity biomolecular interactions.
Data Presentation
While specific quantitative binding data for the PF4 (58-70) peptide is not extensively available in the literature, the following table summarizes the expected outcomes and provides a comparative overview of the techniques. Full-length PF4 has a high affinity for heparin, with a dissociation constant (Kd) in the nanomolar range (~30 nM). In contrast, the C-terminal peptide PF4 (58-70) exhibits significantly weaker binding.
| Technique | Ligand (Immobilized/In Cell) | Analyte (In Solution) | Key Parameters Measured | Expected Affinity for PF4 (58-70) | Notes |
| Surface Plasmon Resonance (SPR) | Heparin | PF4 (58-70) peptide | Association rate (ka), Dissociation rate (kd), Dissociation constant (Kd) | Weak (likely in the micromolar to millimolar range) | Real-time, label-free analysis of binding kinetics. |
| Isothermal Titration Calorimetry (ITC) | PF4 (58-70) peptide | Heparin | Dissociation constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Weak (thermodynamic characterization) | Provides a complete thermodynamic profile of the interaction. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Heparin | Biotinylated PF4 (58-70) peptide | Relative binding affinity (IC50 in competitive format) | Qualitative to semi-quantitative assessment of binding | High-throughput and adaptable for screening purposes. |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of the PF4 (58-70)-heparin interaction.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip with a carboxymethylated dextran surface (e.g., CM5 chip)
-
Heparin (biotinylated or with a free amine group for coupling)
-
PF4 (58-70) peptide (synthetic, high purity)
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS) or Streptavidin for biotinylated heparin
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., a pulse of high salt buffer like 2 M NaCl)
Protocol:
-
Heparin Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.
-
Inject heparin solution (e.g., 50 µg/mL in immobilization buffer) over the activated surface. The negatively charged heparin will be electrostatically attracted to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Aim for a low to moderate immobilization level (e.g., 100-200 RU) to minimize mass transport limitations.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the PF4 (58-70) peptide in running buffer. Due to the expected low affinity, a wide concentration range should be tested, starting from low micromolar to potentially millimolar concentrations.
-
Inject the peptide solutions over the heparin-immobilized surface at a constant flow rate (e.g., 30 µL/min).
-
Include a zero-concentration sample (running buffer alone) to serve as a baseline.
-
Monitor the association phase during the injection, followed by a dissociation phase where running buffer flows over the surface.
-
-
Regeneration:
-
After each peptide injection and dissociation cycle, regenerate the sensor surface by injecting a pulse of the regeneration solution to remove any bound peptide. Ensure the regeneration step does not denature the immobilized heparin.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka). For very fast off-rates, an equilibrium analysis may be more appropriate.
-
Workflow Diagram:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the dissociation constant (Kd), binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the PF4 (58-70)-heparin interaction.
Materials:
-
Isothermal Titration Calorimeter
-
PF4 (58-70) peptide
-
Heparin
-
Dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Protocol:
-
Sample Preparation:
-
Dissolve both the PF4 (58-70) peptide and heparin in the same dialysis buffer to minimize buffer mismatch effects.
-
Dialyze both samples against the same buffer reservoir overnight at 4°C.
-
Accurately determine the concentration of both the peptide and heparin solutions.
-
For low-affinity interactions, higher concentrations are required. A starting point could be placing the peptide (e.g., 100-500 µM) in the sample cell and heparin (e.g., 1-5 mM) in the syringe.
-
-
ITC Experiment:
-
Load the PF4 (58-70) peptide solution into the sample cell and the heparin solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to account for any initial artifacts, followed by a series of larger, spaced injections (e.g., 20-30 injections of 2 µL each).
-
The heat change upon each injection is measured.
-
-
Control Experiment:
-
Perform a control titration by injecting heparin into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of heparin to peptide.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = RTlnKd).
-
Workflow Diagram:
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA can be used to determine the relative binding affinity of the PF4 (58-70) peptide to heparin. In this format, the peptide in solution competes with a labeled peptide for binding to immobilized heparin.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the PF4 (58-70) peptide for binding to heparin, providing a measure of its relative binding affinity.
Materials:
-
96-well ELISA plates
-
Heparin
-
PF4 (58-70) peptide (unlabeled and biotinylated)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with heparin (e.g., 10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer to remove unbound heparin.
-
Block the wells with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Competition Reaction:
-
Prepare a series of dilutions of the unlabeled PF4 (58-70) peptide (the competitor).
-
In a separate plate or tubes, mix each dilution of the unlabeled peptide with a constant, predetermined concentration of biotinylated PF4 (58-70) peptide.
-
Add these mixtures to the heparin-coated and blocked plate.
-
Include a control with only the biotinylated peptide (no competitor) to represent maximum binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound peptides.
-
Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Plot the absorbance against the logarithm of the competitor (unlabeled PF4 (58-70)) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the binding of the biotinylated peptide.
-
Workflow Diagram:
Application Notes and Protocols for Lyophilized Platelet Factor 4 (58-70)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper reconstitution, storage, and handling of lyophilized Platelet Factor 4 (58-70) (PF4 (58-70)). Additionally, a key experimental protocol is outlined to investigate the biological activity of this peptide in vitro.
Product Information
-
Product Name: Platelet Factor 4 (58-70), Human
-
Sequence: Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser
-
Molecular Formula: C₇₆H₁₃₃N₁₇O₁₈
-
Molecular Weight: 1572.97 g/mol
-
Appearance: Lyophilized white powder
Reconstitution of Lyophilized PF4 (58-70)
Proper reconstitution of the lyophilized peptide is crucial for maintaining its biological activity. It is recommended to initially test the solubility of a small amount of the peptide before dissolving the entire sample.
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized PF4 (58-70) to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can degrade the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Based on solubility information, sterile, deionized water is a suitable solvent. To prepare a stock solution, carefully add the desired volume of sterile water to the vial. For example, to create a 1 mg/mL stock solution, add 1 mL of sterile water to 1 mg of the peptide.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates. If solubility is an issue, the use of a small amount of a co-solvent such as acetonitrile or DMSO may be tested, followed by dilution with an aqueous buffer. However, for most cell-based assays, it is advisable to dissolve in a solvent compatible with the experimental system.
-
Sterilization (Optional): If required for the experiment, filter the reconstituted peptide solution through a 0.22 µm sterile filter.
Storage and Stability
Proper storage of both lyophilized and reconstituted PF4 (58-70) is essential to prevent degradation and ensure experimental reproducibility.
Quantitative Data Summary:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 1 year | Keep in a desiccator, away from light. |
| Lyophilized Powder | -80°C | Up to 2 years | Keep in a desiccator, away from light. |
| Reconstituted in Water | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Reconstituted in Water | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Storage Protocol:
-
Lyophilized Peptide: Store the vial at -20°C or -80°C in a desiccator to protect it from moisture and light.[1]
-
Reconstituted Peptide:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted stock solution into smaller, single-use volumes.
-
Freezing: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
-
Thawing: When needed, thaw a single aliquot at room temperature or on ice. Avoid repeated freeze-thaw cycles of the same aliquot.
-
Experimental Protocol: Enhancement of LPS-Induced Tissue Factor Activity in Monocytes
This protocol details an in vitro assay to investigate a known biological activity of PF4 (58-70): the enhancement of lipopolysaccharide (LPS)-induced tissue factor (TF) activity in monocytes. This effect is dependent on the presence of granulocytes and is mediated by P-selectin.[2][3]
Materials:
-
Reconstituted PF4 (58-70) stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Human peripheral blood mononuclear cells (PBMCs), freshly isolated
-
Human granulocytes, freshly isolated
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Anti-human P-selectin antibody (functional grade)
-
Isotype control antibody
-
Tissue Factor activity assay kit (chromogenic or clotting-based)
-
96-well cell culture plates
Experimental Workflow:
References
Application Notes and Protocols for In Vitro Angiogenesis Assays: Evaluating Platelet Factor 4 (58-70)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The study of compounds that can modulate angiogenesis is a key area of research, particularly in the fields of oncology and regenerative medicine. Platelet Factor 4 (PF4), a chemokine released from platelets, is a known inhibitor of angiogenesis. Various peptides derived from PF4 have been investigated for their anti-angiogenic properties.
These application notes provide detailed protocols for two standard in vitro methods to assess angiogenesis: the Endothelial Cell Tube Formation Assay and the Endothelial Cell Migration (Wound Healing) Assay. These protocols are presented as a framework for evaluating the potential anti-angiogenic or pro-angiogenic effects of the specific peptide fragment, Platelet Factor 4 (58-70).
Important Note: The scientific literature contains studies on various PF4-derived peptides. A study examining the interaction of PF4 with fibroblast growth factor-2 (FGF-2) and vascular endothelial growth factor (VEGF) reported that while a longer peptide, PF4 (47-70), inhibited FGF-2 or VEGF functions, a shorter C-terminal peptide, PF4 (58-70), which contains the heparin-binding lysine-rich site, had no effect in the studied in vitro angiogenesis assays[1]. Therefore, the following protocols should be utilized to independently verify these findings and further investigate the activity of PF4 (58-70) under specific experimental conditions.
Data Presentation: Anti-Angiogenic Activity of PF4 and its Variants
The following tables summarize quantitative data for PF4 and its non-allelic variant, CXCL4L1, which has been shown to be a potent anti-angiogenic regulator[2]. Data for the specific PF4 (58-70) peptide is not available in the reviewed literature, consistent with reports of its lack of activity[1].
Table 1: Inhibition of Endothelial Cell Proliferation by PF4
| Compound | Cell Type | IC50 | Reference |
| CXCL4 (PF4) | Endothelial Cells | 6.9 µg/mL | [2] |
| CXCL4L1 | Endothelial Cells | No significant inhibition | [2] |
Table 2: Inhibition of Endothelial Cell Migration (Chemotaxis) by PF4 Variants
| Compound | Concentration | % Inhibition of bFGF-induced migration | % Inhibition of CXCL8-induced migration | Reference |
| CXCL4L1 | 100 ng/mL | ~70% | ~60% | [3] |
| CXCL4 | 300 ng/mL | ~40% | ~30% | [3] |
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) like Matrigel®. Anti-angiogenic compounds will inhibit this process.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other microvascular endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel® or ECM Gel[4]
-
Platelet Factor 4 (58-70) peptide, sterile solution
-
Positive control (e.g., Suramin)
-
Negative control (vehicle, e.g., sterile PBS or DMSO)
-
Pro-angiogenic stimulus (e.g., VEGF, bFGF)
-
Calcein AM (for fluorescent quantification, optional)[5]
-
Inverted microscope with a camera
Procedure:
-
Preparation of Basement Membrane Extract Plates:
-
Cell Preparation:
-
Culture HUVECs to ~80-90% confluency.
-
Harvest cells using trypsin and neutralize.
-
Resuspend cells in serum-starved medium (e.g., basal medium with 0.5-1% FBS) and perform a cell count.
-
Adjust the cell suspension to a concentration of 1-2 x 10^5 cells/mL.
-
-
Treatment and Seeding:
-
In separate tubes, pre-mix the cell suspension with the desired concentrations of PF4 (58-70), positive control, or negative control. If a pro-angiogenic stimulus is required, add it to all wells except the unstimulated control.
-
Carefully add 100 µL (for 96-well) or 500 µL (for 24-well) of the cell suspension mixture onto the solidified BME gel.
-
Incubate the plate at 37°C, 5% CO2 for 4-18 hours. Tube formation can be observed as early as 2-4 hours[6].
-
-
Quantification and Analysis:
-
Visually inspect the wells at different time points (e.g., 4, 8, 12 hours) using an inverted microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes/junctions, and number of loops. This can be done manually or using automated image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
For fluorescent quantification, gently wash the cells with PBS and incubate with Calcein AM for 30 minutes before imaging with a fluorescence microscope[5].
-
Protocol 2: Endothelial Cell Migration (Wound Healing/Scratch) Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent monolayer of endothelial cells. Anti-angiogenic compounds are expected to slow this rate.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Cell Growth Medium
-
24-well or 12-well tissue culture plates[7]
-
Sterile 200 µL pipette tip or a specialized wound-making tool[8]
-
Platelet Factor 4 (58-70) peptide, sterile solution
-
Positive control (e.g., a compound known to inhibit migration)
-
Negative control (vehicle)
-
Mitomycin C (optional, to inhibit cell proliferation)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed HUVECs into the wells of a 24-well plate at a density that will form a confluent monolayer within 24 hours[7].
-
Incubate at 37°C, 5% CO2.
-
-
Creating the Wound:
-
Treatment:
-
Replace the PBS with a low-serum medium containing the desired concentrations of PF4 (58-70), positive control, or negative control.
-
If cell proliferation is a concern, pre-incubate the cells with Mitomycin C (e.g., 10 µg/mL) for 2 hours before making the wound to ensure that gap closure is due to migration only.
-
-
Image Acquisition and Analysis:
-
Immediately after adding the treatments, capture an initial image (t=0) of the wound in each well. Use reference marks on the plate to ensure the same field of view is imaged at each time point.
-
Return the plate to the incubator.
-
Capture subsequent images at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 12-24 hours)[7].
-
Measure the width or area of the wound at each time point for all conditions.
-
Calculate the rate of cell migration or the percentage of wound closure at each time point relative to the initial wound area.
-
Visualizations
Caption: Experimental workflow for the Endothelial Cell Tube Formation Assay.
Caption: Proposed anti-angiogenic signaling pathways of Platelet Factor 4.
References
- 1. Inhibition of in vitro angiogenesis by platelet factor-4-derived peptides and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCL4L1 inhibits angiogenesis and induces undirected endothelial cell migration without affecting endothelial cell proliferation and monocyte recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 5. corning.com [corning.com]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols: Platelet Factor 4 (58-70) as a Research Tool for Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet Factor 4 (PF4), also known as CXCL4, is a chemokine released from the alpha-granules of activated platelets. It plays a significant role in a multitude of physiological and pathological processes, including wound healing, angiogenesis, and inflammation.[1] The C-terminal peptide fragment of PF4, encompassing amino acids 58-70, has emerged as a valuable research tool for dissecting specific mechanisms within the broader inflammatory cascade. Unlike the full-length protein, which exhibits a wide range of activities, the PF4 (58-70) fragment appears to mediate more selective cellular responses, particularly in relation to leukocyte adhesion.
These application notes provide detailed protocols and quantitative data to facilitate the use of PF4 (58-70) in in vitro and in vivo inflammation studies. The information is intended to guide researchers in designing and executing experiments to investigate the role of this specific peptide in inflammatory cell recruitment and activation.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the use of Platelet Factor 4 (58-70) in various inflammation-related assays. This information is crucial for experimental design and dose-response studies.
Table 1: In Vitro Assay Parameters for Platelet Factor 4 (58-70)
| Assay Type | Cell Type | PF4 (58-70) Concentration | Full-Length PF4 Concentration (for comparison) | Key Findings | Reference |
| Cell Adhesion | Mac-1 expressing cells (e.g., neutrophils, U937 monocytes) | 1 - 10 µg/mL | 1 - 10 µg/mL | PF4 (58-70) supports strong cell adhesion and spreading. | [2] |
| Neutrophil Chemotaxis | Human Neutrophils | Not Chemotactic | 1 - 80 µg/mL | PF4 (58-70) does not induce significant chemotaxis. Full-length PF4 shows variable chemotactic activity. | [3][4] |
| Cytokine Release (TNF-α) | Human Monocytes | Not Reported | 4 µmol/L (~31.2 µg/mL) | Full-length PF4 induces TNF-α release. The effect of PF4 (58-70) is not well-characterized. | |
| Megakaryocytopoiesis Inhibition | Human Marrow Cultures | Inactive | 25 µg/mL | PF4 (58-70) is not active in inhibiting megakaryocyte maturation. | [3][5] |
Table 2: In Vivo Model Parameters for Platelet Factor 4
| Animal Model | Application | PF4 (full-length) Dosage | Key Findings | Reference |
| Mouse Air Pouch Model | Localized Inflammation | 1 µg/mL (in pouch) | Full-length PF4 can modulate inflammatory cell influx. | [5][6] |
| Mouse Peritonitis Model | Systemic Inflammation | 0.6 mg/kg (intraperitoneal) | Full-length PF4 can reduce bacterial burden and improve survival. | [7] |
| Mouse Neuroinflammation Model | CNS Inflammation | 5 µg/mL (intravenous) | Systemic administration of full-length PF4 can reduce neuroinflammation. | [8] |
Note: Data for in vivo administration of the PF4 (58-70) fragment is limited. Researchers are encouraged to perform dose-response studies based on the in vitro effective concentrations for cell adhesion.
Experimental Protocols
In Vitro Neutrophil Adhesion Assay
This protocol details a method to assess the ability of PF4 (58-70) to promote the adhesion of neutrophils to a protein-coated surface, a critical step in the inflammatory response.
Materials:
-
Recombinant Human Platelet Factor 4 (58-70) peptide
-
Recombinant Human Full-Length Platelet Factor 4 (for comparison)
-
Human Neutrophils (isolated from fresh human blood)[9][10][11]
-
96-well microplate (tissue culture treated)
-
Bovine Serum Albumin (BSA)
-
RPMI 1640 medium
-
Calcein-AM (or other fluorescent cell viability dye)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with 50 µL of 10 µg/mL Fibronectin in PBS overnight at 4°C.
-
For a negative control, coat wells with 1% BSA in PBS.
-
The following day, wash the wells three times with sterile PBS.
-
-
Neutrophil Isolation:
-
Cell Labeling:
-
Incubate the neutrophil suspension with Calcein-AM at a final concentration of 2 µM for 30 minutes at 37°C in the dark.
-
Wash the cells twice with RPMI 1640 to remove excess dye.
-
Resuspend the labeled neutrophils in RPMI 1640 at 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Add 100 µL of the labeled neutrophil suspension to each well of the coated 96-well plate.
-
Add PF4 (58-70) or full-length PF4 to the wells at desired final concentrations (e.g., 1, 5, 10 µg/mL). Include a vehicle control (medium only).
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
In Vitro Monocyte Cytokine Release Assay
This protocol is designed to determine if PF4 (58-70) can stimulate the release of pro-inflammatory cytokines, such as TNF-α, from monocytes.
Materials:
-
Recombinant Human Platelet Factor 4 (58-70) peptide
-
Recombinant Human Full-Length Platelet Factor 4
-
Lipopolysaccharide (LPS) (positive control)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plate
Procedure:
-
Cell Culture:
-
Culture THP-1 monocytes in RPMI 1640 with 10% FBS at 37°C and 5% CO2.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.[1]
-
-
Cell Stimulation:
-
Seed THP-1 cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Add 100 µL of medium containing PF4 (58-70) or full-length PF4 at various concentrations.
-
Include a positive control (LPS, 100 ng/mL) and a negative control (medium only).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
-
Cytokine Quantification:
In Vivo Mouse Air Pouch Model of Inflammation
This model creates a subcutaneous cavity to study localized inflammation and the recruitment of leukocytes in response to PF4 (58-70).
Materials:
-
6-8 week old male BALB/c mice
-
Sterile air
-
Recombinant Mouse Platelet Factor 4 (58-70) peptide
-
Carrageenan (or other inflammatory stimulus)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles (25G)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Air Pouch Formation:
-
Induction of Inflammation:
-
Analysis of Inflammatory Response (24 hours post-injection):
-
Euthanize the mice.
-
Carefully inject 2 mL of sterile PBS into the air pouch and gently massage to dislodge cells.
-
Aspirate the pouch fluid (exudate).
-
Measure the total volume of the exudate.
-
Perform a total and differential leukocyte count on the exudate fluid using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.
-
The exudate can also be centrifuged, and the supernatant collected for cytokine analysis by ELISA.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the use of PF4 (58-70) in inflammation research.
Conclusion
The Platelet Factor 4 (58-70) peptide is a specific and valuable tool for investigating the mechanisms of leukocyte adhesion in the context of inflammation. Its ability to promote cell adhesion via the Mac-1 integrin, without inducing a significant chemotactic or broad cytokine response, allows for the targeted study of this particular aspect of the inflammatory cascade. The protocols and data provided herein offer a foundation for researchers to incorporate PF4 (58-70) into their studies of inflammation and to explore its potential as a modulator of immune cell function. Further research is warranted to fully elucidate the in vivo effects of this peptide and its therapeutic potential in inflammatory diseases.
References
- 1. THP-1 Cell Culture Guide: Common Issues and Solutions [procellsystem.com]
- 2. Video: Neutrophil Isolation Protocol [jove.com]
- 3. ebm-journal.org [ebm-journal.org]
- 4. Platelet factor 4 is chemotactic for neutrophils and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Air Pouch Mouse Model for Lipopolysaccharide-Induced Inflammatory Exudate Collection [jove.com]
- 7. nanopartikel.info [nanopartikel.info]
- 8. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 9. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
- 13. neuvitro.com [neuvitro.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 18. Animal behavioural test - Inflammation - Carrageenan mouse air pouch - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Notes and Protocols for Investigating the Anti-Tumor Effects of Platelet Factor 4 (58-70)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet Factor 4 (PF4), a chemokine released from the alpha-granules of activated platelets, has garnered significant interest for its anti-tumor properties. The primary mechanism of action for PF4 is attributed to its potent anti-angiogenic effects, inhibiting the proliferation and migration of endothelial cells.[1] While full-length PF4 has shown promise, its therapeutic potential is hampered by its high affinity for heparin, leading to rapid clearance from circulation. This has spurred research into smaller, C-terminal fragments of PF4 that may retain anti-tumor activity with improved pharmacological properties.
This document provides a comprehensive experimental framework for investigating the anti-tumor effects of a specific C-terminal fragment, PF4 (58-70). Notably, the existing literature presents conflicting evidence regarding the bioactivity of this particular peptide. One study reported that PF4 (58-70) lacked the in vitro anti-angiogenic effects observed with the longer PF4 (47-70) fragment.[2][3] However, other research has demonstrated biological activity of PF4 (58-70) in different contexts, such as enhancing LPS-induced tissue factor activity in monocytes.[4][5] Therefore, the following protocols are designed as an exploratory workflow to systematically evaluate and validate the potential anti-tumor efficacy of PF4 (58-70), from fundamental in vitro assays to in vivo tumor models and mechanistic studies.
Experimental Design Workflow
The proposed experimental design follows a logical progression, starting with fundamental in vitro characterization and moving towards more complex in vivo and mechanistic studies.
Phase 1: In Vitro Characterization of PF4 (58-70)
The initial phase aims to determine if PF4 (58-70) exhibits anti-tumor activity in vitro, focusing on two key mechanisms: inhibition of angiogenesis and direct effects on cancer cells.
Anti-Angiogenesis Assays
These assays will assess the effect of PF4 (58-70) on endothelial cell functions crucial for angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies.
Table 1: In Vitro Anti-Angiogenesis Assays
| Assay | Purpose | Cell Line | Key Parameters Measured | Positive Control | Negative Control |
| Endothelial Cell Proliferation (MTT Assay) | To determine the effect on endothelial cell growth. | HUVEC | Cell viability (IC50) | PF4 (47-70) | Scrambled Peptide |
| Endothelial Cell Migration (Transwell Assay) | To assess the inhibition of endothelial cell motility. | HUVEC | Number of migrated cells | PF4 (47-70) | Scrambled Peptide |
| Tube Formation Assay | To evaluate the impact on the formation of capillary-like structures. | HUVEC on Matrigel | Number of nodes and branches | PF4 (47-70) | Scrambled Peptide |
Protocol 1: Endothelial Cell Proliferation (MTT Assay)
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium. Allow cells to adhere for 24 hours.
-
Treatment: Replace the medium with a serum-starved medium for 4-6 hours. Then, replace with a low-serum medium containing various concentrations of PF4 (58-70) (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with PF4 (47-70) as a positive control and a scrambled peptide of the same length as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Endothelial Cell Migration (Transwell Assay)
-
Chamber Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add endothelial growth medium containing a chemoattractant (e.g., VEGF, 20 ng/mL) to the lower chamber.
-
Cell Seeding: Resuspend HUVECs in serum-free medium containing different concentrations of PF4 (58-70) and seed 1 x 10⁵ cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 6-8 hours at 37°C.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Protocol 3: Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs (1.5 x 10⁴ cells/well) onto the Matrigel-coated plate in endothelial basal medium containing various concentrations of PF4 (58-70).
-
Incubation: Incubate for 6-12 hours at 37°C.
-
Imaging: Visualize the formation of capillary-like structures using a microscope.
-
Quantification: Quantify the number of nodes and total branch length using image analysis software (e.g., ImageJ).
Direct Anti-Tumor Assays
These assays will determine if PF4 (58-70) has a direct cytotoxic or anti-proliferative effect on cancer cells. A panel of cancer cell lines from different origins (e.g., melanoma, colon, breast) should be used.
Table 2: Direct In Vitro Anti-Tumor Assays
| Assay | Purpose | Cell Lines | Key Parameters Measured | Positive Control | Negative Control |
| Cancer Cell Proliferation (MTT Assay) | To measure the effect on cancer cell growth. | A375 (Melanoma), HCT116 (Colon), MCF-7 (Breast) | Cell viability (IC50) | Doxorubicin | Scrambled Peptide |
| Apoptosis Assay (Annexin V/PI Staining) | To quantify the induction of apoptosis. | A375, HCT116, MCF-7 | Percentage of apoptotic cells | Staurosporine | Scrambled Peptide |
Protocol 4: Cancer Cell Proliferation (MTT Assay)
This protocol is similar to Protocol 1, but using cancer cell lines (e.g., A375, HCT116, MCF-7) and their respective complete growth media. Doxorubicin can be used as a positive control for cytotoxicity.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and treat with different concentrations of PF4 (58-70) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).
Phase 2: Mechanistic Studies
If PF4 (58-70) shows significant activity in Phase 1, the next step is to investigate its mechanism of action. Based on the known functions of full-length PF4, the STAT3 signaling pathway is a primary candidate for its direct anti-tumor effects.
Signaling Pathway Analysis
Protocol 6: Western Blot Analysis for STAT3 Pathway Proteins
-
Cell Lysis: Treat cancer cells with PF4 (58-70) for various time points (e.g., 0, 2, 8, 24 hours). Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, SOCS3, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Phase 3: In Vivo Validation
If in vitro efficacy and a potential mechanism are established, the anti-tumor activity of PF4 (58-70) should be evaluated in a preclinical animal model.
Table 3: In Vivo Xenograft Model
| Parameter | Description |
| Animal Model | Athymic Nude or SCID mice |
| Tumor Model | Subcutaneous xenograft of A375 or HCT116 cells |
| Treatment Groups | 1. Vehicle Control (PBS) 2. PF4 (58-70) - Low Dose 3. PF4 (58-70) - High Dose 4. Positive Control (e.g., Dacarbazine for melanoma) |
| Administration Route | Intraperitoneal (i.p.) or Intratumoral (i.t.) injection |
| Primary Endpoint | Tumor volume and weight |
| Secondary Endpoints | Body weight, survival, immunohistochemistry of tumor tissue (Ki-67, CD31, p-STAT3) |
Protocol 7: Subcutaneous Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., A375) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups.
-
Treatment Administration: Administer PF4 (58-70) (e.g., daily or every other day) via the chosen route. Dosing should be determined from preliminary toxicity studies, but a starting point could be in the range of 1-10 mg/kg.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tissue Collection and Analysis: Excise the tumors, weigh them, and process them for immunohistochemical analysis of proliferation (Ki-67), angiogenesis (CD31), and the target signaling pathway (p-STAT3).
Conclusion
This structured experimental plan provides a robust framework for the comprehensive evaluation of the anti-tumor potential of the PF4 (58-70) peptide. By systematically addressing the current gaps in the literature, these studies will clarify its efficacy as an anti-angiogenic and/or direct cytotoxic agent, elucidate its mechanism of action, and validate its therapeutic potential in a preclinical in vivo model. The findings will be critical for guiding further development of PF4-based peptides as novel cancer therapeutics.
References
- 1. oncotarget.com [oncotarget.com]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Platelet Factor 4 (58-70) Handling and Aggregation Prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to prevent the aggregation of Platelet Factor 4 (PF4) (58-70) peptide in solution. The following information is curated to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Platelet Factor 4 (58-70) and why is it prone to aggregation?
A1: Platelet Factor 4 (58-70) is a C-terminal fragment of the full-length Platelet Factor 4 (PF4), a chemokine released from activated platelets. This 13-amino acid peptide (sequence: Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser) contains the primary heparin-binding domain of PF4. Due to the presence of multiple lysine residues, this peptide is highly basic and carries a significant positive charge at neutral pH. This high charge density and the presence of hydrophobic residues can contribute to its propensity for self-association and aggregation in solution, particularly under physiological conditions.
Q2: How should I reconstitute lyophilized PF4 (58-70) peptide?
A2: For initial reconstitution, it is recommended to use sterile, purified water. If the peptide does not readily dissolve, which can occur with basic peptides, using a slightly acidic solution can improve solubility. A common recommendation is to add small aliquots of 10% acetic acid. Sonication in a water bath for short periods can also aid in dissolution. It is advisable to start with a small amount of the peptide to test for optimal solubilization conditions before dissolving the entire sample.
Q3: What is the best way to store the PF4 (58-70) peptide solution to prevent aggregation?
A3: Once the peptide is in solution, it is crucial to store it properly to maintain its integrity. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. This practice minimizes freeze-thaw cycles, which can promote aggregation. For short-term storage of a few days, refrigeration at 4°C may be acceptable, but freezing is generally preferred.
Q4: Can I use phosphate-buffered saline (PBS) to dissolve and store PF4 (58-70)?
A4: While PBS is a common biological buffer, it may not be the optimal choice for the initial reconstitution of PF4 (58-70), especially at physiological pH (around 7.4). The full-length PF4 is known to be sparingly soluble under these conditions. Studies have shown that PF4 is more stable in Hank's Balanced Salt Solution (HBSS) compared to PBS, particularly during storage. If PBS must be used for your experiment, it is advisable to first dissolve the peptide in water or a slightly acidic solution and then dilute it into the final PBS buffer.
Troubleshooting Guides
Problem: The PF4 (58-70) peptide will not dissolve in water.
| Potential Cause | Troubleshooting Step |
| The peptide is basic and may require a lower pH for solubilization. | Add small, incremental amounts of a dilute acidic solution (e.g., 10% acetic acid) to the peptide suspension. Vortex briefly after each addition until the peptide dissolves. |
| The peptide concentration is too high. | Try dissolving the peptide in a larger volume of solvent to achieve a lower initial concentration. |
| The peptide has formed strong aggregates during lyophilization. | Use sonication in a water bath for 5-10 minute intervals to aid in the dissolution of the peptide. |
Problem: The PF4 (58-70) solution becomes cloudy or forms a precipitate over time.
| Potential Cause | Troubleshooting Step |
| The pH of the solution is close to the isoelectric point (pI) of the peptide, reducing its net charge and solubility. | Adjust the pH of the buffer to be at least one to two units away from the pI. For the basic PF4 (58-70) peptide, a lower pH (more acidic) will increase its net positive charge and enhance solubility. |
| The peptide concentration is too high for the given buffer conditions. | Reduce the working concentration of the peptide. |
| The buffer composition is promoting aggregation. | Consider changing the buffer system. For instance, some studies suggest that PF4 is more stable in HBSS than in PBS. |
| Freeze-thaw cycles are inducing aggregation. | Ensure the peptide solution is aliquoted into single-use vials to avoid repeated freezing and thawing. |
| The peptide is interacting with surfaces of the storage container. | Consider using low-protein-binding microcentrifuge tubes. |
Data Presentation: Factors Influencing PF4 (58-70) Solubility and Aggregation
| Factor | Condition | Effect on Solubility/Aggregation | Recommendation | Citation |
| pH | Acidic (e.g., pH < 6) | Increased solubility | For reconstitution and storage, a slightly acidic pH may be beneficial. Adjust to the experimental pH just before use. | [1] |
| Neutral to Alkaline (e.g., pH > 7) | Decreased solubility, increased aggregation | Avoid prolonged storage at neutral or alkaline pH without stabilizing excipients. | [1] | |
| Ionic Strength | Low (e.g., water) | Variable, may be sufficient for initial reconstitution | Start with sterile, purified water for initial reconstitution. | |
| Physiological (e.g., 150 mM NaCl) | Can promote aggregation of full-length PF4 | Use with caution. Consider the addition of stabilizers if physiological ionic strength is required. | ||
| High (e.g., > 0.5 M NaCl) | Increased solubility of full-length PF4 | High salt concentrations can be used to solubilize the peptide but may need to be removed for biological assays. The PF4 (58-70) fragment binds weakly to heparin-agarose and elutes at 0.2-0.5 M NaCl. | [2] | |
| Additives/Excipients | Sugars (e.g., sucrose, trehalose) | Can stabilize the native conformation and prevent aggregation. | Add 5-10% (w/v) to the final buffer. | |
| Polyols (e.g., glycerol, mannitol) | Increase solvent viscosity and stabilize the peptide. | Add 10-20% (v/v) glycerol for long-term frozen storage. | ||
| Amino Acids (e.g., Arginine, Glycine) | Can reduce aggregation by interacting with the peptide. | Empirically test concentrations, typically in the millimolar range. | ||
| Non-denaturing detergents (e.g., Tween-20, Polysorbate 80) | Can solubilize hydrophobic patches and prevent surface-induced aggregation. | Use at low concentrations (e.g., 0.01-0.1%). |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PF4 (58-70)
-
Preparation: Before opening, allow the vial of lyophilized PF4 (58-70) to equilibrate to room temperature in a desiccator to prevent condensation.
-
Initial Solubilization: Add the required volume of sterile, purified water to the vial to achieve a desired stock concentration (e.g., 1-5 mg/mL).
-
Mixing: Gently vortex the vial for 10-20 seconds.
-
Troubleshooting Insolubility: If the peptide does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes. If solubility is still an issue, add small aliquots (e.g., 1-2 µL) of 10% acetic acid, vortexing between additions, until the peptide is fully dissolved.
-
Storage: Aliquot the stock solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring PF4 (58-70) Aggregation
This assay is a common method to monitor the formation of amyloid-like fibrillar aggregates in real-time.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) at 1-5 mM in a suitable buffer (e.g., 50 mM Glycine-NaOH, pH 8.5) and store it in the dark at 4°C.
-
Prepare the PF4 (58-70) peptide solution at the desired concentration in the buffer of interest. It is recommended to filter the peptide solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the PF4 (58-70) solution to the experimental wells.
-
Include a buffer-only control and a buffer with ThT control.
-
Add the ThT stock solution to each well to a final concentration of 10-25 µM.
-
-
Measurement:
-
Place the plate in a plate reader capable of measuring fluorescence.
-
Set the excitation wavelength to approximately 440 nm and the emission wavelength to approximately 485 nm.
-
Incubate the plate at a desired temperature (e.g., 37°C), with intermittent shaking.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.
-
Visualizations
Caption: Simplified pathway of PF4 (58-70) aggregation in solution.
Caption: Decision workflow for dissolving PF4 (58-70) peptide.
References
Optimizing Platelet Factor 4 (58-70) Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Platelet Factor 4 (PF4) (58-70) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for PF4 (58-70) in a new cell-based assay?
A1: For a new assay, a broad range-finding experiment is crucial as the optimal concentration is highly dependent on the specific cell line, assay duration, and the biological endpoint being measured.[1] Based on literature for full-length PF4 and its C-terminal peptides, a starting range of 1 µg/mL to 25 µg/mL is advisable for initial experiments.[2] Some studies on related C-terminal peptides have used concentrations around 10 µmol/L.[3]
Q2: How should I prepare and store my PF4 (58-70) peptide stock solution?
A2: Synthetic peptides are often supplied as a lyophilized powder.[4] For optimal stability, store the lyophilized peptide at -20°C away from light.[5] To prepare a stock solution, reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or a buffer recommended by the manufacturer). It is best practice to prepare high-concentration stock solutions (e.g., 1-10 mM) and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[5] Store aliquots at -20°C or -80°C.[1]
Q3: My cells are showing signs of toxicity (e.g., death, morphological changes) even at low concentrations of PF4 (58-70). What could be the cause?
A3: Several factors could contribute to unexpected cytotoxicity. One common issue is contamination of the peptide preparation with substances from the synthesis process, such as trifluoroacetic acid (TFA) or endotoxins (lipopolysaccharides).[5] TFA can inhibit cellular proliferation, while even low levels of endotoxin can trigger unwanted immune responses and decrease cell viability.[5] It is recommended to use peptides with guaranteed low endotoxin levels (e.g., ≤ 0.01 EU/µg) for immunological or cell-based assays.[5]
Q4: I am not observing the expected biological effect of PF4 (58-70) in my assay. What are the potential reasons?
A4: A lack of activity can stem from several issues:
-
Peptide Quality and Handling: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles.[5] Oxidation of certain amino acid residues (like Cys, Trp, or Met) can also lead to a loss of activity.[5]
-
Suboptimal Concentration: The concentration range you are testing might be too low or too high. Some chemokines exhibit a bell-shaped dose-response curve, with efficacy decreasing at higher concentrations.[2]
-
Cell Type and Receptor Expression: The target cells may not express the appropriate receptor for PF4 (58-70). While full-length PF4 is known to interact with CXCR3, the specific receptor interactions of the 58-70 fragment may differ or be cell-type dependent.[6][7][8]
-
Assay Conditions: The kinetics of the response might be different than anticipated. Consider performing a time-course experiment to determine the optimal incubation time.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with PF4 (58-70).
Problem 1: High Background Signal in the Assay
| Potential Cause | Recommended Solution |
| Autofluorescence from Media Components | Media supplements like Fetal Bovine Serum (FBS) and phenol red can cause background fluorescence.[9] Consider using media optimized for microscopy or performing measurements in a buffered saline solution (e.g., PBS with calcium and magnesium).[9] |
| Peptide Aggregation | Peptides with hydrophobic residues can aggregate, leading to non-specific effects. Ensure the peptide is fully dissolved in the appropriate solvent before adding it to the assay medium. |
| Contaminants in Peptide Stock | Impurities from peptide synthesis can interfere with the assay.[10][11] Use high-purity peptide (>95%) and consider performing quality control on the peptide stock. |
Problem 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Peptide Instability/Degradation | Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the peptide stock solution.[5] Protect from light and store at -20°C or colder.[5] If the peptide contains susceptible amino acids (Cys, Trp, Met), consider dissolving it in buffers flushed with argon or nitrogen to prevent oxidation.[5] |
| Inconsistent Cell Seeding | Uneven cell distribution in microplate wells can lead to variability.[9] Ensure a homogenous cell suspension before and during seeding. Allow plates to sit at room temperature for a short period before incubation to promote even settling. |
| Meniscus Effect in Absorbance Assays | The curvature of the liquid surface (meniscus) can affect the path length of light, leading to inconsistent readings.[9] Use a plate reader with a path length correction feature or ensure consistent volumes across all wells.[9] |
| Variable Passage Number of Cells | The responsiveness of cells can change with increasing passage number.[12] Use cells within a consistent and defined passage number range for all experiments. |
Problem 3: Weak or No Biological Response
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | Perform a dose-response curve with a wide range of concentrations (e.g., logarithmic dilutions from 0.01 µg/mL to 100 µg/mL) to identify the optimal working concentration. |
| Inappropriate Assay Endpoint or Timing | The chosen endpoint may not be sensitive to PF4 (58-70), or the measurement is being taken at a suboptimal time point. Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to determine the peak response time.[13] |
| Low Receptor Expression | Verify that your cell line expresses the target receptor for PF4 (58-70), which may involve the CXCR3 receptor.[7][14][15] Receptor expression can be checked via RT-qPCR, flow cytometry, or Western blot. |
| Heparin Neutralization | Full-length PF4 binds strongly to heparin and heparin-like molecules.[8] If your assay system contains heparin (e.g., in the cell culture medium), it may antagonize the effect of the peptide.[16] Consider using heparin-free medium. |
Quantitative Data Summary
The optimal concentration of PF4 and its C-terminal peptides varies significantly depending on the cell type and the specific biological effect being measured. The following tables summarize concentrations cited in the literature.
Table 1: Effective Concentrations of PF4 and its C-terminal Peptides in Various Cell-Based Assays
| Peptide/Protein | Cell Type | Assay | Effective Concentration | Reference |
| Full-length PF4 | Endothelial Cells | Inhibition of Proliferation | 2 - 10 µg/mL | [17] |
| Full-length PF4 | Endothelial Cells | Inhibition of DNA Synthesis | > 70% of cells in early S phase | [16] |
| Full-length PF4 | Human T cells | Inhibition of Proliferation & Cytokine Release | Not specified, but caused a strong decrease | [18] |
| Full-length PF4 | Human Neutrophils & Monocytes | Chemotaxis | 1 - 5 µg/mL (peak activity) | [2] |
| Full-length PF4 | Murine Memory T cells | Enhanced Proliferation | 5 µg/mL | [19] |
| PF4 (47-70) | Bovine & Murine Endothelial Cells | Inhibition of FGF-2-induced Proliferation | 10 µmol/L | [3] |
| PF4 (47-70) | Bovine Capillary Endothelial Cells | Inhibition of FGF-2-induced Migration | 20 µM | [20] |
| PF4 (58-70) | Bovine & Murine Endothelial Cells | No effect on FGF-2/VEGF-induced proliferation | 10 µmol/L | [3] |
| PF4 (58-70) | Basophils | Histamine Release Stimulation | Concentration not specified | [2] |
Note: Some studies found the shorter C-terminal peptide PF4 (58-70) to be inactive in assays where longer C-terminal fragments like PF4 (47-70) were active, particularly in angiogenesis-related assays.[3]
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of PF4 (58-70) on the viability and proliferation of adherent cells.
Materials:
-
Target cells (e.g., endothelial cells, immune cells)
-
Complete culture medium
-
PF4 (58-70) peptide
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours to allow for cell adhesion.
-
Peptide Treatment: Prepare serial dilutions of PF4 (58-70) in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium with the same concentration of peptide solvent, e.g., sterile water).
-
Incubation: Incubate the plate for the desired experimental period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol measures the effect of PF4 (58-70) on the migration of adherent cells.
Materials:
-
Target cells (e.g., endothelial cells)
-
Complete culture medium
-
PF4 (58-70) peptide
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create Wound: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Peptide Treatment: Add fresh culture medium containing different concentrations of PF4 (58-70) or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at defined points (mark the plate for consistency). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C.
-
Follow-up Imaging: Capture images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Visualizations
Caption: Simplified PF4 signaling through the CXCR3 receptor.
Caption: Workflow for optimizing PF4 (58-70) concentration.
Caption: Troubleshooting logic for weak or no inhibitor effect.
References
- 1. benchchem.com [benchchem.com]
- 2. ebm-journal.org [ebm-journal.org]
- 3. ashpublications.org [ashpublications.org]
- 4. mybiosource.com [mybiosource.com]
- 5. genscript.com [genscript.com]
- 6. Platelet activation stimulates macrophages to enhance ulcerative colitis through PF4/CXCR3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Platelet factor 4 - Wikipedia [en.wikipedia.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. mdpi.com [mdpi.com]
- 14. Platelet Factor 4: A Mysterious Chemokine in Inflammatory Regulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US9872889B2 - Activators of CXCR3 for the treatment of angiopathies of the eye - Google Patents [patents.google.com]
- 16. Inhibition of endothelial cell proliferation by platelet factor-4 involves a unique action on S phase progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Platelet factor 4 inhibits proliferation and cytokine release of activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Platelet Factor 4 (58-70) Antibody Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibodies targeting Platelet Factor 4 (PF4), with a special focus on specificity issues related to the C-terminal region (amino acids 58-70).
I. Frequently Asked Questions (FAQs)
Q1: What is the primary antigen recognized by clinically significant anti-PF4 antibodies?
A1: The primary antigen is not typically the linear PF4 protein alone, but rather a conformational epitope on the PF4 tetramer, which is often stabilized by a polyanion like heparin.[1][2] These antibodies recognize neoepitopes that are exposed when PF4 forms complexes with heparin or other negatively charged molecules.[3] This is a critical consideration for assay design, as the presence and stoichiometry of a polyanion can dramatically affect antibody binding.
Q2: Do antibodies targeting the PF4 (58-70) peptide behave differently from those implicated in Heparin-Induced Thrombocytopenia (HIT)?
A2: Yes, they are expected to behave differently. The C-terminal peptide PF4 (58-70) has been shown to bind weakly to heparin compared to the intact PF4 tetramer.[4] Consequently, antibodies that specifically target this linear epitope may not be heparin-dependent for their binding. While they can be useful for detecting the presence of the PF4 protein, they may not identify the pathogenic antibodies responsible for HIT or Vaccine-Induced Immune Thrombotic Thrombocytopenia (VITT), which typically target conformational epitopes on the PF4/polyanion complex.
Q3: What is the difference between pathogenic and non-pathogenic anti-PF4 antibodies?
A3: Not all antibodies that bind to PF4/heparin complexes are pathogenic. Pathogenic antibodies, typically of the IgG class, can bind to and cross-link FcγRIIa receptors on platelets, leading to platelet activation, aggregation, and the prothrombotic state seen in HIT and VITT.[2][5] Non-pathogenic antibodies may bind to the PF4/heparin complex but do not induce platelet activation. Functional assays, such as the Serotonin Release Assay (SRA), are often required to distinguish between binding and activating antibodies.
Q4: Can anti-PF4 antibodies exhibit cross-reactivity?
A4: Cross-reactivity is a significant concern. Some anti-PF4 antibodies can cross-react with PF4 complexed to other polyanions besides heparin, such as low molecular weight heparins (LMWHs) and danaparoid.[6] In the context of VITT, anti-PF4 antibodies that develop do not cross-react with the SARS-CoV-2 spike protein.[7] When using an antibody against the 58-70 peptide, it is crucial to assess its cross-reactivity with other chemokines that may share structural homology.
Q5: Why is the stoichiometry of PF4 and heparin critical in immunoassays?
A5: The molar ratio of PF4 to heparin is a key determinant of the size and charge of the resulting complexes, which in turn affects their immunogenicity and recognition by antibodies.[1][8] Optimal antibody binding in vitro often occurs over a narrow range of PF4/heparin molar ratios.[1] Using an incorrect ratio in an ELISA can lead to the formation of suboptimal antigenic complexes and result in false-negative results.
II. Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Q: My ELISA results show high background noise. What are the possible causes and solutions?
A: High background in an ELISA can stem from several factors:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of the primary or secondary antibody to the plate.
-
Solution: Increase the incubation time for the blocking step or try a different blocking agent (e.g., switch from BSA to non-fat dry milk or vice-versa).
-
-
Antibody Concentration Too High: The concentrations of the primary or secondary antibodies may be excessive, leading to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies.
-
-
Inadequate Washing: Insufficient washing between steps can leave unbound antibodies in the wells.
-
Solution: Increase the number of wash steps and ensure that the wells are completely emptied after each wash. Adding a detergent like Tween-20 to the wash buffer can also help.
-
-
Cross-reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent.
-
Solution: Use a pre-adsorbed secondary antibody to minimize cross-reactivity.
-
Q: I am getting no signal or a very weak signal in my ELISA. What should I check?
A: A lack of signal can be frustrating. Here's a checklist of potential issues:
-
Incorrect Antigenic Complex Formation: If you are trying to detect antibodies against the PF4/heparin complex, the ratio of PF4 to heparin may be incorrect, preventing the formation of the proper epitope.
-
Solution: Optimize the PF4 and heparin concentrations. For antibodies against the 58-70 peptide, ensure the peptide is properly coated onto the plate.
-
-
Inactive Reagents: One or more of your reagents (antibodies, enzyme conjugate, substrate) may have expired or been stored improperly.
-
Solution: Test each reagent individually. For example, you can test the substrate and enzyme conjugate by adding them together in a well to see if a color change occurs.
-
-
Incorrect Antibody: Ensure you are using a primary antibody that recognizes the specific form of PF4 you are testing (e.g., the 58-70 peptide vs. the tetrameric complex).
-
Sub-optimal Incubation Times or Temperatures: Incubation times may be too short, or the temperature may be incorrect for optimal binding.
-
Solution: Increase incubation times and ensure the assay is performed at the recommended temperature.
-
Troubleshooting Workflow for Unexpected ELISA Results
Caption: Troubleshooting workflow for common ELISA issues.
Western Blotting
Q: My Western blot shows multiple non-specific bands. How can I improve specificity?
A: Non-specific bands in a Western blot can obscure results. Consider the following:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Solution: If possible, test the antibody on a known positive control (e.g., recombinant PF4 or the 58-70 peptide) and a negative control. An affinity-purified antibody may provide better results.
-
-
Blocking is Insufficient: Similar to ELISA, inadequate blocking can lead to non-specific antibody binding.
-
Solution: Increase the blocking time or try a different blocking buffer. 5% non-fat dry milk or BSA in TBST are common choices.
-
-
Stringency of Washes: The wash conditions may not be stringent enough to remove weakly bound antibodies.
-
Solution: Increase the duration and number of washes. You can also slightly increase the detergent concentration in your wash buffer.
-
Q: I'm not seeing any bands on my Western blot, but my positive control worked in another application. What could be the issue?
A: A lack of bands can be due to several issues in the Western blotting process:
-
Poor Protein Transfer: The transfer of proteins from the gel to the membrane may have been inefficient.
-
Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Also, check your transfer buffer and equipment.
-
-
Antibody Incompatibility: The antibody may not be suitable for Western blotting if it only recognizes the native, conformational epitope of PF4, which is denatured during SDS-PAGE. This is a particular concern for antibodies raised against the full PF4 tetramer. Antibodies against the linear 58-70 peptide should be more reliable in Western blotting.
-
Solution: Check the antibody datasheet to confirm it has been validated for Western blotting.
-
-
Low Protein Abundance: The target protein may be present at very low levels in your sample.
-
Solution: Increase the amount of protein loaded onto the gel.
-
III. Experimental Protocols
Indirect ELISA for Detection of Antibodies to PF4 (58-70) Peptide
-
Coating: Dilute the PF4 (58-70) peptide to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% BSA or non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of diluted primary antibody (serum, plasma, or purified antibody) to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Western Blotting Protocol for PF4 Detection
-
Sample Preparation: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel (e.g., 4-20% Tris-Glycine). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-PF4 (58-70) primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
IV. Quantitative Data Summary
| Parameter | ELISA | Western Blot |
| Antigen Concentration | 1-10 µg/mL (peptide coating) | 20-30 µg total protein/lane |
| Primary Antibody Dilution | 1:100 - 1:1000 (for serum) | 1:500 - 1:2000 |
| Secondary Antibody Dilution | 1:1000 - 1:5000 | 1:2000 - 1:10000 |
| Incubation Time (Primary) | 2 hours at RT or overnight at 4°C | Overnight at 4°C |
| Incubation Time (Secondary) | 1 hour at RT | 1 hour at RT |
| Positive Result Cut-off | OD > 0.4 (example) | Visible band at ~7.8 kDa |
Note: These are starting recommendations. Optimal conditions should be determined for each specific antibody and experimental setup.
V. Visual Guides
Formation of Antigenic PF4/Heparin Complexes
Caption: Formation of the antigenic PF4/heparin complex.
References
- 1. Determinants of PF4/heparin immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoclonal antibodies in heparin-induced thrombocytopenia pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. Anti–platelet factor 4 antibodies causing VITT do not cross-react with SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Determinants of PF4/heparin immunogenicity. [scholars.duke.edu]
improving the stability of Platelet Factor 4 (58-70) in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the Platelet Factor 4 (58-70) peptide in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized PF4 (58-70) peptide?
A1: Lyophilized PF4 (58-70) peptide is stable for extended periods when stored at -20°C or -80°C in a desiccated environment. For short-term storage, 4°C is acceptable. It is crucial to prevent exposure to moisture to maintain peptide integrity.
Q2: How should I reconstitute lyophilized PF4 (58-70)?
A2: Reconstitution should be performed using a high-purity, sterile solvent. The choice of solvent will depend on the experimental requirements. For aqueous buffers, it is advisable to use a buffer with a pH at least 1-2 units away from the peptide's isoelectric point (pI) to improve solubility. While the pI of the full-length PF4 is 7.6, the pI of the (58-70) fragment may differ and should be calculated based on its amino acid sequence.[1]
Q3: What are the primary causes of PF4 (58-70) instability in experimental buffers?
A3: The primary causes of instability for the PF4 (58-70) peptide in solution include:
-
Proteolytic Degradation: Peptides are susceptible to cleavage by proteases that may be present as contaminants in the experimental system or in biological samples. Full-length PF4 is known to be cleaved by serine proteases like trypsin and thrombin.
-
Aggregation: Peptides, particularly at high concentrations, can self-associate and form aggregates, leading to a loss of biological activity and precipitation.
-
Adsorption: Peptides can adsorb to the surfaces of storage vials and labware, reducing the effective concentration in solution.
-
pH and Temperature: Suboptimal pH and high temperatures can lead to chemical degradation (e.g., deamidation, oxidation) and conformational changes that affect stability.
-
Repeated Freeze-Thaw Cycles: These cycles can cause peptide degradation and aggregation. It is recommended to aliquot reconstituted peptide solutions to avoid multiple freeze-thaw cycles.
Q4: How does pH affect the stability and solubility of PF4 (58-70)?
A4: The pH of the buffer has a significant impact on the stability and solubility of peptides. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, which can lead to aggregation and precipitation. For optimal solubility, the buffer pH should be adjusted to be at least one to two pH units above or below the peptide's pI. The isoelectric point of full-length PF4 is 7.6.[1] The stability of PF4 is lowest at the physiological pH of 7.4, which is close to its pI.[1]
Troubleshooting Guides
Issue 1: Peptide Precipitation or Aggregation
Symptoms:
-
Visible cloudiness or particulate matter in the peptide solution.
-
Loss of biological activity in experimental assays.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Buffer pH | Calculate the theoretical isoelectric point (pI) of the PF4 (58-70) peptide. Adjust the buffer pH to be at least 1-2 units away from the pI to increase the net charge and electrostatic repulsion between peptide molecules. |
| High Peptide Concentration | Work with the lowest effective concentration of the peptide. If high concentrations are necessary, consider the addition of solubility-enhancing agents. |
| Inappropriate Buffer Composition | Use buffers known to promote peptide stability, such as phosphate, citrate, or histidine buffers.[2] |
| Presence of Divalent Cations | In some cases, divalent cations can promote aggregation. If not essential for the experiment, consider using a buffer without divalent cations or adding a chelating agent like EDTA. |
| Lack of Stabilizing Additives | Incorporate stabilizing excipients into the buffer. See the table below for common additives. |
Table of Common Buffer Additives to Prevent Aggregation:
| Additive Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Mannitol | 5-10% (w/v) | Act as osmolytes, stabilizing the native conformation and increasing the energy barrier for unfolding and aggregation. |
| Amino Acids | Arginine, Glutamic Acid | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches and reducing intermolecular interactions. |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80) | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and can help solubilize peptide aggregates. |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol | 1-5 mM | Prevent the formation of intermolecular disulfide bonds that can lead to aggregation. |
Issue 2: Loss of Biological Activity
Symptoms:
-
Reduced or complete loss of the expected biological effect in assays.
-
High variability in experimental outcomes.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Proteolytic Degradation | Add a broad-spectrum protease inhibitor cocktail to the experimental buffer. Since full-length PF4 is susceptible to serine proteases like thrombin and trypsin, consider specific inhibitors such as AEBSF (Pefabloc SC), aprotinin, or leupeptin. |
| Oxidation | If the peptide sequence contains susceptible residues like methionine or cysteine, consider preparing buffers with deoxygenated water and adding an antioxidant like DTT, especially for long-term experiments. |
| Adsorption to Surfaces | Use low-protein-binding microcentrifuge tubes and pipette tips. Pre-coating vials with a solution of a non-reactive protein like bovine serum albumin (BSA) can also minimize adsorption. |
| Improper Storage of Stock Solutions | Aliquot the reconstituted peptide into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. |
Table of Common Serine Protease Inhibitors:
| Inhibitor | Target Proteases | Typical Working Concentration | Notes |
| AEBSF (Pefabloc SC) | Trypsin, Chymotrypsin, Thrombin, Plasmin, Kallikrein | 0.1 - 1 mM | Water-soluble and more stable at lower pH than PMSF.[3] |
| Aprotinin | Serine proteases, Esterases | 1 - 10 µg/mL | A competitive inhibitor of a broad range of serine proteases. |
| Leupeptin | Serine and Cysteine proteases (Trypsin, Plasmin, Kallikrein) | 10 - 100 µM | A reversible inhibitor. |
Experimental Protocols
Protocol 1: Determining the Optimal Buffer for PF4 (58-70) Stability
This protocol outlines a systematic approach to screen for the most suitable buffer to maintain the stability of PF4 (58-70).
Materials:
-
Lyophilized PF4 (58-70) peptide
-
A selection of buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Sodium Citrate pH 6.0, Tris-HCl pH 8.0, HEPES pH 7.4)
-
Various additives (e.g., NaCl, Glycerol, Arginine, Polysorbate 20)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Incubator or water bath
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized PF4 (58-70) in a minimal amount of sterile, high-purity water to create a concentrated stock solution.
-
Buffer Preparation: Prepare a series of test buffers with varying pH and additives.
-
Sample Preparation: Dilute the peptide stock solution into each test buffer to the final working concentration. Include a control sample in the buffer recommended by the manufacturer or a standard physiological buffer like PBS.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each sample into the HPLC system to obtain the initial peak area corresponding to the intact peptide.
-
Incubation: Incubate the remaining samples at a relevant experimental temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the remaining intact peptide at each time point relative to the T=0 sample. Plot the percentage of intact peptide versus time for each buffer condition to determine the stability profile and half-life.
Table for Recording Stability Data:
| Buffer Condition | pH | Temperature (°C) | % Intact Peptide (T=0) | % Intact Peptide (T=4h) | % Intact Peptide (T=24h) |
| PBS | 7.4 | 37 | 100 | ||
| Citrate | 6.0 | 37 | 100 | ||
| Tris-HCl | 8.0 | 37 | 100 | ||
| PBS + 5% Glycerol | 7.4 | 37 | 100 | ||
| PBS + 100 mM Arginine | 7.4 | 37 | 100 |
Visualizations
PF4 (58-70) Signaling Interactions
The C-terminal region of Platelet Factor 4, including the (58-70) fragment, is involved in several key biological interactions that can influence inflammatory and cellular responses.
Caption: Interactions of PF4 (58-70) with cell surface receptors and subsequent signaling.
Experimental Workflow for Assessing Peptide Stability
A systematic workflow is essential for accurately determining the stability of PF4 (58-70) in different buffer conditions.
Caption: A stepwise workflow for evaluating the stability of PF4 (58-70) in various buffers.
References
dealing with batch-to-batch variability of synthetic PF4 (58-70)
Welcome to the technical support center for synthetic Platelet Factor 4 (PF4) (58-70). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this peptide, with a special focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is synthetic PF4 (58-70) and what is its typical application?
A1: Synthetic PF4 (58-70) is a 13-amino acid peptide fragment corresponding to the C-terminal sequence of human Platelet Factor 4. Its sequence is H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH. This region of the full-length PF4 protein contains the major heparin-binding domain.[1][2] While the larger PF4 (47-70) fragment has been shown to inhibit angiogenesis, the shorter PF4 (58-70) peptide alone does not appear to have this effect.[3][4] It is often used in studies related to Heparin-Induced Thrombocytopenia (HIT), as PF4 is the primary antigen in this condition.[5][6][7] It has also been studied for its ability to stimulate histamine release and enhance lipopolysaccharide (LPS)-induced tissue factor activity in monocytes.[8][9]
Q2: Why am I observing significant batch-to-batch variability in my experiments?
A2: Batch-to-batch variability is a common issue with synthetic peptides and can stem from several factors inherent to the manufacturing and handling processes.[10][11][12] Inconsistent results are often not due to a change in the peptide's fundamental properties but rather variations in its quality attributes between different synthesis lots.[10]
Key causes for this variability are summarized in the table below:
| Source of Variability | Description | Potential Impact on Experiments |
| Purity Profile | The percentage of the target peptide (PF4 58-70) versus peptidic impurities (e.g., truncated or deletion sequences from solid-phase synthesis).[10][13] | Impurities may have altered or no biological activity, effectively lowering the concentration of the active peptide and leading to reduced efficacy or inconsistent results.[10] |
| Net Peptide Content (NPC) | The actual percentage of peptide by weight in the lyophilized powder. The total mass includes the peptide, counterions (e.g., TFA), and residual water.[10][12] | If not accounted for, variations in NPC will lead to significant errors in the final concentration of reconstituted solutions, causing dose-response shifts between batches. |
| Counterion Contamination | Peptides are often supplied as trifluoroacetate (TFA) salts, a remnant of the HPLC purification process.[14][15] | High concentrations of TFA can be toxic to cells in culture or alter the pH of assay buffers, leading to artifacts such as cell death or reduced activity.[14][15] |
| Post-synthesis Modifications | Unintended modifications such as oxidation (of susceptible residues like Met, Cys, Trp) or deamidation (Asn, Gln) can occur during synthesis or storage.[10] | Modified peptides may have reduced or abolished biological activity, leading to a weaker-than-expected effect. |
| Endotoxin Contamination | Bacterial endotoxins can be introduced during the synthesis or handling process.[15] | Endotoxins can cause inflammatory responses or cell death in immunological or cell-based assays, confounding experimental results.[15] |
Q3: How should I properly store and handle synthetic PF4 (58-70)?
A3: Proper storage and handling are critical to maintaining the integrity and activity of the peptide.[15]
-
Lyophilized Powder: Upon receipt, store the lyophilized peptide at -20°C, protected from light.[1][15] Before opening, allow the vial to warm to room temperature to prevent condensation, which can introduce moisture and degrade the peptide.
-
Reconstituted Solutions: It is highly recommended to aliquot the peptide solution into single-use volumes immediately after reconstitution to avoid repeated freeze-thaw cycles, which can lead to degradation.[15] Store these aliquots at -20°C or -80°C. Do not store peptides in solution in frost-free freezers, as temperature cycling can degrade the product. For long-term storage, lyophilization is preferred over storing in solution.[15]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q4: My new batch of PF4 (58-70) shows significantly lower biological activity than the previous one, even though I prepared it the same way. What is the cause?
A4: This is a classic sign of batch-to-batch variability. The most likely cause is a difference in the Net Peptide Content (NPC) or purity between the two batches.[10][12]
Troubleshooting Workflow for Inconsistent Activity
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Recommended Actions:
-
Review the Certificate of Analysis (CoA): Compare the HPLC purity and mass spectrometry data for both batches. A lower purity in the new batch means you have less active material.[10]
-
Perform In-House QC: It is best practice to independently verify the purity and identity of each new batch. Use the protocols provided below for RP-HPLC and Mass Spectrometry.
-
Consider Net Peptide Content: If purity is similar, the difference may be due to a lower NPC in the new batch. While amino acid analysis is the gold standard for determining NPC, you can empirically determine the active concentration by performing a dose-response curve for each batch.[14]
Q5: The lyophilized PF4 (58-70) powder is difficult to dissolve. What should I do?
A5: Solubility issues often arise from the peptide's hydrophobic nature and its tendency to aggregate.[15][16] The PF4 (58-70) sequence contains several basic (Lys) and hydrophobic (Leu, Ile, Pro, Tyr) residues.
Recommended Actions:
-
Start Small: Always test solubility on a small aliquot first.[16]
-
Aqueous Solvent First: Since the peptide is basic due to the high number of lysine residues, it should be soluble in acidic aqueous solutions. Start with sterile, distilled water. If it doesn't dissolve, try adding a small amount of 10% acetic acid.
-
Use Organic Solvents for Hydrophobic Peptides: If aqueous solutions fail, a stepwise approach using organic solvents is recommended.[16] See Protocol 3 for a detailed guide.
-
Aid Dissolution: Techniques like vortexing or sonication can help break up aggregates and improve dissolution.[16]
Q6: My HPLC analysis shows a lower purity than what is stated on the vendor's CoA. Why would this happen?
A6: Discrepancies between your HPLC results and the vendor's CoA can occur for several reasons.
-
Different HPLC Conditions: The column, mobile phases, gradient, and detection wavelength can all affect the separation of impurities and the final purity calculation.[10][17] Ensure your method is suitable for peptide analysis.[17][18]
-
Incomplete Solubilization: If the peptide is not fully dissolved before injection, the results will not be accurate. This can appear as lower purity or the emergence of new peaks due to aggregation.[10]
-
Peptide Degradation: Improper storage or handling of the peptide after receipt could lead to degradation, which would be detected as impurities.
Experimental Protocols
Protocol 1: Quality Control of Incoming Synthetic PF4 (58-70) via RP-HPLC
Objective: To verify the purity of a new batch of synthetic PF4 (58-70) and compare it to the vendor's specifications. Reversed-Phase HPLC (RP-HPLC) is the standard method for this analysis.[14][18]
| Parameter | Recommendation |
| Column | C18, wide pore (>300 Å), 2-5 µm particle size (e.g., 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile |
| Gradient | 5% to 65% B over 30 minutes (This is a starting point and should be optimized) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215-220 nm (for peptide backbone absorption)[14] |
| Column Temperature | 30-40 °C |
| Sample Preparation | Dissolve peptide to a concentration of 1 mg/mL in Mobile Phase A. Ensure complete dissolution. |
Methodology:
-
Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared peptide sample.
-
Run the gradient method.
-
Analyze the resulting chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Verification of Molecular Weight via Mass Spectrometry (MS)
Objective: To confirm that the primary species in the batch has the correct molecular weight for PF4 (58-70).
Methodology:
-
Prepare a sample of the peptide at approximately 0.1 mg/mL in 50:50 water/acetonitrile with 0.1% formic acid. (Note: Avoid TFA for MS analysis as it can cause ion suppression).[13]
-
Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer or analyze via LC-MS.
-
Acquire the mass spectrum in positive ion mode.
-
Deconvolute the resulting multi-charged ion series to obtain the monoisotopic or average mass.
-
Compare the experimental mass to the theoretical mass of PF4 (58-70). (Theoretical [M+H]⁺ ≈ 1553.0 Da).
Protocol 3: Step-wise Solubilization of PF4 (58-70)
Objective: To achieve complete dissolution of the peptide while preserving its integrity.
-
Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Attempt to dissolve a small aliquot in sterile, distilled water or a suitable buffer (e.g., PBS). Given the basic nature of PF4 (58-70), an acidic buffer may also be effective.
-
If solubility is poor, add a few microliters of 10% acetic acid and vortex.
-
If the peptide remains insoluble, use an organic solvent.[16] a. Add a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to the dry peptide to create a concentrated stock solution. b. Vortex or sonicate briefly to dissolve. c. Slowly add this concentrated stock solution dropwise into your stirring aqueous buffer to achieve the desired final concentration.[16] Note: Ensure the final concentration of the organic solvent is compatible with your downstream assay.[16]
Signaling Pathways and Mechanisms of Action
While PF4 (58-70) is a fragment, its biological context is rooted in the function of the full-length PF4 protein, particularly in platelet activation and Heparin-Induced Thrombocytopenia (HIT).
Mechanism of Heparin-Induced Thrombocytopenia (HIT)
Caption: The formation of PF4/Heparin complexes is central to HIT pathogenesis.[7][19]
Full-Length PF4 Signaling in Platelets
Caption: Full-length PF4 can activate platelets via the c-Mpl-JAK2-STAT pathway.[20][21][22]
References
- 1. adooq.com [adooq.com]
- 2. PLATELET FACTOR 4 (58-70) (HUMAN) | 82989-21-7 [chemicalbook.com]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. Heparin-independent, PF4-dependent binding of HIT antibodies to platelets: implications for HIT pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ebm-journal.org [ebm-journal.org]
- 9. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. agilent.com [agilent.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. genscript.com [genscript.com]
- 16. benchchem.com [benchchem.com]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 18. benchchem.com [benchchem.com]
- 19. ibl-international.com [ibl-international.com]
- 20. researchgate.net [researchgate.net]
- 21. ashpublications.org [ashpublications.org]
- 22. PF4 activates the c-Mpl-Jak2 pathway in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Platelet Factor 4 (58-70) Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with the Platelet Factor 4 (58-70) peptide. Our goal is to equip researchers with the knowledge to successfully handle, dissolve, and utilize this peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing lyophilized Platelet Factor 4 (58-70) peptide?
A1: Upon receipt, lyophilized Platelet Factor 4 (58-70) peptide should be stored at -20°C in a desiccator to prevent degradation. For long-term storage, it is advisable to aliquot the peptide into single-use amounts to avoid repeated freeze-thaw cycles and moisture absorption, which can impact stability and solubility.
Q2: How should I prepare the Platelet Factor 4 (58-70) peptide for dissolution?
A2: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can compromise the integrity of the peptide.
Q3: What is the recommended solvent for reconstituting Platelet Factor 4 (58-70)?
A3: The primary recommended solvent is sterile, distilled water. A product data sheet indicates a solubility of up to 12.5 mg/mL in water.[1] For biological applications, sterile phosphate-buffered saline (PBS) at a physiological pH is also a common choice.
Q4: My Platelet Factor 4 (58-70) peptide is not dissolving in water or PBS. What should I do?
A4: If you encounter solubility issues in aqueous solutions, it is likely due to the peptide's hydrophobic nature. In such cases, you can use a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to aid dissolution. Start by dissolving the peptide in a minimal volume of DMSO and then slowly add your aqueous buffer of choice (e.g., PBS) to the desired final concentration.
Q5: Is sonication helpful for dissolving the peptide?
A5: Yes, brief sonication can be a useful technique to aid in the dissolution of the peptide, especially if aggregation is suspected.[1]
Q6: What are the typical working concentrations for Platelet Factor 4 (58-70) in in vitro assays?
A6: The optimal concentration will depend on the specific assay. However, published studies have used concentrations ranging from the ng/mL to the µM scale. For instance, concentrations of 25 µg/mL have been used in studies on megakaryocytopoiesis.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the handling and use of Platelet Factor 4 (58-70).
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or PBS. | The peptide may have a high degree of hydrophobicity. | 1. Try gentle warming of the solution.2. Use brief sonication to break up any aggregates.3. If still insoluble, dissolve the peptide first in a small amount of DMSO, then slowly add the aqueous buffer to your target concentration. |
| Precipitate forms after adding the peptide solution to my cell culture media. | The peptide concentration may be too high, or components in the media may be causing precipitation. | 1. Prepare a more dilute stock solution of the peptide.2. Test the solubility of the peptide in the specific cell culture medium before adding it to your cells.3. Consider using a different solvent system for your stock solution that is more compatible with your media. |
| I am seeing inconsistent results in my experiments. | This could be due to inaccurate peptide concentration from incomplete dissolution or degradation of the peptide. | 1. Ensure the peptide is fully dissolved before use. Visually inspect for any particulate matter.2. Always prepare fresh solutions for each experiment and avoid using old stock solutions.3. Aliquot the lyophilized peptide upon receipt to minimize freeze-thaw cycles of the stock. |
| I suspect the peptide is aggregating. | Peptides, particularly those with hydrophobic residues, can be prone to aggregation. | 1. Use disaggregating agents like a small amount of DMSO in your solvent.2. Brief sonication can help to break up aggregates.3. Store the peptide solution at 4°C for short-term use and avoid prolonged storage in solution. |
Quantitative Data Summary
| Parameter | Value | Solvent | Notes | Reference |
| Solubility | up to 12.5 mg/mL | Water | Ultrasonic treatment may be necessary. | [1] |
| Working Concentration | 25 µg/mL | Cell Culture Medium | Used in in vitro studies of megakaryocytopoiesis. | [2] |
| Working Concentration | 1.0-10 ng/mL | Assay Buffer | Effective range for chemotaxis bioassays of the full-length PF4 protein. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Platelet Factor 4 (58-70) Peptide
-
Allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20 minutes.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, add the calculated volume of sterile, distilled water or PBS to achieve the desired stock concentration.
-
Gently vortex or pipette up and down to mix. Avoid vigorous shaking.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For immediate use, dilute the stock solution to the final working concentration in your experimental buffer or media.
-
For storage, aliquot the stock solution into sterile, single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of Difficult-to-Dissolve Platelet Factor 4 (58-70) Peptide
-
Follow steps 1 and 2 from Protocol 1.
-
Under sterile conditions, add a minimal volume of DMSO (e.g., 10-20 µL) directly to the lyophilized peptide.
-
Gently pipette the DMSO over the peptide until it is fully dissolved.
-
Slowly add your desired sterile aqueous buffer (e.g., PBS) dropwise while gently mixing until the desired final volume and concentration are reached.
-
If any precipitation occurs, try adding a slightly higher initial volume of DMSO or gently warming the solution.
-
Proceed with your experiment, keeping in mind the final concentration of DMSO and its potential effects on your specific assay. It is recommended to have a vehicle control with the same final DMSO concentration.
Visualizations
Caption: Experimental workflow for Platelet Factor 4 (58-70) peptide preparation and use.
Caption: Simplified signaling pathway of Platelet Factor 4.[3]
References
minimizing non-specific binding in Platelet Factor 4 (58-70) pull-down assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Platelet Factor 4 (PF4) (58-70) pull-down assays.
Troubleshooting Guide
High background and non-specific binding are common challenges in pull-down assays, particularly when using a highly cationic peptide like PF4 (58-70). The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in the negative control (e.g., beads alone or beads with a scrambled peptide) | 1. Electrostatic Interactions: The highly cationic nature of PF4 (58-70) can lead to non-specific binding of negatively charged proteins to the beads. 2. Hydrophobic Interactions: Proteins may non-specifically adhere to the bead matrix. 3. Insufficient Blocking: Unoccupied sites on the beads are available for non-specific protein binding. | 1. Increase Salt Concentration: Gradually increase the salt concentration (e.g., 150-500 mM NaCl) in the lysis, binding, and wash buffers to disrupt electrostatic interactions.[1] 2. Add Non-ionic Detergents: Include mild, non-ionic detergents (e.g., 0.1-0.5% NP-40 or Triton X-100) in your buffers to reduce hydrophobic interactions.[1] 3. Pre-clearing Lysate: Incubate the cell lysate with unconjugated beads for 1-2 hours at 4°C before the pull-down to remove proteins that bind non-specifically to the bead matrix.[2] |
| Bait peptide (PF4 58-70) is pulled down, but so are many other non-specific proteins | 1. Inadequate Washing: Wash steps may not be stringent enough to remove weakly bound, non-specific proteins. 2. Protein Aggregation: The bait peptide or proteins in the lysate may be aggregated, leading to co-precipitation. 3. Contamination with Nucleic Acids: Negatively charged nucleic acids can mediate non-specific protein-protein interactions.[3] | 1. Optimize Wash Steps: Increase the number of washes (e.g., 4-6 times) and/or the stringency of the wash buffer by increasing salt and/or detergent concentrations.[1][2] 2. Centrifuge Lysate: Before use, centrifuge the cell lysate at high speed (e.g., >10,000 x g) to pellet any aggregates. 3. Nuclease Treatment: Treat the lysate with a nuclease (e.g., DNase/RNase) to remove contaminating nucleic acids.[3] |
| Known interacting partner (e.g., Mac-1) is not detected or the signal is weak | 1. Low Expression of Prey Protein: The target protein may be expressed at low levels in the cell type used. 2. Disruption of a Weak Interaction: Lysis or wash conditions may be too harsh, disrupting a transient or weak interaction. 3. Incorrect Bait Conformation: The immobilized peptide may not be in the correct conformation to bind its partner. | 1. Increase Lysate Concentration: Use a more concentrated cell lysate to increase the amount of the target protein.[4] 2. Gentle Lysis and Wash Conditions: Start with less stringent buffers (e.g., lower salt and detergent concentrations) and optimize as needed. 3. Vary Immobilization Strategy: If possible, try different methods of conjugating the peptide to the beads. |
| False positives are suspected | 1. Indirect Interactions: The identified protein may be interacting with another protein that is bound to the bait, rather than the bait itself. 2. Binding to the Affinity Tag: If a tag is used on the peptide, proteins may be binding to the tag. | 1. Reciprocal Pull-Down/Co-IP: Perform a reciprocal experiment where the suspected interacting protein is used as the bait. 2. Use Appropriate Controls: Include a control with the affinity tag alone to identify proteins that bind non-specifically to the tag. |
Frequently Asked Questions (FAQs)
Q1: Why is non-specific binding a particular concern for PF4 (58-70) pull-down assays?
A1: The C-terminal region of PF4, which includes the 58-70 amino acid sequence, is rich in lysine residues.[5] This gives the peptide a strong positive charge at physiological pH. This high cationic nature can lead to significant non-specific electrostatic interactions with negatively charged proteins and other biomolecules in the cell lysate, resulting in high background.
Q2: What are the most critical controls to include in my PF4 (58-70) pull-down experiment?
A2: To ensure the specificity of your results, it is essential to include the following controls:
-
Beads-only control: Incubate the beads with the cell lysate without any bait peptide. This will identify proteins that bind non-specifically to the bead matrix itself.[2]
-
Scrambled peptide control: Use a peptide with the same amino acid composition as PF4 (58-70) but in a randomized sequence. This helps to distinguish true interactors from proteins that bind to any peptide with similar general properties.
-
Empty vector/untransfected cell lysate control: If you are overexpressing a tagged version of an interacting partner, using lysate from cells that do not express the tagged protein is a crucial negative control.
Q3: What are some effective blocking agents to reduce non-specific binding?
A3: Blocking agents are used to saturate non-specific binding sites on the beads. Common and effective blocking agents include:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 1-3%.[6]
-
Non-fat dry milk: A cost-effective option, often used at 3-5%. However, it should be avoided if you are detecting phosphoproteins, as it contains casein which is a phosphoprotein.[7]
-
Normal serum: Serum from the same species as the secondary antibody used in a subsequent Western blot can be an effective blocking agent.[8]
-
Commercially available blocking buffers: These are optimized formulations that can provide robust blocking.
Q4: How can I optimize my wash buffer to reduce background without losing my true interacting protein?
A4: Optimizing the wash buffer is a balancing act between reducing non-specific binding and preserving specific interactions.[1] It is recommended to test a range of conditions. You can create a matrix of wash buffers with varying salt concentrations (e.g., 150 mM, 250 mM, 500 mM NaCl) and non-ionic detergent concentrations (e.g., 0.1%, 0.25%, 0.5% NP-40 or Triton X-100). Analyze the eluates from each condition by SDS-PAGE and Western blotting to determine the optimal balance for your specific interaction.
Q5: Are there any known interacting partners for the PF4 (58-70) peptide?
A5: Yes, the PF4 (58-70) peptide has been shown to bind to the αMI-domain of the integrin Mac-1 (CD11b/CD18), which is expressed on leukocytes such as neutrophils and macrophages.[9] This interaction can mediate leukocyte adhesion and migration.
Experimental Protocols
Protocol: PF4 (58-70) Peptide Pull-Down Assay
This protocol provides a general framework. Optimization of buffer components, incubation times, and wash conditions is highly recommended.
Materials:
-
Biotinylated PF4 (58-70) peptide (bait)
-
Biotinylated scrambled control peptide
-
Streptavidin-conjugated magnetic beads
-
Cell lysate from cells expressing the protein of interest (e.g., Mac-1 expressing cells like U937)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 1 mM EDTA, 0.25% NP-40)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation and Blocking:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer a sufficient amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads, and carefully remove the supernatant.
-
Wash the beads three times with Lysis Buffer (without protease inhibitors).
-
After the final wash, resuspend the beads in Lysis Buffer containing a blocking agent (e.g., 1% BSA) and incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Peptide Immobilization:
-
Pellet the blocked beads on a magnetic rack and remove the blocking buffer.
-
Resuspend the beads in Lysis Buffer.
-
Add the biotinylated PF4 (58-70) peptide (or scrambled control peptide) to the beads and incubate for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with Lysis Buffer to remove any unbound peptide.
-
-
Protein Pull-Down:
-
Pre-clear the lysate: Add unconjugated, blocked beads to your cell lysate and incubate for 1-2 hours at 4°C. Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Add the pre-cleared lysate to the peptide-conjugated beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads 4-6 times with ice-cold Wash Buffer. For the final wash, transfer the beads to a new tube to minimize contamination from proteins bound to the tube walls.[2]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in Elution Buffer (e.g., 1X SDS-PAGE sample buffer).
-
Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Pellet the beads on a magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the expected interacting protein (e.g., anti-CD11b).
-
Visualizations
Caption: Experimental workflow for a PF4 (58-70) pull-down assay.
References
- 1. Rational design and characterization of platelet factor 4 antagonists for the study of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. CXCL4 synergizes with TLR8 for TBK1-IRF5 activation, epigenomic remodeling and inflammatory response in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JCI - IQGAP1 suppresses TβRII-mediated myofibroblastic activation and metastatic growth in liver [jci.org]
- 8. adooq.com [adooq.com]
- 9. ashpublications.org [ashpublications.org]
interpreting unexpected results in Platelet Factor 4 (58-70) functional assays
Welcome to the technical support center for Platelet Factor 4 (PF4) (58-70) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a Platelet Factor 4 (58-70) functional assay?
A1: Functional assays using the PF4 (58-70) peptide are primarily designed to investigate the biological activity of this specific C-terminal fragment of PF4. A key application is to assess its ability to modulate cellular responses, such as enhancing lipopolysaccharide (LPS)-induced tissue factor (TF) activity in monocytes.[1] This is distinct from functional assays for Heparin-Induced Thrombocytopenia (HIT), which typically use the whole PF4 protein in complex with heparin to detect platelet-activating antibodies.
Q2: I am observing high background signal in my assay. What are the common causes and solutions?
A2: High background can obscure true results and is a common issue in functional assays. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Non-specific Binding | Optimize blocking steps with appropriate blocking agents (e.g., BSA, non-fat dry milk). Ensure thorough washing between steps.[2] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Filter-sterilize solutions where appropriate.[3] |
| Cross-reactivity of Antibodies | If using antibodies, ensure they are highly specific to the target. Run controls with and without the primary antibody to identify the source of non-specific binding.[2][3] |
| Sub-optimal Antibody Concentration | Titrate the primary and any secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[4] |
| Cellular Debris or Aggregates | Ensure single-cell suspensions for flow cytometry-based assays by gentle handling and filtration if necessary. |
| Instrument Settings | Optimize instrument settings (e.g., photomultiplier tube voltages in flow cytometry, plate reader gain) using appropriate controls. |
Q3: My positive controls are not working, but my experimental samples show a response. How should I interpret this?
A3: This scenario suggests a potential issue with the positive control itself or a misunderstanding of the expected response. First, verify the integrity and concentration of your positive control reagent. If the positive control is a known agonist, ensure it has not degraded. If the experimental samples are responding as expected, it's possible that the positive control is not appropriate for the specific assay conditions or cell type being used. It is crucial to resolve the issue with the positive control to ensure the validity of the entire experiment. Re-run the assay with a freshly prepared and validated positive control.
Q4: Can the PF4 (58-70) peptide directly activate platelets?
A4: The literature suggests that the C-terminal portion of PF4 is important for various biological activities. However, one study indicated that while the longer PF4 (47-70) peptide could inhibit certain cellular functions, the shorter PF4 (58-70) peptide did not show the same effect, even though it contains the heparin-binding site.[5][6] Another study noted that PF4 (58-70) requires the presence of another stimulus, like LPS, to enhance cellular responses in monocytes, and this effect was dependent on granulocytes.[1][7] Therefore, direct, robust activation of washed platelets by the PF4 (58-70) peptide alone may not be expected. Its role is more likely to be modulatory in the presence of other agonists.
Troubleshooting Guide for Unexpected Results
This guide provides a structured approach to interpreting and troubleshooting unexpected outcomes in your PF4 (58-70) functional assays.
Table 1: Troubleshooting Unexpected Results
| Observation | Potential Cause(s) | Suggested Action(s) |
| No response in any sample, including positive control | 1. Inactive reagents (e.g., degraded PF4 (58-70) peptide, agonist, or detection antibody).2. Incorrect assay setup (e.g., wrong buffer, incubation time, or temperature).3. Cell viability issues.4. Instrument malfunction. | 1. Prepare fresh reagents and re-run the assay.2. Double-check the experimental protocol against a validated procedure.3. Perform a cell viability assay (e.g., trypan blue exclusion) before starting the experiment.4. Run instrument calibration and performance checks. |
| High variability between replicate wells | 1. Pipetting errors.2. Inconsistent cell seeding density.3. Edge effects in the microplate.4. Bubbles in wells. | 1. Use calibrated pipettes and practice consistent pipetting technique.2. Ensure a homogenous cell suspension before seeding.3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.4. Inspect the plate for bubbles before reading and remove them carefully. |
| Low signal-to-noise ratio | 1. Sub-optimal reagent concentrations (peptide, agonist, antibody).2. Insufficient incubation times.3. Low receptor expression on cells. | 1. Perform a dose-response curve for the PF4 (58-70) peptide and any other agonists.2. Optimize incubation times for each step.3. Verify the expression of the target receptor on the cell line being used. |
| Unexpected inhibitory effect of PF4 (58-70) | 1. High concentrations of the peptide may lead to non-specific effects or receptor desensitization.2. The biological context of the assay may reveal a previously uncharacterized inhibitory role. | 1. Perform a wide-range dose-response experiment to determine if the effect is concentration-dependent.2. Review the literature for similar findings and consider additional experiments to explore the mechanism. |
Experimental Protocols & Methodologies
Protocol 1: Monocyte Tissue Factor Activity Assay with PF4 (58-70)
This protocol is adapted from the methodology described by Engstad et al. (1995) to measure the enhancement of LPS-induced tissue factor (TF) activity in monocytes by the PF4 (58-70) peptide.[1]
Materials:
-
PF4 (58-70) peptide
-
Lipopolysaccharide (LPS)
-
Freshly isolated human peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tissue Factor Activity Assay Kit (Chromogenic)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin to a final concentration of 1 x 10^6 cells/mL.
-
Cell Seeding: Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Preparation of Stimulants: Prepare working solutions of PF4 (58-70) peptide and LPS in RPMI 1640 medium. A dose-response for PF4 (58-70) (e.g., 1-50 µg/mL) should be tested with a fixed, sub-maximal concentration of LPS (e.g., 1 ng/mL).
-
Cell Stimulation:
-
Carefully remove the non-adherent cells by gentle washing with warm RPMI 1640.
-
Add 100 µL of the prepared stimulant solutions to the appropriate wells (e.g., media alone, LPS alone, PF4 (58-70) alone, LPS + PF4 (58-70) at various concentrations).
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Tissue Factor Activity Measurement:
-
After incubation, wash the cells gently with PBS.
-
Lyse the cells according to the TF activity assay kit manufacturer's instructions.
-
Perform the chromogenic TF activity assay as per the kit protocol.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the TF activity for each condition and express the results as fold-change relative to the LPS-only treated cells.
Protocol 2: Representative Platelet P-Selectin Expression Assay with PF4 (58-70)
This is a representative protocol for a flow cytometry-based assay to assess the modulatory effect of PF4 (58-70) on platelet activation, measuring P-selectin (CD62P) expression.
Materials:
-
PF4 (58-70) peptide
-
Platelet agonist (e.g., ADP, TRAP-6)
-
Freshly prepared platelet-rich plasma (PRP) or washed platelets
-
Tyrode's buffer
-
Anti-CD61-PerCP antibody (platelet identification)
-
Anti-CD62P-PE antibody (P-selectin expression)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Platelet Preparation: Prepare PRP from freshly drawn citrated whole blood. For washed platelets, perform further centrifugation and resuspension steps in Tyrode's buffer. Adjust the platelet concentration to 2 x 10^8 platelets/mL.
-
Incubation with PF4 (58-70):
-
In flow cytometry tubes, add 50 µL of the platelet suspension.
-
Add 10 µL of PF4 (58-70) at various concentrations (e.g., 1-50 µg/mL) or buffer for the control.
-
Incubate for 10 minutes at room temperature.
-
-
Platelet Activation:
-
Add 10 µL of a sub-maximal concentration of a platelet agonist (e.g., ADP, TRAP-6) to the tubes. For the negative control, add buffer.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Antibody Staining:
-
Add the fluorescently labeled antibodies (Anti-CD61-PerCP and Anti-CD62P-PE) and the corresponding isotype controls to the respective tubes.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation and Analysis:
-
Add 400 µL of 1% paraformaldehyde to stop the reaction and fix the platelets.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the platelet population based on the CD61-positive signal.
-
Determine the percentage of CD62P-positive platelets or the mean fluorescence intensity (MFI) of CD62P expression.
-
Compare the results from samples treated with PF4 (58-70) and the agonist to those treated with the agonist alone.
-
Visualizations
Caption: Workflow for the monocyte tissue factor activity assay.
Caption: Hypothesized signaling pathway in monocytes.
References
- 1. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State of the Art in Platelet Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Platelet Factor 4-Dependent Platelet Activation Assay Facilitates Early Detection of Pathogenic Heparin-Induced Thrombocytopenia Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A prospective, blinded study of a PF4-dependent assay for HIT diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
quality control measures for commercially available Platelet Factor 4 (58-70)
Welcome to the technical support center for commercially available Platelet Factor 4 (58-70). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, handling, and troubleshooting for experiments involving this synthetic peptide.
Frequently Asked Questions (FAQs)
Q1: What are the standard storage and handling procedures for lyophilized Platelet Factor 4 (58-70)?
A1: Lyophilized PF4 (58-70) should be stored at -20°C, and for long-term stability, it should be kept desiccated.[1][2] Under these conditions, the lyophilized powder is typically stable for several months to years.[1]
Q2: How should I properly reconstitute lyophilized PF4 (58-70) for my experiments?
A2: It is recommended to reconstitute the peptide in sterile, distilled water or an appropriate aqueous buffer (e.g., PBS) to a stock concentration of at least 100 µg/mL.[2] Gently vortex or sonicate to ensure complete dissolution. For use in cellular assays, ensure the solvent is compatible with your experimental system.
Q3: What level of purity is considered acceptable for commercial PF4 (58-70)?
A3: For most research applications, a purity of greater than 95% as determined by HPLC is recommended.[2][3] Some suppliers may offer higher purity grades, such as >99%.[1] Insufficient purity can lead to inconsistent or erroneous results in sensitive assays.[4]
Q4: Why is endotoxin contamination a concern for PF4 (58-70) peptides?
A4: Endotoxins, which are lipopolysaccharides from gram-negative bacteria, can be introduced during peptide synthesis and purification.[5] Even at very low concentrations, endotoxins can trigger potent, unwanted immune responses in cell-based assays, leading to erratic or misleading data.[5] Therefore, for any in vitro or in vivo experiments involving cells, using a peptide with a guaranteed low endotoxin level (e.g., ≤0.01 EU/µg) is critical.[5]
Q5: What are the essential quality control tests performed on synthetic peptides like PF4 (58-70)?
A5: The primary quality control measures include High-Performance Liquid Chromatography (HPLC) to determine purity and Mass Spectrometry (MS) to confirm the correct molecular weight and identity of the peptide.[6][7][8] Amino acid analysis may also be used to confirm composition.[8][9]
Troubleshooting Guides
Peptide Reconstitution & Stability
Q: My lyophilized PF4 (58-70) peptide is difficult to dissolve. What steps can I take?
A: If the peptide does not readily dissolve in your chosen solvent, gentle warming (to ~37°C) or brief sonication can aid dissolution. Ensure you are using a recommended solvent and that the pH of the buffer is appropriate. Peptides with basic residues, like PF4, may dissolve better in slightly acidic solutions. If problems persist, contact the supplier for specific guidance on their formulation.
Q: I observed precipitation in my peptide stock solution after a freeze-thaw cycle. Why did this happen and is the peptide still usable?
A: Repeated freeze-thaw cycles can degrade peptide stability and lead to aggregation or precipitation.[1][2] It is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid this.[1][3] If precipitation is observed, the solution is no longer homogenous, and its concentration is unreliable. It is not recommended for use in quantitative experiments.
Unexpected Experimental Results
Q: My cell-based assay is yielding inconsistent or unexpected results. Could the PF4 (58-70) peptide be the cause?
A: Yes, several factors related to the peptide could be responsible:
-
Endotoxin Contamination: This is a major cause of variability in cellular assays, as endotoxins can stimulate immune cells independently of the peptide's activity.[5] Use an endotoxin-controlled grade of peptide or test your current batch for endotoxin levels.
-
Low Purity: The presence of impurities, such as truncated or modified peptide sequences, can interfere with the assay or have off-target effects.[4]
-
Incorrect Peptide Concentration: This could be due to improper reconstitution, degradation over time, or adsorption of the peptide to plasticware.
Q: My functional assay, such as a heparin-binding ELISA or a cell migration assay, shows low or no activity. What are the potential peptide-related issues?
A: Low activity can stem from several sources:
-
Peptide Degradation: Improper storage or handling may have degraded the peptide.
-
Incorrect Folding/Conformation: While PF4 (58-70) is a small peptide, its ability to interact with targets like heparin may depend on its conformation, which can be influenced by the solvent and pH.
-
Supplier Batch-to-Batch Variability: There may be inconsistencies between different lots of the peptide. It is good practice to validate each new batch.
-
Assay Conditions: Ensure that the buffer, pH, and incubation times are optimized for the specific interaction you are studying. For example, the formation of PF4/heparin complexes is dependent on the molar ratio of the reactants.[10][11]
Analytical QC Issues
Q: The supplier's datasheet indicates >95% purity, but my in-house HPLC analysis shows multiple peaks. How should I interpret this?
A: This discrepancy can arise from several factors:
-
Different HPLC Conditions: The column, mobile phase, and gradient used for analysis can significantly affect the resulting chromatogram. Ensure your method is suitable for this specific peptide.
-
Peptide Instability: The peptide may have degraded during shipping, storage, or handling, resulting in new impurity peaks.
-
Peptide Aggregation: The peptide may be forming aggregates, which can appear as separate, often broader, peaks in the chromatogram.
Q: My mass spectrometry (MS) analysis shows a molecular weight that does not match the theoretical mass of PF4 (58-70). What could be the reason?
A: A mismatch in molecular weight is a critical issue that points to a problem with the peptide's identity.[6][7]
-
Incorrect Sequence: The peptide may have an incorrect amino acid sequence. MS/MS sequencing can be used to verify the sequence integrity.[7]
-
Unexpected Modifications: The peptide may have modifications (e.g., oxidation) that occurred during synthesis or storage.
-
Presence of Adducts: The observed mass may correspond to the peptide forming an adduct with salts or other small molecules from the buffer (e.g., sodium or potassium adducts).
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for Commercial PF4 (58-70)
| Parameter | Specification | Method | Purpose |
| Purity | ≥95% (Research Grade) ≥98% (High Purity Grade) | RP-HPLC | Ensures that the majority of the material is the target peptide, minimizing off-target effects from impurities. |
| Identity | Correct Molecular Weight Confirmed | MALDI-TOF or ESI-MS | Verifies that the peptide has the correct chemical composition and sequence.[6][12] |
| Endotoxin Level | ≤1.0 EU/µg (Standard) ≤0.01 EU/µg (Low Endotoxin) | LAL Assay | Critical for preventing non-specific activation in cell-based assays and in vivo studies.[5] |
| Physical Form | Lyophilized Powder | N/A | Provides long-term stability for storage and shipping.[1][2] |
| Counter-ion | TFA or Acetate | HPLC/MS | Indicates the salt form of the peptide, which can affect pH upon reconstitution and overall peptide content. |
Key Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general methodology for assessing the purity of PF4 (58-70). Specific parameters may need optimization.
-
Preparation of Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Reconstitute the peptide in Solvent A to a concentration of 1 mg/mL.
-
HPLC System & Column: Use a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Gradient: A linear gradient from 5% Solvent B to 60% Solvent B over 30 minutes is a typical starting point.
-
-
Analysis: Inject 10-20 µL of the sample. Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines a general procedure for verifying the molecular weight of PF4 (58-70).
-
Method Selection: Either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS can be used.[13]
-
Sample Preparation (MALDI-TOF):
-
Prepare a 1 mg/mL solution of the peptide in 0.1% TFA.
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile, 0.1% TFA.
-
Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry slightly.
-
Spot 1 µL of the peptide solution onto the same spot and allow it to co-crystallize.
-
-
Sample Preparation (ESI-MS):
-
Dilute the peptide to ~10-50 µM in a suitable solvent for infusion (e.g., 50% acetonitrile, 0.1% formic acid).
-
Alternatively, the effluent from an LC system can be directly analyzed (LC-MS).[14]
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the theoretical molecular weight of PF4 (58-70).
-
Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass. The result should be within the acceptable mass accuracy of the instrument.
Protocol 3: Endotoxin Level Determination (LAL Chromogenic Assay)
This protocol is based on the Limulus Amebocyte Lysate (LAL) chromogenic assay, a common method for endotoxin detection.[15]
-
Materials: Use a commercial chromogenic LAL endotoxin detection kit. All materials (pipette tips, tubes, water) must be pyrogen-free.
-
Standard Curve Preparation: Prepare a series of endotoxin standards according to the kit manufacturer's instructions.
-
Sample Preparation: Reconstitute and dilute the PF4 (58-70) peptide in pyrogen-free water to a concentration within the assay's detection range. A dilution series may be necessary to overcome potential inhibition or enhancement.
-
Assay Procedure:
-
Add standards and samples to a pyrogen-free 96-well plate.
-
Add the LAL reagent to each well and mix.
-
Incubate the plate at 37°C for the time specified by the manufacturer.
-
Add the chromogenic substrate solution to each well and incubate at 37°C. The activated enzyme cleaves the substrate, resulting in the release of a yellow-colored product.[15]
-
Add a stop solution to halt the reaction.
-
-
Analysis: Read the absorbance of the plate at 405 nm using a microplate reader. Calculate the endotoxin concentration in the sample by comparing its absorbance to the standard curve. The result is typically expressed in Endotoxin Units per microgram (EU/µg).
Visualizations
Caption: General Quality Control Workflow for PF4 (58-70).
Caption: Troubleshooting Workflow for Inconsistent Experimental Results.
Caption: Simplified PF4-Heparin Signaling Concept.
References
- 1. adooq.com [adooq.com]
- 2. prospecbio.com [prospecbio.com]
- 3. chromatec.de [chromatec.de]
- 4. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality control of synthetic peptides [innovagen.com]
- 8. intavispeptides.com [intavispeptides.com]
- 9. usp.org [usp.org]
- 10. researchgate.net [researchgate.net]
- 11. Current Perspectives on Diagnostic Assays and Anti-PF4 Antibodies for the Diagnosis of Heparin-Induced Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uspnf.com [uspnf.com]
Validation & Comparative
Cross-Reactivity of Anti-Platelet Factor 4 Antibodies with Other Chemokines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies against Platelet Factor 4 (PF4 or CXCL4) with other chemokines. While this guide addresses general anti-PF4 antibody cross-reactivity, it is important to note a lack of specific experimental data for antibodies targeting the C-terminal peptide sequence 58-70 of PF4. The primary focus of existing research lies on the polyclonal antibodies implicated in Heparin-Induced Thrombocytopenia (HIT) and Vaccine-Induced Immune Thrombotic Thrombocytopenia (VITT), which typically recognize conformational epitopes on the PF4 tetramer complexed with polyanions.
Executive Summary
Anti-Platelet Factor 4 (PF4) antibodies, particularly those associated with HIT and VITT, are highly specific for PF4 complexed with polyanions like heparin. Studies investigating the cross-reactivity of these antibodies with other chemokines have generally shown a lack of significant binding. This specificity is crucial for the pathological mechanism of HIT, where the antibodies activate platelets via their FcγRIIa receptors after binding to the PF4/heparin complex on the platelet surface.
Cross-Reactivity Data
Data on the cross-reactivity of anti-PF4 antibodies with other chemokines is sparse and primarily derived from studies aiming to confirm the specificity of HIT antibodies. The available information is summarized in the table below.
| Chemokine Tested | Common Name | Cross-Reactivity with Anti-PF4 Antibodies | Supporting Evidence |
| CXCL8 | Interleukin-8 (IL-8) | No significant cross-reactivity reported | Immunoassays in HIT diagnostics show high specificity for PF4/heparin complexes. |
| CXCL1 | GROα | No significant cross-reactivity reported | Lack of interference from other chemokines in functional assays for HIT. |
| CXCL10 | IP-10 | No significant cross-reactivity reported | Specificity studies of HIT antibodies. |
Note: The absence of reported cross-reactivity in the literature strongly suggests that anti-PF4 antibodies are highly specific to PF4, particularly when it forms complexes with polyanions. The unique conformational epitopes presented by the PF4 tetramer in these complexes are likely not mimicked by other chemokines.
Experimental Protocols
The assessment of antibody cross-reactivity is critical. Below are detailed methodologies for key experiments used to characterize anti-PF4 antibodies and could be adapted to test for cross-reactivity with other chemokines.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol is designed to determine if anti-PF4 antibodies bind to other chemokines.
Methodology:
-
Coating: Microtiter plates are coated overnight at 4°C with 1-5 µg/mL of purified recombinant chemokines (e.g., PF4, CXCL8, CXCL1, CXCL10) in a coating buffer (e.g., PBS, pH 7.4).
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Antibody Incubation: Patient serum or purified anti-PF4 antibodies are diluted in blocking buffer and added to the wells. The plates are incubated for 1-2 hours at room temperature.
-
Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG) is added.
-
Substrate Addition: Following another wash step, a chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The optical density is measured using a microplate reader. A significant signal in wells coated with chemokines other than PF4 would indicate cross-reactivity.
Serotonin Release Assay (SRA)
The SRA is a functional assay to determine if antibodies can activate platelets in the presence of an antigen. This can be adapted to test for cross-reactivity by replacing PF4/heparin with other chemokines.
Methodology:
-
Platelet Preparation: Platelet-rich plasma is obtained from healthy donors. Platelets are washed and labeled with ¹⁴C-serotonin.
-
Incubation: The labeled platelets are incubated with patient serum (containing antibodies) and the test chemokine (e.g., CXCL8, CXCL1) at various concentrations. Control reactions include PF4 with and without heparin.
-
Reaction Termination: The reaction is stopped by centrifugation.
-
Measurement of Serotonin Release: The radioactivity in the supernatant is measured using a scintillation counter.
-
Data Analysis: The percentage of serotonin release is calculated. Significant serotonin release in the presence of a chemokine other than PF4 would indicate functional cross-reactivity.
Heparin-Induced Platelet Aggregation (HIPA) Assay
The HIPA test is another functional assay that measures platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: PRP is prepared from the blood of healthy donors.
-
Incubation: Patient serum is mixed with the donor PRP. The test chemokine is then added. Controls with low-dose (0.1-0.5 IU/mL) and high-dose (100 IU/mL) heparin plus PF4 are included.
-
Aggregation Monitoring: Platelet aggregation is monitored over time using a platelet aggregometer.
-
Data Analysis: A significant increase in platelet aggregation in the presence of a chemokine other than PF4 would suggest cross-reactivity.
Signaling Pathways and Experimental Workflow
Understanding the signaling pathways of PF4 and other chemokines provides a basis for predicting potential downstream effects of cross-reactive antibodies.
Platelet Factor 4 (PF4/CXCL4) Signaling
PF4 signals through the G-protein coupled receptor CXCR3B and also interacts with glycosaminoglycans (GAGs) on the cell surface. Its signaling is primarily associated with angiostatic effects and modulation of immune responses. Recent studies have also implicated the c-Mpl-JAK2 pathway in PF4-mediated platelet activation.
Caption: Simplified PF4 signaling pathways.
CXCL8 (IL-8) and CXCL1 (GROα) Signaling
CXCL8 and CXCL1 are pro-inflammatory chemokines that primarily signal through the CXCR1 and CXCR2 receptors, leading to neutrophil recruitment and activation.
Caption: Key signaling pathways for CXCL8 and CXCL1.
Experimental Workflow for Cross-Reactivity Testing
The logical flow for assessing antibody cross-reactivity is depicted below.
Caption: Workflow for antibody cross-reactivity testing.
Conclusion
The available evidence strongly indicates that anti-PF4 antibodies, especially those implicated in pathological conditions like HIT, are highly specific and do not exhibit significant cross-reactivity with other chemokines such as CXCL8 and CXCL1. This specificity is a cornerstone of their pathogenic mechanism. Further research focusing specifically on antibodies generated against the PF4 (58-70) peptide would be necessary to definitively rule out any potential for cross-reactivity of this specific antibody population. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.
Independent Validation of Platelet Factor 4 (58-70) Findings: A Comparative Guide
This guide provides an objective comparison of the biological activities of the Platelet Factor 4 (PF4) fragment (58-70) with the full-length native PF4 protein and other relevant peptides. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies for key experiments.
Data Presentation: Comparative Analysis of Biological Activity
The following tables summarize the quantitative and qualitative findings from independent studies, comparing the efficacy of PF4 (58-70) to full-length PF4 and the related peptide PF4 (47-70) in various biological assays.
Table 1: Comparison of Heparin-Binding Affinity
| Molecule | Elution Concentration from Heparin-Agarose (M NaCl) | Binding Affinity | Reference |
| Intact Platelet Factor 4 | 1.4 M | Strong | [1] |
| PF4 C-terminal peptide (58-70) | 0.2-0.5 M | Weak | [1][2] |
| PF4 C-terminal peptide (47-70) | 0.2-0.5 M | Weak | [1][2] |
Table 2: Comparison of Anti-Angiogenic Activity
| Molecule/Peptide | Inhibition of Endothelial Cell Proliferation | Inhibition of in vitro Tube Formation | Reference |
| PF4 (47-70) | Yes (at 10 µmol/L) | Yes (at 10 µmol/L) | [3][4][5] |
| PF4 (58-70) | No effect | No effect | [3][4][5] |
Table 3: Comparison of Effect on Monocyte Tissue Factor Activity
| Molecule/Peptide | Enhancement of LPS-Induced Tissue Factor Activity | Dependency | Reference |
| Purified Platelet Factor 4 | Dose-dependent enhancement | Granulocyte-dependent | [6][7][8] |
| PF4 (58-70) | Dose-dependent enhancement | Granulocyte-dependent | [6][7][8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison tables to allow for independent validation and replication of the findings.
Heparin-Binding Affinity Assay
Principle: This assay determines the binding strength of proteins and peptides to heparin, a highly sulfated glycosaminoglycan. The affinity is measured by the salt concentration required to elute the bound molecule from a heparin-agarose column.
Protocol:
-
Column Preparation: A column is packed with heparin-agarose beads.
-
Sample Loading: The protein or peptide of interest (e.g., intact PF4, PF4 (58-70)) is loaded onto the column in a low-salt buffer.
-
Washing: The column is washed with the low-salt buffer to remove any unbound molecules.
-
Elution: A salt gradient (e.g., 0.1 M to 2.0 M NaCl) is applied to the column.
-
Fraction Collection: Fractions are collected as the salt concentration increases.
-
Analysis: The protein content of each fraction is determined (e.g., by measuring absorbance at 280 nm). The salt concentration at which the molecule elutes indicates its binding affinity.[1]
In Vitro Angiogenesis Assay (Tube Formation)
Principle: This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures when cultured on a basement membrane extract (e.g., Matrigel). The inhibition of this process is a measure of anti-angiogenic activity.
Protocol:
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are treated with the test substance (e.g., PF4 (47-70), PF4 (58-70)) at various concentrations. A positive control (e.g., VEGF) and a negative control (media alone) are included.
-
Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points using image analysis software.[3][4][5]
Monocyte Tissue Factor Activity Assay
Principle: This assay measures the procoagulant activity of tissue factor (TF) expressed on the surface of monocytes. The assay is based on the ability of TF to initiate the coagulation cascade, leading to the formation of a fibrin clot.
Protocol:
-
Cell Stimulation: Monocytes, either isolated or in whole blood, are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test substance (e.g., purified PF4, PF4 (58-70)).
-
Incubation: The cell suspension is incubated to allow for TF expression.
-
Coagulation Initiation: Recalcified plasma is added to the cell suspension to initiate coagulation.
-
Clotting Time Measurement: The time to fibrin clot formation is measured using a coagulometer. A shorter clotting time indicates higher TF activity.
-
Data Analysis: The TF activity is expressed relative to a standard curve generated with a known TF preparation.[6][7][8]
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
References
- 1. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Inhibition of in vitro angiogenesis by platelet factor-4-derived peptides and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS‐induced tissue factor activity in monocytes | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Heparin-Binding Peptides in Angiogenesis: Unraveling the Roles of Platelet Factor 4 (PF4) Derivatives and Thrombospondin-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Platelet Factor 4 (PF4)-derived peptides and other key heparin-binding peptides in the regulation of angiogenesis. Drawing upon experimental data, we delve into their mechanisms of action, comparative efficacy, and the signaling pathways they modulate. This document aims to be an objective resource for researchers investigating novel pro- and anti-angiogenic therapies.
Introduction to Heparin-Binding Peptides in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated process crucial for development, wound healing, and various pathological conditions, including cancer. Heparan sulfate proteoglycans (HSPGs) on the surface of endothelial cells play a pivotal role in modulating angiogenesis by interacting with a variety of heparin-binding growth factors and inhibitors. This guide focuses on a comparative analysis of several heparin-binding peptides, with a central focus on derivatives of Platelet Factor 4 (PF4) and Thrombospondin-1 (TSP-1).
A key clarification in the study of PF4's anti-angiogenic properties is the distinction between its C-terminal fragments. While the full-length PF4 protein exhibits anti-angiogenic activity, studies have shown that the shorter peptide, PF4 (58-70) , which contains the primary heparin-binding domain, is largely inactive in inhibiting angiogenesis[1][2]. In contrast, the longer C-terminal fragment, PF4 (47-70) , demonstrates significant anti-angiogenic effects[1][2][3]. This guide will, therefore, focus on the active PF4 (47-70) fragment for a meaningful comparison with other heparin-binding peptides.
We will compare the anti-angiogenic properties of PF4 (47-70) with its more potent non-allelic variant, CXCL4L1 , and the context-dependent roles of heparin-binding domains from Thrombospondin-1 (TSP-1) .
Comparative Efficacy in Angiogenesis Assays
The following tables summarize quantitative data from key in vitro and in vivo angiogenesis assays, comparing the effects of PF4 (47-70), CXCL4L1, and relevant TSP-1 fragments.
Table 1: In Vitro Endothelial Cell Migration/Invasion Assays
| Peptide | Assay Type | Cell Type | Concentration | % Inhibition of Migration | Citation(s) |
| PF4 (47-70) | Boyden Chamber | HMVEC | 50 ng/mL | Marginal Inhibition | [4] |
| CXCL4L1 | Boyden Chamber | HMVEC | from 5 ng/mL | Significant Inhibition | [4] |
| CXCL4L1 (47-70) | Wound Healing | HMVEC | 2.5 nmol/L | Significantly more potent than PF4(47-70) | [5][6] |
| PF4 (47-70) | Wound Healing | HMVEC | 12.5 nmol/L | Effective Inhibition | [5][6] |
HMVEC: Human Microvascular Endothelial Cells
Table 2: In Vitro Tube Formation Assays
| Peptide | Assay Type | Concentration | % Inhibition of Tube Formation | Citation(s) |
| PF4 (47-70) | Matrigel Assay | 10 µmol/L | Complete Inhibition (FGF-2 or VEGF induced) | [2] |
| CXCL4L1 | Matrigel Assay | 20-100 ng/mL | Significant Reduction | [2] |
| PF4 | Matrigel Assay | 1000 ng/mL | No Significant Effect | [2] |
| CXCL4L1 (47-70) | Matrigel Assay | 60 nmol/L | Significantly more potent than PF4(47-70) | [5][6] |
| PF4 (47-70) | Matrigel Assay | 300 nmol/L | Effective Inhibition | [5][6] |
| TSP-1 (TSR domains) | Matrigel Assay | Not specified | Inhibition | [7] |
Table 3: Ex Vivo and In Vivo Angiogenesis Assays
| Peptide | Assay Type | Model | Finding | Citation(s) |
| PF4 (47-70) | Rat Aortic Ring | Serum-free | 89% reduction in microvessel outgrowth (at 20 µM) | [3] |
| CXCL4L1 | Rat Cornea Micropocket | bFGF-induced | More effective inhibition than PF4 | [8] |
| CXCL4L1 (47-70) | B16 Melanoma in mice | In vivo | More extensive inhibition of tumor growth than PF4(47-70) | [5][6] |
| TSP-1 (25 kDa heparin-binding fragment) | Rabbit Cornea | In vivo | Pro-angiogenic; comparable to FGF-2 | [9][10] |
| TSP-1 (140 kDa fragment) | Rabbit Cornea | FGF-2 induced | Anti-angiogenic | [9][10] |
| TSP-1 (full-length) | Rabbit Cornea | FGF-2 induced | Inhibitory | [9][10] |
Signaling Pathways and Mechanisms of Action
The biological effects of these heparin-binding peptides are mediated through their interaction with specific receptors on endothelial cells, triggering distinct downstream signaling cascades.
PF4 (47-70) and CXCL4L1: Antagonizing Pro-angiogenic Signaling
Both PF4 and its more potent variant, CXCL4L1, exert their anti-angiogenic effects primarily by interfering with the signaling of major pro-angiogenic growth factors like FGF-2 and VEGF. They are known to bind to the CXCR3B receptor on endothelial cells[11][12][13]. Activation of CXCR3B is associated with an anti-proliferative and pro-apoptotic cellular response.
The signaling cascade involves the inhibition of key downstream pathways essential for endothelial cell proliferation and migration, such as the MAPK/ERK pathway. CXCL4L1 and CXCL4 have been shown to inhibit ERK phosphorylation in endothelial cells[1]. Furthermore, they activate p38 MAPK and Src kinase[1].
PF4/CXCL4L1 signaling pathway in endothelial cells.
Thrombospondin-1: A Double-Edged Sword in Angiogenesis
Thrombospondin-1 (TSP-1) exhibits a complex, context-dependent role in angiogenesis, with different domains of the protein eliciting opposing effects. Its N-terminal heparin-binding domain has been shown to be pro-angiogenic, while other domains, particularly the type 1 repeats (TSRs), are potently anti-angiogenic[8][9][10].
The anti-angiogenic effects of TSP-1 are primarily mediated through its interaction with the CD36 and CD47 receptors on endothelial cells[13][14][15][16]. Binding to CD36 can induce endothelial cell apoptosis and inhibit migration[13]. The interaction with CD47 can disrupt nitric oxide (NO) signaling and inhibit VEGF receptor 2 (VEGFR2) activation, thereby suppressing pro-angiogenic signals[14][15][16]. TSP-1 also interacts with various integrins, such as α3β1, α4β1, and α9β1, which can modulate endothelial cell adhesion, migration, and proliferation in a complex manner[11][17].
Conversely, the N-terminal heparin-binding domain of TSP-1 can promote angiogenesis, potentially by interacting with different sets of receptors or by modulating the extracellular matrix in a pro-angiogenic manner[9][10].
Thrombospondin-1 signaling in endothelial cells.
Experimental Protocols
Detailed methodologies for the key angiogenesis assays cited in this guide are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Workflow:
Tube Formation Assay Workflow.
Protocol:
-
Thaw Matrigel® on ice and pipette into pre-chilled 96-well plates.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium.
-
Add the cell suspension to the Matrigel-coated wells.
-
Add the test peptides at various concentrations to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Visualize and capture images of the formed tubular networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Boyden Chamber Migration Assay
This assay measures the chemotactic response of endothelial cells to pro- or anti-migratory stimuli.
Workflow:
Boyden Chamber Migration Assay Workflow.
Protocol:
-
Prepare a Boyden chamber apparatus with a porous membrane (typically 8 µm pores for endothelial cells) separating the upper and lower wells.
-
Add a chemoattractant (e.g., VEGF or FGF-2) to the lower chamber.
-
Harvest and resuspend endothelial cells in a serum-free medium.
-
Place the cell suspension in the upper chamber.
-
Add the test peptides to either the upper or lower chamber to assess their effect on migration.
-
Incubate the chamber at 37°C for 4-6 hours.
-
Remove the non-migrated cells from the top surface of the membrane.
-
Fix and stain the cells that have migrated to the bottom surface of the membrane.
-
Count the number of migrated cells in several microscopic fields to quantify cell migration.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex, three-dimensional model of angiogenesis, incorporating aspects of cell sprouting and invasion into a matrix.
Protocol:
-
Dissect the thoracic aorta from a rat under sterile conditions and clean it of surrounding tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
Embed the aortic rings in a collagen or Matrigel matrix in a culture plate.
-
Add culture medium, with or without pro-angiogenic stimuli and the test peptides.
-
Incubate the plate at 37°C, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings over several days to a week.
-
Quantify the angiogenic response by measuring the number and length of the sprouting microvessels.
Corneal Micropocket Assay
This in vivo assay assesses the pro- or anti-angiogenic potential of substances in the naturally avascular cornea.
Protocol:
-
Prepare slow-release pellets containing the test substance (e.g., PF4 peptides, CXCL4L1) and a pro-angiogenic factor (e.g., FGF-2 or VEGF).
-
Under anesthesia, create a small pocket in the cornea of a host animal (typically a mouse or rabbit).
-
Implant the pellet into the corneal pocket.
-
Observe the eye daily for the growth of new blood vessels from the limbus towards the pellet.
-
After a set period (usually 5-7 days), quantify the angiogenic response by measuring the length and area of the neovascularization.
Conclusion
The heparin-binding peptides derived from Platelet Factor 4 and Thrombospondin-1 represent a fascinating and complex area of angiogenesis research. This guide highlights several key takeaways for researchers in this field:
-
Specificity of PF4 fragments is crucial: The anti-angiogenic activity resides in the PF4 (47-70) fragment, while the shorter PF4 (58-70) peptide is inactive. This distinction is critical for the design and interpretation of experiments.
-
CXCL4L1 is a more potent anti-angiogenic agent than PF4: The non-allelic variant of PF4, CXCL4L1, and its C-terminal fragment consistently demonstrate superior anti-angiogenic and anti-tumor effects compared to their PF4 counterparts.
-
Thrombospondin-1 has a dual, context-dependent role: The pro- or anti-angiogenic effects of TSP-1 are dependent on the specific domain, its concentration, and the cellular context. Its N-terminal heparin-binding domain can promote angiogenesis, while other domains are potent inhibitors.
-
Distinct signaling pathways offer multiple therapeutic targets: The different receptors and downstream signaling cascades activated by these peptides provide a range of potential targets for the development of novel pro- or anti-angiogenic drugs.
Future research should focus on further elucidating the intricate signaling networks and conducting direct, quantitative comparisons of these peptides in standardized preclinical models to better understand their therapeutic potential.
References
- 1. Cell Contact–dependent Activation of α3β1 Integrin Modulates Endothelial Cell Responses to Thrombospondin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiostatic and chemotactic activities of the CXC chemokine CXCL4L1 (platelet factor-4 variant) are mediated by CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The COOH-terminal peptide of platelet factor-4 variant (CXCL4L1/PF-4var47-70) strongly inhibits angiogenesis and suppresses B16 melanoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phoenixpeptide.com [phoenixpeptide.com]
- 7. Thrombospondins function as regulators of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. ahajournals.org [ahajournals.org]
- 11. An Alternatively Spliced Variant of CXCR3 Mediates the Inhibition of Endothelial Cell Growth Induced by IP-10, Mig, and I-TAC, and Acts as Functional Receptor for Platelet Factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Frontiers | Endothelial Cell Behavior Is Determined by Receptor Clustering Induced by Thrombospondin-1 [frontiersin.org]
- 14. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty Acids, CD36, Thrombospondin-1, and CD47 in Glioblastoma: Together and/or Separately? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. molbiolcell.org [molbiolcell.org]
Unraveling the Interaction Landscape of Platelet Factor 4 and its C-terminal Fragment (58-70)
A Comparative Guide for Researchers
Platelet Factor 4 (PF4), also known as CXCL4, is a chemokine released from activated platelets that plays a complex role in various physiological and pathological processes, including coagulation, inflammation, and angiogenesis. The biological activities of PF4 are mediated through its interactions with a range of cell surface receptors. While the interactions of the full-length protein are increasingly understood, the specific receptor for its C-terminal fragment, PF4 (58-70), remains an area of active investigation. This guide provides a comparative overview of the confirmed receptors for full-length PF4 and discusses the current understanding of the biological activities associated with the PF4 (58-70) peptide, offering valuable insights for researchers, scientists, and drug development professionals.
Full-Length Platelet Factor 4 (CXCL4) Receptor Interactions
Full-length PF4 does not interact with the typical CXCR1/2 receptors common to many CXC chemokines due to the absence of the N-terminal ELR motif.[1] Instead, it has been shown to bind to a distinct set of receptors, often in a manner influenced by its high affinity for glycosaminoglycans (GAGs) like heparan sulfate on the cell surface.[2][3] The primary confirmed receptors for full-length PF4 are CXCR3B, Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1), and the Low-Density Lipoprotein Receptor (LDL-R).
Quantitative Data on Full-Length PF4 Receptor Binding
| Ligand | Receptor | Cell Type/System | Binding Affinity (Kd/IC50) | Experimental Method |
| Full-length PF4 | CXCR3B | Endothelial cells | Not explicitly quantified in reviewed literature, but functional inhibition observed. | Functional assays (e.g., inhibition of angiogenesis) |
| Full-length PF4 | LRP1 | Megakaryocytes, Endothelial cells | Not explicitly quantified in reviewed literature, but functional inhibition observed. | Functional assays (e.g., regulation of megakaryopoiesis)[4] |
| Full-length PF4 | LDL-R | CHO cells, Human fibroblasts | Half-maximal binding at ~0.5 µg/mL (~64 nM) | ELISA-based binding assay[5][6] |
Experimental Protocols
1. Cell Culture and Receptor Expression:
-
CXCR3B: Human microvascular endothelial cells (HMVECs) endogenously expressing CXCR3B are commonly used.
-
LRP1: Murine megakaryocyte cell lines or primary bone marrow-derived megakaryocytes are suitable models.[4]
-
LDL-R: Chinese Hamster Ovary (CHO) cells or human fibroblasts are often utilized. For enhanced signal, cells can be transfected to overexpress the LDL-R.[5][6]
2. Radioligand Binding Assay (for LDL-R):
-
Ligand Labeling: Recombinant human PF4 is radiolabeled with ¹²⁵I using standard methods (e.g., Iodogen).
-
Binding Reaction: Cells are incubated with increasing concentrations of ¹²⁵I-PF4 in a suitable binding buffer (e.g., DMEM with 0.1% BSA) at 4°C to prevent internalization.
-
Competition Assay: To determine specific binding, parallel incubations are performed in the presence of a 100-fold excess of unlabeled PF4.
-
Separation and Detection: Unbound ligand is removed by washing with ice-cold buffer. The amount of cell-bound radioactivity is quantified using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) is determined by Scatchard analysis or non-linear regression of the saturation binding data.
3. Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay (for LDL-R):
-
Plate Coating: A recombinant soluble form of the LDL-R is coated onto microtiter plates.
-
Binding: Increasing concentrations of PF4 are added to the wells and incubated to allow binding.
-
Detection: Bound PF4 is detected using a specific primary antibody against PF4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Data Analysis: The absorbance is measured, and the concentration of PF4 required for half-maximal binding is determined.[5][6]
4. Functional Assays (for CXCR3B and LRP1):
-
Chemotaxis Assay: The ability of PF4 to induce migration of cells expressing the receptor of interest is measured using a Boyden chamber assay.
-
Signaling Pathway Analysis: Downstream signaling events following PF4 binding, such as phosphorylation of specific kinases, are assessed by Western blotting or other immunoassays.
-
Biological Response Measurement: The effect of PF4 on specific cellular functions, such as angiogenesis (for CXCR3B) or megakaryocyte differentiation (for LRP1), is quantified.[4]
The Enigmatic Interaction of the PF4 (58-70) Fragment
The C-terminal fragment of PF4, encompassing amino acids 58-70, has been investigated for its biological activity, with some studies suggesting it can mimic certain actions of the full-length protein, while others indicate a lack of effect in specific contexts.
Biological Activities of PF4 (58-70)
-
Pro-inflammatory Effects: The PF4 (58-70) peptide has been shown to potentiate the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) by monocytes when stimulated with lipopolysaccharide (LPS).[7] In one study, 50 µg/ml of PF4 (58-70) increased LPS-induced IL-8 levels in whole blood by 115%.[7]
-
Immunosuppressive Properties: The C-terminal tridecapeptide (58-70) has been reported to have immunosuppressive effects in mice.[8]
-
Contrasting Findings in Angiogenesis and Megakaryopoiesis: While the larger C-terminal fragment PF4 (47-70) demonstrates inhibitory effects on angiogenesis and megakaryocytopoiesis, the shorter PF4 (58-70) peptide was found to be inactive in these assays.[9][10]
The lack of a confirmed, specific receptor for PF4 (58-70) makes a direct comparative analysis of its binding characteristics impossible at this time. The observed biological effects may be mediated by low-affinity interactions with cell surface GAGs, which could then modulate other signaling pathways, or through a yet-to-be-identified receptor.
Visualizing the Molecular Interactions
To aid in the conceptualization of the known and potential interactions of PF4 and its fragments, the following diagrams illustrate a key signaling pathway for the full-length protein and a generalized workflow for investigating such interactions.
Caption: Signaling pathway of full-length PF4 via the LRP1 receptor.
Caption: Generalized experimental workflow for receptor binding analysis.
Conclusion
The interaction of full-length Platelet Factor 4 with its receptors, particularly CXCR3B, LRP1, and LDL-R, is a critical area of study for understanding its diverse biological roles. While the C-terminal fragment PF4 (58-70) exhibits some biological activities, its specific receptor remains to be elucidated. This guide provides a summary of the current knowledge and highlights the need for further research to definitively identify and characterize the receptor for this and other PF4-derived peptides. Such studies will be instrumental in developing targeted therapeutics that can modulate the multifaceted effects of this important chemokine.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of platelet factor 4 with the vessel wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemokine CXCL4 interactions with extracellular matrix proteoglycans mediate widespread immune cell recruitment independent of chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet factor 4 regulates megakaryopoiesis through low-density lipoprotein receptor–related protein 1 (LRP1) on megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Platelet factor 4 binds to low-density lipoprotein receptors and disrupts the endocytic machinery, resulting in retention of low-density lipoprotein on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Platelet Factor-4 (Human, 58 – 70) › PeptaNova [peptanova.de]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
A Researcher's Guide to Commercial PF4 (58-70) Peptides: A Comparative Overview
For researchers in hematology, immunology, and drug development, the platelet factor 4 (PF4) (58-70) peptide is a critical tool, particularly in the study of heparin-induced thrombocytopenia (HIT). This C-terminal fragment of PF4 is a key antigenic determinant in the formation of pathogenic antibodies that drive this life-threatening disorder. The choice of a high-quality synthetic peptide is paramount for reliable and reproducible experimental results. This guide provides a side-by-side comparison of commercially available PF4 (58-70) peptides, supported by experimental data and detailed protocols for their evaluation.
Product Comparison
Table 1: Comparison of Commercial PF4 (58-70) Peptides
| Feature | Supplier A (e.g., PeptaNova) | Supplier B (e.g., MedChemExpress) | Research Grade Benchmark |
| Purity (by HPLC) | >99%[1] | >98% | >95% (as reported in various studies) |
| Molecular Formula | C₇₆H₁₃₃N₁₇O₁₈[1] | C₇₆H₁₃₃N₁₇O₁₈ | C₇₆H₁₃₃N₁₇O₁₈ |
| Molecular Weight | 1573.0 g/mol [1] | 1573.0 g/mol | 1573.0 g/mol |
| Formulation | Lyophilized powder[1] | Lyophilized powder | Lyophilized powder |
| Biological Activity | Potent immunosuppressor in mice models.[1] | Contains the major heparin-binding domain.[2] | Binds to heparin; recognized by HIT antibodies. |
| Storage | -20°C[1] | -20°C | -20°C to -80°C |
Note: The information for Supplier A and B is based on publicly available data from their respective websites. The "Research Grade Benchmark" is a composite representation of what is typically reported in peer-reviewed publications utilizing synthetic PF4 (58-70) peptides. Researchers should always request a certificate of analysis (CoA) from the supplier for lot-specific purity and characterization data.
Experimental Protocols
To ensure the quality and performance of a commercial PF4 (58-70) peptide, it is essential to validate its activity in-house. Below are detailed protocols for key experiments.
Peptide-Enzyme-Linked Immunosorbent Assay (ELISA) for Antigenicity
This assay determines the ability of the PF4 (58-70) peptide to be recognized by antibodies, such as those found in patients with HIT.
Materials:
-
96-well microtiter plates
-
PF4 (58-70) peptide
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Serum/plasma from HIT patients (positive control) and healthy donors (negative control)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the PF4 (58-70) peptide to 1-10 µg/mL in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add 100 µL of diluted patient or control serum/plasma to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Heparin-Binding Assay
This assay assesses the functional integrity of the PF4 (58-70) peptide by measuring its ability to bind to heparin.
Materials:
-
Heparin-coated plates (can be purchased or prepared by coating plates with heparin)
-
Biotinylated PF4 (58-70) peptide (can be custom synthesized or labeled in-house)
-
Blocking Buffer
-
Wash Buffer
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution
-
Plate reader
Procedure:
-
Blocking: If using self-coated heparin plates, block with Blocking Buffer for 1-2 hours at room temperature. For commercial plates, follow the manufacturer's instructions.
-
Washing: Wash the plate three times with Wash Buffer.
-
Peptide Incubation: Add 100 µL of various concentrations of biotinylated PF4 (58-70) peptide to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution.
-
Reading: Read the absorbance at 450 nm.
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated.
Caption: Signaling pathway of Heparin-Induced Thrombocytopenia (HIT).
Caption: Experimental workflow for PF4 (58-70) peptide ELISA.
Caption: Key characteristics defining a high-quality PF4 (58-70) peptide.
References
A Comparative Review of Platelet Factor 4 (PF4) Fragments and Their Diverse Biological Functions
An essential guide for researchers, scientists, and drug development professionals navigating the complexities of Platelet Factor 4 (PF4) and its derivatives. This document provides a comprehensive comparison of the biological activities of various PF4 fragments, supported by quantitative data and detailed experimental methodologies.
Platelet Factor 4 (PF4), also known as CXCL4, is a small chemokine released from the alpha-granules of activated platelets. It plays a crucial role in a multitude of physiological and pathological processes, including blood coagulation, inflammation, angiogenesis, and hematopoiesis.[1] Beyond the full-length protein, various fragments of PF4 exhibit distinct and sometimes more potent biological activities. This guide offers a comparative analysis of these fragments, focusing on their functional differences in key biological assays.
Quantitative Comparison of PF4 Fragment Activities
To facilitate a clear comparison of the functional potency of different PF4 fragments, the following tables summarize key quantitative data from various experimental studies.
| Fragment | Assay | Metric | Value | Cell Type/Model | Source |
| Full-length PF4 (CXCL4) | Endothelial Cell Proliferation | IC50 | 6.9 µg/mL | Endothelial Cells | [2] |
| Full-length PF4 (CXCL4) | Heparin Neutralization | IC50 | 0.98 µg/mL | Activated Partial Thromboplastin Time | [2] |
| CXCL4L1 | Heparin Neutralization | IC50 | 2.45 µg/mL | Activated Partial Thromboplastin Time | [2] |
| Full-length PF4 (CXCL4) | Inhibition of Megakaryocyte Colony Formation | Concentration for ~58% inhibition | ≥ 25 µg/mL | Human bone marrow cells | [3] |
| C-terminal 24-residue peptide | Inhibition of Megakaryocyte Colony Formation | Effective Concentration | ≥ 100 ng/mL for ~60% decrease in Factor V mRNA | Human megakaryocytes | [3] |
| PF4 (58-70) | Enhancement of LPS-induced Tissue Factor Activity | Effective Concentration | Dose-dependent | Monocytes in whole blood | [4] |
Table 1: Comparative inhibitory and pro-coagulant activities of PF4 and its fragments.
| Fragment | Receptor | Metric | Value | Cell Type/Model | Source |
| Full-length PF4 (CXCL4) | CXCR3-A | IC50 | 1.1 µM | Transfected CHO cells | [4] |
| Full-length PF4 (CXCL4) | CXCR3-B | IC50 | 860 nM | Transfected CHO cells | [4] |
Table 2: Binding affinities of PF4 to its receptors.
Key Functional Domains and Their Biological Impact
The diverse functions of PF4 fragments are attributed to specific structural domains within the parent molecule.
Anti-Angiogenic Activity
Both full-length PF4 and its non-allelic variant, CXCL4L1, are known inhibitors of angiogenesis.[5] However, CXCL4L1 has been reported to be a more potent anti-angiogenic and anti-tumor agent than CXCL4.[6] The C-terminal fragment, particularly the peptide spanning amino acids 47-70 (p47-70), has been shown to retain significant anti-angiogenic properties.[7] Structure-function studies have revealed that mutations in the DLQ motif (residues 54-56) to DLR can enhance the anti-angiogenic activity of the p47-70 fragment.[7] The mechanism of this inhibition is thought to involve the direct binding and sequestration of pro-angiogenic growth factors like FGF-2 and VEGF, as well as signaling through the CXCR3-B receptor on endothelial cells.[8]
Regulation of Hematopoiesis
PF4 is a known negative regulator of megakaryocytopoiesis, the process of platelet production.[9] This inhibitory effect is concentration-dependent, with significant inhibition of megakaryocyte colony formation observed at concentrations of 25 µg/mL and higher.[3][10] A synthetic C-terminal 24-amino acid peptide of PF4 also demonstrates this inhibitory activity, suggesting that the C-terminus is crucial for this function.[3] The mechanism appears to involve impeding cell maturation rather than proliferation.[3]
Pro-Coagulant and Inflammatory Effects
The C-terminal tridecapeptide of PF4, PF4(58-70), has been shown to enhance lipopolysaccharide (LPS)-induced tissue factor (TF) activity in monocytes in a dose-dependent manner.[4] This suggests a role for this fragment in the interface between inflammation and coagulation. This effect is dependent on the presence of granulocytes and can be blocked by an antibody against P-selectin.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by PF4 fragments, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF4/heparin-antibody complex induces monocyte tissue factor expression and release of tissue factor positive microparticles by activation of FcγRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Roles of platelet factor 4 in hematopoiesis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of monocyte tissue factor expression by antibodies to heparin-platelet factor 4 complexes developed in heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ebm-journal.org [ebm-journal.org]
- 9. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Platelet Factor 4 (58-70), Human
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Platelet Factor 4 (58-70), human, a peptide fragment with significant biological activity. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Disposal Protocols
Platelet Factor 4 (PF4), and its fragments, are biologically active molecules. The human-derived peptide requires careful handling and disposal. While specific institutional guidelines should always be followed, the following procedures outline the best practices for the disposal of this compound.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Nitrile or latex gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Procedure
-
Initial Containment : In the case of a small spill, carefully sweep the solid material up.[1]
-
Secure Packaging : Place the swept-up material or any waste containing the peptide into a clearly labeled, sealed bag or container.
-
Waste Stream Determination : Due to its biological origin, treat waste containing this compound as biohazardous waste. Handle it as if it is capable of transmitting infectious agents.[2]
-
Final Disposal : Dispose of the sealed container in a designated biohazardous waste stream, following your institution's specific protocols for such materials. This typically involves autoclaving or incineration by a licensed waste disposal service.
Disposal Workflow
Disposal decision workflow for this compound.
Disclaimer : This information is intended for guidance in a laboratory research setting and does not replace institutional safety protocols or a formal safety data sheet (SDS). Always consult your institution's specific guidelines and the manufacturer's SDS before handling any chemical.
References
Personal protective equipment for handling Platelet Factor 4 (58-70), human
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling the human-derived peptide, Platelet Factor 4 (58-70). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of this bioactive peptide.
I. Personal Protective Equipment (PPE)
The primary hazards associated with Platelet Factor 4 (58-70) include potential risks from handling a biologically active human-derived substance and inhalation of the lyophilized powder. A risk assessment should be conducted for specific procedures to determine if additional PPE is required.[1]
Summary of Recommended Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Lyophilized Peptide (Weighing, Aliquoting) | Safety goggles with side shields (ANSI Z87.1 approved)[1] | Disposable nitrile gloves[1][2] | Laboratory coat[1][2] | Recommended to avoid inhalation of dust particles[1] |
| Reconstituting and Handling Peptide in Solution | Safety goggles with side shields[1] | Disposable nitrile gloves[1][2] | Laboratory coat[1][2] | Not generally required if handled in a well-ventilated area or fume hood |
| Risk of Splash | Face shield in addition to safety goggles[1] | Disposable nitrile gloves[1] | Laboratory coat[1] | Not applicable |
Note: All PPE should be removed and disposed of properly before leaving the laboratory area to prevent contamination.[2] Reusable PPE must be decontaminated as needed.[3]
II. Operational Plan: Handling and Disposal
Proper handling is crucial to protect personnel and maintain peptide stability. As a human-source material, it should be handled with care, as if capable of transmitting infectious agents.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area or a fume hood.[5]
-
Equilibration of Lyophilized Peptide: To prevent moisture absorption, which can degrade the peptide, allow the sealed vial of lyophilized powder to warm to room temperature in a desiccator before opening.[1][6][7][8][9]
-
Weighing: Weigh the desired amount of lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[1][6]
-
Reconstitution:
-
Use sterile, oxygen-free water or an appropriate buffer for reconstitution.[8] The solubility of peptides can vary, so it may be necessary to test solubility with a small amount first.[8]
-
For basic peptides, an acidic buffer may be used, and for acidic peptides, a basic buffer may be appropriate.[6]
-
Avoid vigorous shaking; instead, swirl gently or sonicate briefly to dissolve the peptide.[2][6]
-
-
Storage:
-
Lyophilized Form: Store at -20°C for long-term stability, protected from light.[2][7][9] When stored correctly, lyophilized peptides can be stable for years.[8]
-
In Solution: Peptide solutions have limited shelf life.[5][9] For storage, create single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][5][9] It is recommended to use solutions immediately if possible.[5][8]
-
-
Disposal: Dispose of all waste, including used vials, pipette tips, and contaminated PPE, in accordance with local, state, and federal regulations for chemical and biohazardous waste.[2] Spills should be contained with absorbent materials and the area decontaminated.[2]
III. Experimental Workflow and Safety Decision Making
The following diagram illustrates the general workflow for handling Platelet Factor 4 (58-70) and the decision points for PPE selection.
Caption: Workflow for handling Platelet Factor 4 (58-70) and selecting appropriate PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. realpeptides.co [realpeptides.co]
- 3. vumc.org [vumc.org]
- 4. enzymeresearch.com [enzymeresearch.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. genscript.com [genscript.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
